Bis(cyclopentadienyl)ruthenium
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1287-13-4 |
|---|---|
Molecular Formula |
C10H20Ru |
Molecular Weight |
241.3 g/mol |
IUPAC Name |
cyclopentane;ruthenium |
InChI |
InChI=1S/2C5H10.Ru/c2*1-2-4-5-3-1;/h2*1-5H2; |
InChI Key |
JNUAMWJBOWJMAH-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru+2] |
Canonical SMILES |
C1CCCC1.C1CCCC1.[Ru] |
Other CAS No. |
1287-13-4 |
Pictograms |
Irritant |
Synonyms |
ruthenocene |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of a New Metallocene: A Technical History of the Discovery of Bis(cyclopentadienyl)ruthenium
A pivotal moment in organometallic chemistry, the discovery of bis(cyclopentadienyl)ruthenium, or ruthenocene, in 1952 by Sir Geoffrey Wilkinson expanded the then-nascent field of metallocene chemistry, building upon the groundbreaking discovery of its iron analogue, ferrocene (B1249389), just a year prior. This guide provides an in-depth technical account of the discovery, detailing the original synthesis, subsequent preparative methods, and the initial characterization of this remarkable sandwich compound.
Historical Context: The Ferrocene Precedent
The discovery of ferrocene in 1951 ignited a firestorm of research into organometallic compounds. Its unusual stability and "sandwich" structure, where an iron atom is situated between two parallel cyclopentadienyl (B1206354) rings, challenged existing bonding theories. It was in this exciting scientific climate that Geoffrey Wilkinson, a key figure in elucidating the structure of ferrocene, turned his attention to other transition metals, leading to the synthesis of ruthenocene.[1][2]
The Initial Synthesis: A Grignard Reaction Approach
In his seminal 1952 publication in the Journal of the American Chemical Society, Geoffrey Wilkinson reported the first synthesis of ruthenocene.[3] The preparation involved the reaction of ruthenium(III) acetylacetonate (B107027) with a five-fold excess of cyclopentadienylmagnesium bromide, a Grignard reagent.[4] This low-yield synthesis, however, firmly established the existence of a stable ruthenium analogue of ferrocene.[5][6]
Experimental Protocols
Wilkinson's Original Synthesis (1952)
A later, more detailed, and higher-yielding procedure was published in Organic Syntheses, which has become a standard method for the preparation of ruthenocene. This method involves the reaction of in situ-prepared "ruthenium dichloride" with sodium cyclopentadienide.
Improved Synthesis via Sodium Cyclopentadienide (Organic Syntheses) [5]
This procedure provides a more reliable and higher yield of ruthenocene (56-69%).
-
Apparatus: A 500-ml, three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel with a nitrogen inlet.
-
Reagents:
-
1,2-Dimethoxyethane (B42094) (300 ml), dried and distilled.
-
Sodium (7.2 g, 0.312 g-atom), as wire or freshly cut pieces.
-
Cyclopentadiene (31.0 ml, 0.376 mole), freshly prepared from dicyclopentadiene.
-
Ruthenium trichloride (B1173362) (14.6 g, 0.07 mole).
-
Ruthenium metal powder (2.4 g, 0.024 g-atom).
-
-
Procedure:
-
The system is purged with nitrogen, and 1,2-dimethoxyethane and sodium are added to the flask.
-
Cyclopentadiene is added dropwise with stirring to form sodium cyclopentadienide. The mixture is heated to ensure all the sodium reacts.
-
A mixture of ruthenium trichloride and ruthenium metal is added, and the reaction mixture is heated and stirred under nitrogen for 80 hours just below reflux temperature.
-
The solvent is removed under reduced pressure.
-
The solid residue is transferred to a sublimator in a dry-box under a nitrogen atmosphere.
-
Ruthenocene is sublimed at 0.1 mm pressure with a heating bath at 130°C.
-
The sublimate is dissolved in benzene (B151609) and passed through an activated alumina (B75360) column.
-
Evaporation of the benzene yields crystalline ruthenocene.
-
Structural and Physical Properties
Ruthenocene presents as a pale yellow, volatile solid.[1] It is a stable organometallic compound, insoluble in water but soluble in most organic solvents.[1][4] A key structural feature of ruthenocene is that the cyclopentadienyl rings are in an eclipsed conformation in the solid state, which contrasts with the staggered conformation of ferrocene.[1] This difference is attributed to the larger ionic radius of ruthenium, which increases the distance between the rings and reduces steric hindrance.[1]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀Ru | [4] |
| Molar Mass | 231.26 g/mol | [4] |
| Appearance | Pale yellow powder | [1][4] |
| Melting Point | 195-200 °C | [1][4] |
| Boiling Point | 278 °C | [4] |
| Density | 1.86 g/cm³ (25 °C) | [1] |
| Solubility | Insoluble in water; soluble in most organic solvents | [1] |
| Original Synthesis Yield | 20% | [5] |
| Improved Synthesis Yield | 56-69% | [5] |
Chemical Reactivity and Electronic Structure
Ruthenocene is isoelectronic with ferrocene and has 18 valence electrons, which contributes to its high stability.[4] It undergoes many similar reactions to ferrocene, such as electrophilic substitution.[5] However, a notable difference is its oxidation behavior. Ruthenocene typically undergoes a two-electron oxidation, in contrast to the one-electron oxidation of ferrocene.[1][4]
Visualizing the Synthesis and Structure
Synthesis of Ruthenocene
Caption: Synthetic routes to ruthenocene.
Structural Comparison of Metallocenes
Caption: Conformations of ferrocene and ruthenocene.
Conclusion
The discovery of ruthenocene by Geoffrey Wilkinson was a landmark achievement that significantly contributed to the burgeoning field of organometallic chemistry. It demonstrated that the novel sandwich structure of ferrocene was not unique to iron and paved the way for the synthesis and study of a wide array of metallocenes. The subsequent development of more efficient synthetic routes has made ruthenocene and its derivatives readily accessible for applications in catalysis, materials science, and medicine.
References
A Technical Guide to the Fundamental Properties of Ruthenocene
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the fundamental properties of ruthenocene, (C₅H₅)₂Ru. As an organometallic sandwich compound, its unique structural, electronic, and chemical characteristics make it a subject of significant interest in catalysis, materials science, and medicinal chemistry. This guide details its physical and chemical properties, molecular and electronic structure, spectroscopic signatures, and redox behavior. Detailed experimental protocols for its synthesis, purification, and characterization are provided to support practical application and further research.
Physical and Chemical Properties
Ruthenocene, or bis(η⁵-cyclopentadienyl)ruthenium(II), is a pale yellow, volatile solid at standard conditions.[1] It is classified as a metallocene, analogous to the well-known ferrocene (B1249389).[1][2] Unlike many organometallic compounds, ruthenocene is air-stable.[3] It is generally insoluble in water but shows good solubility in most common organic solvents.[1]
| Property | Value | References |
| Chemical Formula | C₁₀H₁₀Ru | [1][4][5] |
| Molar Mass | 231.26 g/mol | [1][4][5] |
| Appearance | Pale yellow or white/amber crystalline powder | [1][4][5] |
| Density | 1.86 g/cm³ (at 25 °C) | [1] |
| Melting Point | 195 to 205 °C (383 to 401 °F) | [1][4][5] |
| Boiling Point | 278 °C (532 °F) | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
| Electron Count | 18 | [2] |
Molecular and Electronic Structure
The molecular structure of ruthenocene consists of a central ruthenium(II) ion "sandwiched" between two parallel cyclopentadienyl (B1206354) (Cp) rings.[1][2] The bonding involves the π-electron systems of the Cp rings filling the d-orbitals of the ruthenium center, leading to a highly stable 18-electron configuration.[2]
A key structural distinction from ferrocene is the conformation of the Cp rings. In the solid state, ruthenocene crystallizes with the rings in an eclipsed conformation.[1][6][7] This is in contrast to ferrocene, which adopts a staggered conformation.[1] The preference for the eclipsed form in ruthenocene is attributed to the larger ionic radius of ruthenium compared to iron. This increases the distance between the Cp rings, thereby minimizing steric hindrance and making the eclipsed arrangement energetically favorable.[1]
References
Pioneering the Sandwich: The First Synthesis of Bis(cyclopentadienyl)ruthenium
A Technical Guide on the Inaugural Synthesis of Ruthenocene
This technical guide provides a detailed account of the first successful synthesis of bis(cyclopentadienyl)ruthenium, commonly known as ruthenocene. This pivotal achievement in organometallic chemistry was first reported by Geoffrey Wilkinson in 1952, expanding the then-nascent field of metallocene chemistry. This document outlines the original experimental protocol, alongside a more efficient subsequent method, presenting quantitative data in a comparative format. Detailed methodologies and process diagrams are included to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Following the discovery and structural elucidation of ferrocene, the field of organometallic chemistry was poised for the synthesis of analogous "sandwich" compounds with other transition metals. Geoffrey Wilkinson, a key figure in the characterization of ferrocene, reported the synthesis of its ruthenium counterpart, ruthenocene, in 1952.[1][2] The initial synthesis involved the reaction of a ruthenium(III) salt with a cyclopentadienyl (B1206354) Grignard reagent. While successful in producing the novel compound, the yield was modest. Shortly thereafter, an improved method utilizing ruthenium trichloride (B1173362) and sodium cyclopentadienide (B1229720) was developed, offering a more efficient route to this stable, pale yellow solid.[3]
Comparative Synthesis Data
The following table summarizes the key quantitative data from the original and an improved early synthesis of ruthenocene.
| Parameter | First Synthesis (Wilkinson, 1952) | Improved Synthesis |
| Ruthenium Source | Ruthenium(III) acetylacetonate (B107027) | Ruthenium(III) chloride |
| Cyclopentadienyl Source | Cyclopentadienylmagnesium bromide | Sodium cyclopentadienide |
| Solvent | Not explicitly stated in initial brief communication | 1,2-Dimethoxyethane (B42094) |
| Reaction Time | Not explicitly stated in initial brief communication | 80 hours |
| Reaction Temperature | Not explicitly stated in initial brief communication | Slightly below reflux |
| Yield | ~20%[3] | 56-69%[3] |
| Melting Point | 199-200 °C | 199-200 °C[3] |
Experimental Protocols
First Synthesis: Reaction of Ruthenium(III) Acetylacetonate with Cyclopentadienylmagnesium Bromide (Wilkinson, 1952)
The inaugural synthesis of ruthenocene was achieved through the reaction of ruthenium(III) acetylacetonate with an excess of cyclopentadienylmagnesium bromide.[3]
Experimental Protocol:
While the original 1952 publication was a brief communication and did not provide a detailed experimental section, the described reaction involves the following key steps:
-
Preparation of Cyclopentadienylmagnesium Bromide: This Grignard reagent is prepared by the reaction of magnesium metal with bromocyclopentane (B41573) or by the reaction of a simple Grignard reagent (e.g., ethylmagnesium bromide) with cyclopentadiene (B3395910).
-
Reaction with Ruthenium(III) Acetylacetonate: A solution of ruthenium(III) acetylacetonate in a suitable anhydrous solvent (likely an ether such as diethyl ether or tetrahydrofuran) is treated with a significant excess of the freshly prepared cyclopentadienylmagnesium bromide solution.
-
Reaction Quench and Work-up: The reaction mixture is carefully quenched, typically with an aqueous solution of a mild acid.
-
Extraction and Purification: The product is extracted into an organic solvent. Purification of the crude product is achieved by sublimation, yielding pale yellow crystals of ruthenocene.
Improved Synthesis: Reaction of Ruthenium(III) Chloride with Sodium Cyclopentadienide
A more efficient and higher-yielding synthesis was developed, which has become a more common laboratory preparation.
Experimental Protocol:
A 500-ml, three-necked flask is equipped with a stirrer, reflux condenser, and a dropping funnel with a nitrogen inlet.
-
Preparation of Sodium Cyclopentadienide:
-
The system is purged with nitrogen.
-
300 ml of dry 1,2-dimethoxyethane and 7.2 g (0.312 g-atom) of sodium are added to the flask.
-
While stirring, 31.0 ml (0.376 mole) of cyclopentadiene is added dropwise.
-
The mixture is stirred and gently warmed for 1–2 hours until all the sodium has reacted.[3]
-
-
Reaction with Ruthenium Trichloride:
-
A mixture of 14.6 g (0.07 mole) of ruthenium trichloride and 2.4 g (0.024 g-atom) of ruthenium metal is added to the sodium cyclopentadienide solution.
-
The reaction mixture is stirred and heated at just below the reflux temperature for 80 hours under a nitrogen atmosphere.[3]
-
-
Isolation and Purification:
-
The solvent is removed under reduced pressure.
-
The solid residue is transferred to a sublimator in a dry, nitrogen-filled glovebox.
-
The product is sublimed at 0.1 mm pressure with a heating bath at 130°C.
-
The sublimate is dissolved in benzene (B151609) and passed through a column of activated alumina.
-
Evaporation of the benzene yields 12.2–15.1 g (56–69%) of ruthenocene as a pale yellow crystalline solid.[3]
-
Synthesis and Purification Workflow
The following diagrams illustrate the chemical reaction for the first synthesis of ruthenocene and the general workflow for its synthesis and purification.
References
An In-depth Technical Guide to the Electronic Structure of Bis(cyclopentadienyl)ruthenium
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bis(cyclopentadienyl)ruthenium, commonly known as ruthenocene (RuCp₂), is a neutral, 18-electron sandwich complex isoelectronic with the archetypal metallocene, ferrocene. Its remarkable stability, well-defined redox behavior, and unique electronic properties have established it as a significant subject of study in organometallic chemistry and a versatile building block in materials science and medicinal chemistry. This technical guide provides a comprehensive analysis of the electronic structure of ruthenocene, amalgamating experimental data from crystallographic and spectroscopic investigations with insights from computational chemistry. A thorough understanding of its electronic framework is paramount for the rational design of ruthenocene-based catalysts, functional materials, and therapeutic agents.
Molecular Geometry and Symmetry
The molecular structure of ruthenocene has been unequivocally determined by single-crystal X-ray diffraction. In the solid state, it adopts an eclipsed conformation of the two cyclopentadienyl (B1206354) (Cp) rings, belonging to the D₅h point group.[1][2] This contrasts with ferrocene, which favors a staggered (D₅d) conformation in the crystalline phase. The larger ionic radius of ruthenium compared to iron increases the inter-ring distance, thereby minimizing steric hindrance and making the eclipsed conformation energetically favorable.[2]
Crystallographic Data
The following table summarizes key structural parameters for ruthenocene obtained from X-ray diffraction studies.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1][3] |
| Space Group | Pnma | [1][3] |
| a (Å) | 7.13 | [3] |
| b (Å) | 8.99 | [3] |
| c (Å) | 12.81 | [3] |
| Ru-C distance (Å) | 2.21 (average) | [3] |
| C-C distance in ring (Å) | 1.43 (average) | [3] |
| Ru to Cp centroid (Å) | 1.816 | |
| Inter-ring distance (Å) | 3.68 |
Electronic Configuration and Molecular Orbital Theory
Ruthenocene is a diamagnetic complex with a central ruthenium atom in the +2 oxidation state (a d⁶ configuration). The two cyclopentadienyl ligands each contribute six π-electrons, resulting in a stable 18-electron configuration that adheres to the 18-electron rule.[4] The electronic structure is best described by molecular orbital (MO) theory, which considers the interactions between the valence 4d orbitals of ruthenium and the π molecular orbitals of the two cyclopentadienyl rings.
Qualitative Molecular Orbital Diagram
The interaction between the metal d-orbitals and the symmetry-adapted linear combinations (SALCs) of the Cp π-orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. The frontier orbitals, which dictate much of the chemical reactivity and electronic properties, are predominantly of metal d-character. The highest occupied molecular orbital (HOMO) and the next highest occupied molecular orbitals are of particular interest. In the D₅h symmetry of eclipsed ruthenocene, the valence molecular orbitals derived from the Ru 4d orbitals are the non-bonding a₁' (primarily d_z²_), the bonding e₂' (primarily d_xy_ and d_x²-y²_), and the bonding e₁' (primarily d_xz_ and d_yz_). Computational studies have shown that the a₁' and e₂' orbitals are very close in energy, and their relative ordering can be sensitive to the computational method employed.[4]
Ionization Energies
Photoelectron spectroscopy (PES) provides direct experimental measurement of the ionization energies of the valence electrons, which correspond to the energies of the molecular orbitals. The He(I) photoelectron spectrum of ruthenocene exhibits a series of bands corresponding to the removal of electrons from the highest occupied molecular orbitals.
| Ionization Energy (eV) | Assignment | Reference |
| 6.88 | a₁' (Ru 4d) | |
| 7.30 | e₂' (Ru 4d) | |
| 8.7 | e₁' (Cp π) | |
| 11.2 | e₁'' (Cp π) | |
| 12.2 | a₂'' (Cp π) | |
| 13.4 | (Cp σ) |
Note: The exact values and assignments can vary slightly between different studies.
Experimental Protocols
Synthesis and Crystallization of Ruthenocene
A common laboratory synthesis involves the reaction of ruthenium(III) chloride with sodium cyclopentadienide.[5]
Synthesis Workflow:
References
- 1. unige.ch [unige.ch]
- 2. Ionization efficiency data and fragmentation mechanisms for ferrocene, nickelocene, and ruthenocene - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. summit.sfu.ca [summit.sfu.ca]
An In-depth Technical Guide to the Molecular Orbital Diagram of Ruthenocene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenocene, [Ru(η⁵-C₅H₅)₂], is a metallocene compound that has garnered significant interest in organometallic chemistry and materials science due to its remarkable stability, unique electronic properties, and potential applications in catalysis and medicine. A thorough understanding of its electronic structure, as described by its molecular orbital (MO) diagram, is fundamental to elucidating its reactivity and designing novel ruthenocene-based functional materials and therapeutics. This technical guide provides a comprehensive overview of the molecular orbital diagram of ruthenocene, supported by quantitative data from computational studies and experimental evidence from spectroscopic techniques.
Molecular Orbital Theory of Ruthenocene
The molecular orbital diagram of ruthenocene, which possesses D₅h symmetry, arises from the interaction between the valence atomic orbitals of the central ruthenium atom and the π molecular orbitals of the two cyclopentadienyl (B1206354) (Cp) ligands. The valence orbitals of ruthenium involved in bonding are the 4d, 5s, and 5p orbitals. The π molecular orbitals of the two Cp rings combine to form symmetry-adapted linear combinations (SALCs) that can interact with the metal orbitals of corresponding symmetry.
The resulting molecular orbitals are classified according to the irreducible representations of the D₅h point group: a₁', a₂', e₁', e₂', a₁", a₂", e₁", and e₂". The bonding in ruthenocene is characterized by strong covalent interactions between the ruthenium d-orbitals and the Cp π-orbitals, leading to a stable 18-electron configuration.
Quantitative Molecular Orbital Analysis
Density Functional Theory (DFT) calculations provide valuable quantitative insights into the energy levels and composition of the molecular orbitals in ruthenocene. The table below summarizes the calculated ground-state orbital energies and their charge distribution for the upper valence molecular orbitals.[1]
| Molecular Orbital (Symmetry) | Orbital Energy (eV) | % Ru | % C | % H |
| 4e₁' | - | - | - | - |
| 5a₁' | -5.12 | 68 | 28 | 4 |
| 3e₂' | -5.59 | 56 | 41 | 3 |
| 4a₁' | - | - | - | - |
| 2e₂' | - | - | - | - |
| 3a₁' | - | - | - | - |
| 2e₁' | - | - | - | - |
| 1e₂' | - | - | - | - |
| 1e₁' | - | - | - | - |
| 2a₁' | - | - | - | - |
| 1a₁' | - | - | - | - |
Note: A more comprehensive table with a wider range of orbitals and their percentage compositions from various computational studies would provide a more complete picture.
The highest occupied molecular orbital (HOMO) in ruthenocene is a subject of ongoing research, with computational studies suggesting that the a₁' and e₂' orbitals are very close in energy.[2] The precise ordering can be sensitive to the computational method employed. The lowest unoccupied molecular orbital (LUMO) is of e₁' symmetry.
Experimental Determination of Orbital Energies
Experimental techniques, primarily Ultraviolet Photoelectron Spectroscopy (UPS), are employed to probe the electronic structure of molecules by measuring their ionization energies. According to Koopmans' theorem, the negative of the ionization energy for the removal of an electron from a particular molecular orbital is approximately equal to the energy of that orbital.
Experimental Ionization Potentials of Ruthenocene
The following table summarizes experimentally determined ionization potentials for ruthenocene.
| Ionization Band | Ionization Energy (eV) | Orbital Assignment |
| 1st | 7.45 | a₁' / e₂' |
| 2nd | 8.15 | e₂' / a₁' |
| 3rd | 9.3 | e₁' |
Note: The assignment of the first two closely spaced bands is debated in the literature.
Experimental Protocols
Synthesis and Purification of Ruthenocene for Spectroscopic Analysis
A high-purity sample is essential for obtaining reliable spectroscopic data. The following protocol outlines a common synthetic route and purification method.
Synthesis:
-
In a nitrogen-filled glovebox, sodium cyclopentadienide (B1229720) (NaCp) is prepared by reacting sodium metal with freshly cracked cyclopentadiene (B3395910) in tetrahydrofuran (B95107) (THF).
-
Ruthenium(III) chloride (RuCl₃) is added to the NaCp solution, and the mixture is refluxed under a nitrogen atmosphere.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude ruthenocene is extracted with a suitable solvent, such as petroleum ether or benzene.[3]
Purification:
-
The extracted ruthenocene is purified by column chromatography on alumina.
-
Further purification is achieved by sublimation under vacuum, which yields pale yellow crystals of ruthenocene.[3][4]
Gas-Phase Ultraviolet Photoelectron Spectroscopy (UPS) of Ruthenocene
Instrumentation:
-
A high-resolution photoelectron spectrometer equipped with a helium discharge lamp (providing He Iα radiation at 21.22 eV).
-
A high-vacuum system to maintain a pressure in the range of 10⁻⁶ to 10⁻⁷ torr in the sample chamber.
-
A sample inlet system capable of introducing a stable vapor of ruthenocene into the ionization region.
Procedure:
-
A crystalline sample of purified ruthenocene is placed in a sample holder within the inlet system.
-
The sample is gently heated to produce a sufficient vapor pressure for measurement. The temperature should be carefully controlled to avoid thermal decomposition.
-
The ruthenocene vapor is introduced into the ionization region of the spectrometer, where it is irradiated with He Iα photons.
-
The kinetic energies of the ejected photoelectrons are measured by an electron energy analyzer.
-
The photoelectron spectrum is recorded as a plot of electron counts versus binding energy (ionization energy). The binding energy (BE) is calculated using the equation: BE = hν - KE, where hν is the photon energy and KE is the measured kinetic energy of the photoelectron.
Visualization of the Molecular Orbital Diagram
The following diagram, generated using the DOT language, provides a qualitative representation of the molecular orbital energy levels in ruthenocene, showing the interaction between the ruthenium atomic orbitals and the cyclopentadienyl ligand π orbitals.
Caption: Qualitative molecular orbital diagram of ruthenocene.
Conclusion
The molecular orbital diagram of ruthenocene provides a robust framework for understanding its electronic structure and predicting its chemical behavior. The combination of computational and experimental approaches has yielded a detailed, albeit still debated in some finer points, picture of the bonding in this important organometallic compound. For researchers in drug development and materials science, a firm grasp of the molecular orbitals of ruthenocene is crucial for the rational design of new molecules with tailored electronic and reactive properties. Further high-resolution spectroscopic studies and advanced theoretical calculations will continue to refine our understanding of the electronic landscape of ruthenocene and its derivatives.
References
physical characteristics of solid ruthenocene
An In-depth Technical Guide to the Core Physical Characteristics of Solid Ruthenocene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenocene, with the chemical formula (C₅H₅)₂Ru, is a highly stable organometallic compound belonging to the metallocene family.[1] It consists of a ruthenium atom "sandwiched" between two parallel cyclopentadienyl (B1206354) (Cp) rings.[1][2] This pale yellow, volatile solid has garnered significant interest in materials science, catalysis, and medicinal chemistry due to its unique electronic structure, stability, and redox properties.[2][3] This guide provides a comprehensive overview of the core , detailing its structural, thermal, and spectroscopic properties. It includes detailed experimental protocols for characterization and summarizes quantitative data for ease of reference.
Physicochemical and Structural Properties
Solid ruthenocene is typically a pale yellow to amber crystalline powder.[1][3][4] Unlike its isoelectronic analogue ferrocene, which adopts a staggered conformation in its crystalline state, ruthenocene crystallizes with the cyclopentadienyl rings in an eclipsed conformation.[1][5] This structural difference is attributed to the larger ionic radius of ruthenium, which increases the inter-ring distance, thereby minimizing steric hindrance and favoring the eclipsed arrangement.[1]
Summary of Physical Properties
The fundamental physical and chemical properties of ruthenocene are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀Ru | [1][2][3] |
| Molar Mass | 231.26 g/mol | [1][2][3] |
| Appearance | Pale yellow, white, amber, or dark green crystalline powder | [1][3][4] |
| Melting Point | 195 - 205 °C (Sublimes before melting) | [1][3][4][6] |
| Boiling Point | 278 °C | [1][2] |
| Density | 1.86 - 1.876 g/cm³ at 25 °C | [1][7] |
| Solubility | Insoluble in water; Soluble in most organic solvents (e.g., acetone) | [1][2][8] |
Crystallographic Data
The crystal structure of ruthenocene has been determined by single-crystal X-ray diffraction. It crystallizes in the orthorhombic space group Pnma.[9][10]
| Crystallographic Parameter | Value | Reference(s) |
| Crystal System | Orthorhombic | [7][9] |
| Space Group | Pnma | [7][9][10] |
| Unit Cell Dimensions | a = 7.13 Å | [7][9][10] |
| b = 8.99 Å | [7][9][10] | |
| c = 12.81 Å | [7][9][10] | |
| Molecules per Unit Cell (Z) | 4 | [7][9] |
| Molecular Conformation | Eclipsed (D₅h) | [1][5][9] |
| Ru-C Bond Distance | 2.21 Å | [7][9] |
| C-C Bond Distance (avg) | 1.43 Å | [7][9] |
Thermal Properties
Ruthenocene is a thermally stable compound that exhibits characteristic sublimation behavior.
Melting and Sublimation
Ruthenocene has a reported melting point in the range of 195-205°C.[1][3] However, a notable characteristic is its tendency to sublime at temperatures below its melting point.[6][11] Sublimation can be observed starting around 70°C and proceeds rapidly at 100-105°C under atmospheric pressure.[8] This property is often exploited for its purification.
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) shows that ruthenocene is thermally stable and evaporates completely without significant decomposition under typical experimental conditions.[12] While some substituted ruthenocene derivatives may begin to decompose at temperatures as low as 95°C, the parent compound is robust.[12]
Vapor Pressure and Sublimation Enthalpy
The vapor pressure of ruthenocene has been measured using the Knudsen effusion method.[13] A pressure of 1 Pa is reached at approximately 55°C.[12] The enthalpy of sublimation has been determined to be in the range of 98.78 to 100.52 kJ/mol.[13]
| Thermal Property | Value | Temperature/Conditions | Reference(s) |
| Sublimation Start | ~70 °C | Atmospheric Pressure | [6][8] |
| Rapid Sublimation | 100 - 105 °C | Atmospheric Pressure | [8] |
| Enthalpy of Sublimation | 98.78 - 100.52 kJ/mol | 58 - 97 °C | [13] |
| Temperature for 1 Pa Pressure | 55 °C | N/A | [12] |
Experimental Protocols
Accurate characterization of ruthenocene's physical properties requires specific experimental procedures.
Synthesis and Purification Workflow
The synthesis of ruthenocene typically involves the reaction of a ruthenium salt with a cyclopentadienyl source, followed by purification. Sublimation is a highly effective method for obtaining pure ruthenocene.
Caption: Workflow for the synthesis and purification of ruthenocene.
Protocol for Sublimation Purification: [8]
-
Transfer the crude ruthenocene product to the bottom of a sublimation apparatus (e.g., a Petri dish).
-
Place the apparatus on a hot plate. Position a cold surface (e.g., a second Petri dish or a cold finger) above the crude product.
-
Slowly heat the apparatus. Condensation may initially form on the cold surface; this should be wiped away before sublimation begins.
-
Gradually increase the temperature to 70°C, where sublimation will start. Continue increasing the temperature to 100-105°C for rapid sublimation.
-
Pure ruthenocene will deposit as white or pale yellow crystals on the cold surface.
-
After sublimation is complete, turn off the heat and allow the apparatus to cool completely before carefully scraping the purified crystals from the cold surface.
Thermal Analysis Workflow
A combination of TGA and DSC is used to characterize the thermal stability and phase transitions of ruthenocene.
Caption: Logical workflow for the thermal analysis of ruthenocene.
Protocol for Thermogravimetric Analysis (TGA): [14]
-
Accurately weigh a small sample (typically 2-10 mg) of pure ruthenocene into a TGA crucible (e.g., alumina).
-
Place the crucible onto the instrument's high-precision microbalance.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
Heat the sample at a constant rate, for example, 10°C/min, over a specified temperature range (e.g., 30°C to 600°C).
-
Continuously record the sample's mass as a function of temperature.
-
Analyze the resulting thermogram to identify the onset temperature of mass loss, which corresponds to sublimation and/or decomposition.
Single-Crystal X-ray Diffraction
This is the definitive method for determining the solid-state structure.
Protocol for X-ray Crystallography: [7]
-
Grow a suitable single crystal of ruthenocene, for instance, by slow evaporation from a benzene-ligroin solution.
-
Mount a small, well-formed crystal on a goniometer head.
-
Place the crystal in a diffractometer equipped with an X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal vibrations.
-
Collect a complete dataset of diffraction intensities by rotating the crystal in the X-ray beam.
-
Process the raw data, including integration of reflection intensities and absorption corrections.
-
Solve the crystal structure using direct methods or Patterson methods to locate the heavy ruthenium atom, followed by Fourier analysis to find the lighter carbon and hydrogen atoms.
-
Refine the structural model using least-squares methods to obtain precise bond lengths, bond angles, and unit cell parameters.
Spectroscopic Properties
Spectroscopic techniques are essential for confirming the identity and purity of ruthenocene and for probing its molecular structure.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectra provide insight into the bonding within the ruthenocene molecule. The molecule has a D₅h symmetry in its eclipsed crystalline form.[5] Key vibrational modes include C-H stretching, ring breathing, ring tilting, and metal-ring stretching. Raman spectra of single crystals have been used to assign the molecular normal modes.[5][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the high symmetry of the molecule, where all ten hydrogen atoms are chemically equivalent, the ¹H NMR spectrum of ruthenocene shows a single sharp singlet. Similarly, the ¹³C NMR spectrum also displays a single resonance, as all ten carbon atoms of the two cyclopentadienyl rings are equivalent.[6][11]
Conclusion
Solid ruthenocene is a well-characterized organometallic compound with distinct physical properties defined by its stable sandwich structure. Its thermal stability, well-defined crystal structure, and characteristic sublimation behavior are key parameters for its application in research and development. The experimental protocols and data presented in this guide provide a foundational resource for professionals working with this versatile molecule.
References
- 1. Ruthenocene - Wikipedia [en.wikipedia.org]
- 2. Ruthenocene [chemeurope.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Ruthenocene | 1287-13-4 | TCI AMERICA [tcichemicals.com]
- 5. jct.ac.il [jct.ac.il]
- 6. summit.sfu.ca [summit.sfu.ca]
- 7. scispace.com [scispace.com]
- 8. summit.sfu.ca [summit.sfu.ca]
- 9. THE CRYSTAL STRUCTURE OF RUTHENOCENE (Journal Article) | OSTI.GOV [osti.gov]
- 10. jct.ac.il [jct.ac.il]
- 11. summit.sfu.ca [summit.sfu.ca]
- 12. Thermal Stability and Sublimation Pressures of Some Ruthenocene Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal Stability and Sublimation Pressures of Some Ruthenocene Compounds [mdpi.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Bis(cyclopentadienyl)ruthenium in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of bis(cyclopentadienyl)ruthenium, commonly known as ruthenocene. Ruthenocene is an organometallic sandwich compound with a wide range of applications in catalysis, materials science, and medicinal chemistry. A thorough understanding of its solubility is crucial for its effective use in these fields, particularly in the design of homogeneous catalytic systems and in the formulation of potential therapeutic agents.
While specific quantitative solubility data for ruthenocene in various organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and provides a detailed experimental protocol for the quantitative determination of its solubility.
General Solubility Profile
This compound is a pale yellow, crystalline solid. General observations from various sources indicate that it is soluble in most common organic solvents and is insoluble in water.[1][2] This behavior is consistent with its nonpolar molecular structure, where the ruthenium atom is symmetrically sandwiched between two cyclopentadienyl (B1206354) rings.
Qualitative Solubility Data
The following table summarizes the qualitative solubility of this compound in several organic solvents based on information gathered from scientific literature and chemical databases. This information is primarily derived from its use as a reactant or product in various chemical processes.
| Solvent | Qualitative Solubility | Note |
| General | ||
| Most Organic Solvents | Soluble[1][2] | Generally described as soluble in a wide range of organic media. |
| Water | Insoluble[1][2] | Consistently reported as insoluble in aqueous solutions. |
| Specific Solvents | ||
| Acetone | Soluble[3] | Used for extraction and purification, indicating good solubility. |
| Benzene | Soluble[4] | Employed as a solvent for dissolving the purified sublimate. |
| Tetrahydrofuran (THF) | Likely Soluble[4] | Utilized as a reaction solvent for the synthesis of ruthenocene. |
| 1,2-Dimethoxyethane | Likely Soluble[4] | Another solvent used in the synthesis of ruthenocene. |
| Dichloromethane | Likely Soluble | Expected to be soluble based on its general solubility in chlorinated solvents. |
| Toluene | Likely Soluble | Expected to be soluble due to its aromatic nature, similar to benzene. |
| Hexane | Likely Soluble | Expected to be soluble in nonpolar alkane solvents. |
Experimental Protocol for Quantitative Solubility Determination: Gravimetric Method
The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent at a specific temperature using the gravimetric method. This method is straightforward and relies on accurately weighing the mass of the solute that dissolves in a known mass or volume of the solvent.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with airtight caps
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Syringes
-
Pre-weighed evaporation dishes or watch glasses
-
Drying oven or vacuum desiccator
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Record the exact mass of the filtered saturated solution in the evaporation dish.
-
Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of ruthenocene. Alternatively, use a vacuum desiccator to evaporate the solvent at room temperature.
-
Continue the evaporation process until all the solvent has been removed and a constant weight of the dried ruthenocene residue is achieved.
-
-
Data Analysis:
-
Measure the final mass of the evaporation dish containing the dried ruthenocene.
-
Calculate the mass of the dissolved ruthenocene by subtracting the initial mass of the empty evaporation dish.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved ruthenocene from the total mass of the filtered saturated solution.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g), grams of solute per liter of solvent (g/L), or moles of solute per liter of solution (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the gravimetric determination of the solubility of this compound.
References
A Comparative Technical Guide to the Synthesis of Ruthenocene and Ferrocene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the synthesis of two prominent metallocenes: ruthenocene and ferrocene (B1249389). This document outlines detailed experimental protocols, presents key quantitative data in a comparative format, and visualizes the synthetic pathways and workflows.
Introduction
Ferrocene, with the formula Fe(C₅H₅)₂, is an organometallic compound consisting of two cyclopentadienyl (B1206354) rings bound to a central iron atom.[1] It is an orange solid with a camphor-like odor that is stable in air and soluble in most organic solvents.[1][2] Its remarkable stability, attributed to its 18-electron configuration, has made it a cornerstone of organometallic chemistry since its discovery in 1951.[1][3][4]
Ruthenocene, (C₅H₅)₂Ru, is the ruthenium analog of ferrocene and is a pale yellow, volatile solid.[5] First synthesized in 1952, it shares the same sandwich structure as ferrocene.[5][6] While analogous to ferrocene, ruthenocene exhibits some different chemical properties, such as its tendency to undergo two-electron oxidation changes.[6] The synthesis of ruthenocene often presents different challenges compared to ferrocene, primarily due to the nature of the ruthenium starting materials.[7]
Comparative Synthesis Data
The following tables summarize the key quantitative data for the common synthetic routes to ferrocene and ruthenocene, providing an at-a-glance comparison for researchers.
Table 1: Comparison of Reactants and Reaction Conditions
| Parameter | Ferrocene Synthesis | Ruthenocene Synthesis |
| Metal Source | Iron(II) chloride (FeCl₂) or Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)[3][8] | Ruthenium(III) chloride (RuCl₃)[7][9] |
| Cyclopentadienyl Source | Cyclopentadiene (B3395910) (C₅H₆)[3] | Cyclopentadiene (C₅H₆)[7] |
| Base/Reducing Agent | Potassium hydroxide (B78521) (KOH) or Sodium hydride (NaH)[3][10] | Zinc dust (Zn)[7] |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO), 1,2-Dimethoxyethane (DME), Tetrahydrofuran (THF)[3][8][10] | 95% Ethanol[7][11] |
| Reaction Temperature | Room temperature to reflux[10][12] | Room temperature[7][11] |
| Reaction Time | 1 - 1.5 hours[7][10] | 1.5 hours[7][11] |
Table 2: Comparison of Product Yield and Physical Properties
| Parameter | Ferrocene | Ruthenocene |
| Typical Yield | 67-84%[10] | 68%[7] |
| Appearance | Orange crystalline solid[1][13] | Pale yellow to white crystalline solid[5][14] |
| Melting Point | 172.5–174 °C[1][10] | 199–200 °C[7][9] |
| Purification Method | Sublimation or recrystallization[10][15] | Sublimation[7][11] |
Detailed Experimental Protocols
The following are detailed methodologies for the synthesis of ferrocene and ruthenocene.
3.1. Synthesis of Ferrocene
This protocol is adapted from the reaction of iron(II) chloride with potassium cyclopentadienide (B1229720).[3][8]
Materials:
-
Potassium hydroxide (KOH)
-
1,2-Dimethoxyethane (DME)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Dimethyl sulfoxide (DMSO)
-
6 M Hydrochloric acid (HCl)
-
Ice
Procedure:
-
In a round-bottom flask, vigorously stir a mixture of finely ground potassium hydroxide in 1,2-dimethoxyethane.
-
Add freshly distilled cyclopentadiene to the flask and continue stirring to form the potassium cyclopentadienide anion. The formation of the anion is often indicated by a color change.[3]
-
In a separate flask, dissolve iron(II) chloride tetrahydrate in dimethyl sulfoxide. This may require gentle warming.[8]
-
Slowly add the iron(II) chloride solution to the cyclopentadienide mixture over a period of about 30 minutes with efficient stirring under a nitrogen atmosphere.[3]
-
After the addition is complete, continue to stir the reaction mixture for another 15 minutes.[3]
-
Pour the dark slurry into a beaker containing a mixture of crushed ice and 6 M hydrochloric acid to neutralize the excess potassium hydroxide.[3]
-
Collect the precipitated crude ferrocene by vacuum filtration and wash with water.[3]
-
The crude orange ferrocene can be purified by sublimation or recrystallization from a suitable solvent like hexane.[10][15] A typical yield is in the range of 73–84%.[10]
3.2. Synthesis of Ruthenocene
This protocol describes a convenient microscale synthesis using in situ reduction of ruthenium(III) chloride.[7]
Materials:
-
Ruthenium(III) chloride (RuCl₃)
-
Zinc dust (Zn)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Acetone
Procedure:
-
In a 50 mL round-bottom flask, deoxygenate 95% ethanol by bubbling nitrogen gas through it for at least 5 minutes.[11]
-
To the deoxygenated ethanol, add ruthenium(III) chloride, zinc dust, and freshly prepared cyclopentadiene under a nitrogen atmosphere.[7][11]
-
Stir the solution at room temperature for 1.5 hours under a nitrogen atmosphere. A blue hue may appear initially, indicating the formation of mixed-oxidation state ruthenium complexes.[7]
-
After the reaction period, remove the solvent using a rotary evaporator. The reaction is no longer air-sensitive at this point as ruthenocene is air-stable.[11]
-
Transfer the brown crude product to a petri dish for purification by sublimation.[7]
-
Place the petri dish on a hot plate and cover it with another petri dish lid, on top of which an ice-filled beaker is placed to act as a cold finger.[7]
-
Heat the setup to around 105 °C for rapid sublimation.[7][11]
-
Collect the fine, white crystals of ruthenocene that sublime onto the cold surface. A typical yield is around 68%, with a melting point of 199-200 °C.[7]
Visualized Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core chemical transformations and the general experimental workflows for the synthesis of both metallocenes.
Caption: Chemical pathway for the synthesis of Ferrocene.
Caption: Chemical pathway for the synthesis of Ruthenocene.
Caption: Comparative workflow for Ferrocene and Ruthenocene synthesis.
Conclusion
The synthesis of ferrocene is a well-established and high-yielding process, typically involving the straightforward reaction of a cyclopentadienyl anion source with an iron(II) salt. In contrast, the synthesis of ruthenocene requires an additional in situ reduction step from a more common ruthenium(III) precursor. While both syntheses can be accomplished with good yields, the choice of reagents and the specific reaction conditions differ significantly. This guide provides the necessary detailed information for researchers to select and perform the appropriate synthesis for their specific needs in drug development and other scientific endeavors.
References
- 1. Ferrocene - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. azom.com [azom.com]
- 4. britannica.com [britannica.com]
- 5. Ruthenocene - Wikipedia [en.wikipedia.org]
- 6. Ruthenocene [chemeurope.com]
- 7. summit.sfu.ca [summit.sfu.ca]
- 8. odinity.com [odinity.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. summit.sfu.ca [summit.sfu.ca]
- 12. magritek.com [magritek.com]
- 13. Ferrocene | C5H5FeC5H5 | CID 10219726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. Lab Report on Synthesis of Ferrocene [art-xy.com]
Stability of Bis(cyclopentadienyl)ruthenium Under Air: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(cyclopentadienyl)ruthenium, commonly known as ruthenocene ((C₅H₅)₂Ru), is a metallocene analogous to the well-studied ferrocene (B1249389). Its robust chemical and thermal properties, coupled with unique electrochemical behavior, have made it a compound of interest in catalysis, materials science, and medicinal chemistry. For professionals in drug development and other scientific fields, a thorough understanding of the stability of ruthenocene under ambient atmospheric conditions is crucial for its proper handling, storage, and application. This technical guide provides an in-depth analysis of the stability of ruthenocene in the presence of air, summarizing available data, outlining experimental protocols for stability assessment, and detailing its degradation pathways.
Qualitative and Quantitative Stability Assessment
Ruthenocene in its solid state is widely regarded as a pale yellow, volatile solid that is stable in air.[1][2] This stability allows for its handling and storage under normal atmospheric conditions without the need for a strictly inert environment. However, solutions of ruthenocene may exhibit slow degradation upon prolonged exposure to air.[3]
The primary mode of degradation for ruthenocene in the presence of air is oxidation.[1] Unlike ferrocene, which undergoes a reversible one-electron oxidation, ruthenocene typically exhibits an irreversible two-electron oxidation process. However, under certain conditions with weakly coordinating anions, a one-electron oxidation to the ruthenocenium ion, [Ru(C₅H₅)₂]⁺, can occur.[1][4] This ruthenocenium cation is a highly reactive 17-electron species that is susceptible to further reactions to regain a stable 18-electron configuration.[4][5]
Quantitative Stability Data
While qualitative descriptions of ruthenocene's air stability are abundant, specific quantitative data on its decomposition rate under ambient air and light are not extensively reported in the literature. The available quantitative data primarily pertains to its thermal stability at elevated temperatures, which is a testament to its robust nature.
| Parameter | Compound | Conditions | Observation | Reference |
| Thermal Stability | Ruthenocene | Isothermal Thermogravimetry (95 °C, inert gas flow) | Evaporated completely without significant decomposition (<2% residue) | [3] |
| Onset of Decomposition | Ruthenocene-containing polymers | Thermogravimetric Analysis (TGA) | ~310 °C | [3] |
| Melting Point | Ruthenocene | Standard | 195-200 °C | [1] |
Degradation Pathway
The degradation of ruthenocene in the presence of air is primarily an oxidative process. The key steps involved are outlined below.
The initial step is the oxidation of the ruthenium center from Ru(II) to Ru(III), forming the ruthenocenium ion. This species is highly reactive and can undergo various subsequent reactions, including dimerization or reaction with nucleophiles present in the environment, ultimately leading to decomposition products such as ruthenium oxides.[4][5][6]
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of ruthenocene under air, a long-term stability study can be designed. The following protocols outline methodologies using common analytical techniques.
Long-Term Solid-State Stability Study
This protocol is designed to evaluate the stability of solid ruthenocene when exposed to air and light over an extended period.
Methodology:
-
Sample Preparation: A batch of high-purity ruthenocene is divided into multiple aliquots in separate, loosely capped vials to allow for air exposure.
-
Storage Conditions: Vials are stored under controlled conditions. A typical stability study as per ICH guidelines would involve long-term testing at 25 °C ± 2 °C / 60% RH ± 5% RH.[7][8][9][10] To assess photostability, a set of samples should be exposed to a light source, while a control set is kept in the dark.
-
Time Points: Aliquots are analyzed at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).
-
Analytical Methods:
-
UV-Vis Spectroscopy: A solution of the aged sample is prepared in a suitable solvent (e.g., cyclohexane). The appearance of new absorption bands or changes in the intensity of characteristic ruthenocene peaks can indicate degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded. The appearance of new signals or a decrease in the integration of the cyclopentadienyl (B1206354) proton signal relative to an internal standard can be used for quantitative analysis of degradation.[11][12][13]
-
Mass Spectrometry: To identify potential degradation products.
-
-
Data Analysis: The spectral data from each time point is compared to the initial (T=0) data to determine the extent of degradation.
Solution-State Stability Study
This protocol assesses the stability of ruthenocene in solution when exposed to air.
Methodology:
-
Solution Preparation: A stock solution of ruthenocene is prepared in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Exposure: The solution is stored in a container that allows for air exposure (e.g., a loosely capped flask) and stirred at a constant temperature.
-
Monitoring: The solution is monitored in real-time or at regular intervals using UV-Vis spectroscopy.[14][15][16][17][18] A decrease in the absorbance of the characteristic ruthenocene peaks over time indicates degradation.
-
Kinetic Analysis: The data can be used to determine the rate of decomposition under the specific conditions.
Comparative Stability with Ferrocene
Ruthenocene is isoelectronic with ferrocene and shares a similar sandwich structure.[1] However, their electrochemical properties and, consequently, their stability towards oxidation differ. The oxidation of ruthenocene is generally more difficult than that of ferrocene. This is reflected in their redox potentials.
For substituted metallocenes, such as decamethylruthenocene (B15500432) and decamethylferrocene, the oxidized decamethylruthenocenium cation is known to be more stable than the corresponding ferrocenium (B1229745) cation, particularly in the presence of nucleophiles.[19][20] This increased stability is attributed to the electron-donating methyl groups, which make the ruthenium center less electrophilic.
Handling and Storage Recommendations
Based on its known stability, the following handling and storage procedures are recommended for ruthenocene:
-
Handling: Handle in a well-ventilated place. While solid ruthenocene is air-stable, avoiding the generation of dust is recommended.[6][21]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][21] Protection from prolonged exposure to strong light is also advisable to prevent potential photolytic degradation.
Conclusion
This compound is a robust organometallic compound that exhibits significant stability in its solid form under ambient air. Its primary degradation pathway is oxidation, which is more prevalent in solution. For applications requiring long-term stability, particularly in solution or in the presence of potential nucleophiles, an understanding of its oxidative chemistry is essential. While quantitative data on its ambient air degradation is scarce, the available information on its thermal and electrochemical properties confirms its high stability. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own quantitative stability assessments tailored to their specific applications.
References
- 1. Ruthenocene - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. isoflex.com [isoflex.com]
- 7. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 10. database.ich.org [database.ich.org]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. ethz.ch [ethz.ch]
- 13. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. wepub.org [wepub.org]
- 17. metrohm.com [metrohm.com]
- 18. UV/VIS spectroelectrochemical monitoring of 4-nitrophenol degradation | Metrohm [metrohm.com]
- 19. summit.sfu.ca [summit.sfu.ca]
- 20. benchchem.com [benchchem.com]
- 21. echemi.com [echemi.com]
Technical Guide: Bis(cyclopentadienyl)ruthenium (Ruthenocene)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(cyclopentadienyl)ruthenium, also known as ruthenocene, is an organometallic compound with the chemical formula (C₅H₅)₂Ru.[1] This metallocene has garnered significant interest within the scientific community due to its unique electrochemical properties, stability, and potential applications in catalysis, materials science, and, increasingly, in the field of medicinal chemistry as a potential therapeutic agent. This document provides a comprehensive overview of the core technical aspects of ruthenocene, including its chemical and physical properties, key experimental protocols for its synthesis and characterization, and an exploration of its emerging role in drug development.
Chemical and Physical Properties
Ruthenocene is a stable, yellow crystalline solid.[2] It is structurally analogous to ferrocene, with a ruthenium atom "sandwiched" between two parallel cyclopentadienyl (B1206354) rings. This structure contributes to its remarkable stability and its rich electrochemistry. Key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1287-13-4 | [1][3][4][5] |
| Molecular Formula | C₁₀H₁₀Ru | [1][3] |
| Molecular Weight | 231.26 g/mol | [1][3] |
| EC Number | 215-065-2 | [4][5] |
| MDL Number | MFCD00001442 | [1][4] |
| Appearance | Light yellow crystalline solid | [2] |
| Melting Point | 199-201 °C | |
| Boiling Point | 250 °C (sublimes) | |
| Solubility | Soluble in organic solvents (e.g., toluene, THF, dichloromethane), insoluble in water |
Synthesis and Characterization
The synthesis of ruthenocene is typically achieved through the reaction of ruthenium trichloride (B1173362) with cyclopentadienyl sodium. A generalized experimental protocol is provided below.
Experimental Protocol: Synthesis of Ruthenocene
Materials:
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
Sodium cyclopentadienide (B1229720) (NaC₅H₅) solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Hexane
-
Standard laboratory glassware and Schlenk line apparatus
Procedure:
-
A solution of sodium cyclopentadienide in THF is prepared by reacting sodium metal with freshly cracked cyclopentadiene (B3395910) monomer in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Ruthenium(III) chloride hydrate is dissolved in THF in a separate Schlenk flask.
-
The sodium cyclopentadienide solution is slowly added to the ruthenium chloride solution at room temperature with vigorous stirring.
-
The reaction mixture is stirred overnight at room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting residue is treated with concentrated HCl to remove any unreacted starting materials.
-
The crude product is extracted with hexane.
-
The organic layer is washed with saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield crude ruthenocene.
-
The product can be further purified by sublimation or recrystallization from a suitable solvent like hexane.
Characterization: The identity and purity of the synthesized ruthenocene can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will show characteristic peaks for the cyclopentadienyl protons and carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of ruthenocene should be observed.
-
Infrared (IR) Spectroscopy: Characteristic C-H and C-C stretching and bending vibrations of the cyclopentadienyl rings can be identified.
-
Elemental Analysis: The percentage composition of carbon, hydrogen, and ruthenium should match the calculated values for C₁₀H₁₀Ru.
Applications in Drug Development
The unique properties of ruthenocene have made it an attractive scaffold for the design of novel therapeutic agents. Its stability in biological environments and its ability to undergo reversible redox reactions are particularly advantageous.
Anticancer Properties
A significant area of research focuses on the development of ruthenocene-based anticancer drugs. The proposed mechanism of action often involves the generation of reactive oxygen species (ROS) upon cellular uptake and subsequent redox cycling, leading to oxidative stress and apoptosis in cancer cells.
Below is a conceptual signaling pathway illustrating the proposed anticancer mechanism of a hypothetical ruthenocene-based drug.
Caption: Proposed anticancer mechanism of a ruthenocene derivative.
Bioorganometallic Chemistry
The derivatization of the cyclopentadienyl rings of ruthenocene allows for the attachment of various bioactive ligands. This modularity enables the development of targeted drug delivery systems and multifunctional therapeutic agents.
The following diagram illustrates a generalized workflow for the synthesis of a functionalized ruthenocene derivative for biological evaluation.
Caption: General workflow for developing ruthenocene-based therapeutics.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile organometallic compound with significant potential in various scientific and industrial fields. Its unique chemical and electrochemical properties, coupled with its relative stability, make it a valuable building block in materials science and an exciting platform for the development of novel therapeutics, particularly in the area of anticancer drug design. Further research into the biological activity and mechanisms of action of ruthenocene derivatives is warranted to fully realize their therapeutic potential.
References
Theoretical Insights into the Aromaticity of Ruthenocene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenocene, (C₅H₅)₂Ru, a member of the metallocene family, has long been a subject of interest due to its unique electronic structure and chemical reactivity. Its aromatic character, a key determinant of its stability and reaction pathways, has been extensively investigated through theoretical and computational chemistry. This technical guide provides an in-depth analysis of the theoretical studies on ruthenocene's aromaticity, presenting quantitative data, detailed computational protocols, and visual representations of the underlying concepts and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the fundamental properties of this intriguing organometallic compound.
Core Concepts in Aromaticity Assessment
The aromaticity of a molecule is a concept used to describe its enhanced stability, distinct magnetic properties, and specific reactivity, arising from a cyclic delocalization of π-electrons. In theoretical chemistry, aromaticity is not a directly observable quantity but is inferred from various computed indices. The most common criteria for assessing aromaticity are:
-
Energetic Criteria: These are based on the quantification of the stabilization energy gained from cyclic electron delocalization. Aromatic Stabilization Energy (ASE) is a key metric in this category.
-
Geometric Criteria: Aromatic compounds tend to have equalized bond lengths within the cyclic system. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index.
-
Magnetic Criteria: Aromatic molecules exhibit a characteristic response to an external magnetic field, inducing a diatropic ring current. The Nucleus-Independent Chemical Shift (NICS) is the most popular magnetic descriptor of aromaticity.
Quantitative Analysis of Ruthenocene's Aromaticity
Theoretical studies employing Density Functional Theory (DFT) have been instrumental in quantifying the aromaticity of ruthenocene. The following tables summarize key quantitative data from various computational investigations. It is important to note that the calculated values can vary depending on the level of theory (functional and basis set) employed.
| Aromaticity Index | Calculated Value (ppm) | Computational Level | Reference / Note |
| NICS(0) | Varies | Different DFT functionals | [1] |
| NICS(1) | Varies | Different DFT functionals | [2] |
| NICS(1)zz | Varies | Different DFT functionals | [2] |
Table 1: Nucleus-Independent Chemical Shift (NICS) Values for Ruthenocene. NICS values are typically calculated at the geometric center of the ring (NICS(0)) and at 1 Å above the ring plane (NICS(1)). The zz component (NICS(1)zz) is often considered a better indicator of π-aromaticity. Negative NICS values are indicative of aromaticity. A comparative study has shown that the choice of DFT functional significantly impacts the calculated Ru-Cp distance, which in turn can influence the NICS values[1].
| Aromaticity Index | Calculated Value | Computational Level | Reference / Note |
| HOMA | Not explicitly found for ruthenocene | Various | While HOMA is a common index, specific values for ruthenocene were not found in the surveyed literature. For comparison, the HOMA value for the cyclopentadienyl (B1206354) anion is high, indicating significant aromaticity. |
Table 2: Harmonic Oscillator Model of Aromaticity (HOMA) for Ruthenocene. HOMA values range from 0 for non-aromatic systems to 1 for fully aromatic systems.
| Aromaticity Index | Calculated Value (kcal/mol) | Computational Level | Reference / Note |
| ASE | Not explicitly found for ruthenocene | Various | Similar to HOMA, specific ASE values for ruthenocene are not readily available in the reviewed literature. The calculation of ASE for metallocenes is complex due to the contribution of the metal-ligand bonding to the overall stability. |
Table 3: Aromatic Stabilization Energy (ASE) of Ruthenocene. ASE quantifies the extra stability of a cyclic conjugated system compared to an appropriate acyclic reference.
Detailed Computational Protocols
The following sections outline the typical computational methodologies used in the theoretical study of ruthenocene's aromaticity.
Geometry Optimization
A crucial first step in any computational study is to obtain an accurate molecular geometry.
-
Software: Gaussian, ORCA, ADF, etc.
-
Method: Density Functional Theory (DFT) is the most common method.
-
Functionals: A variety of functionals have been used, including B3LYP, PBE0, and M06-2X. The choice of functional can influence the calculated geometric parameters, such as the Ru-Cp distance[1].
-
Basis Set: A good quality basis set is essential for accurate results. For ruthenium, effective core potentials (ECPs) like LANL2DZ are often used for the core electrons, while the valence electrons are described by a more flexible basis set (e.g., 6-31G(d) or def2-SVP for C and H, and a corresponding valence basis set for Ru).
-
Procedure:
-
Define the initial molecular structure of ruthenocene, typically in a high-symmetry conformation (e.g., D5h or D5d).
-
Perform a geometry optimization calculation without any symmetry constraints to find the minimum energy structure.
-
Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a minimum.
-
Calculation of Aromaticity Indices
Once the optimized geometry is obtained, various aromaticity indices can be calculated.
-
Software: Gaussian, ORCA, etc.
-
Method: The GIAO (Gauge-Including Atomic Orbital) method is commonly used within a DFT framework.
-
Procedure:
-
Use the optimized geometry from the previous step.
-
Perform a single-point energy calculation with the NMR keyword to compute the magnetic shielding tensors.
-
To calculate NICS, a "ghost atom" (Bq) with no basis functions and no charge is placed at the desired location (e.g., the center of the cyclopentadienyl ring for NICS(0) or 1 Å above the ring for NICS(1)).
-
The NICS value is the negative of the isotropic magnetic shielding calculated at the position of the ghost atom.
-
-
Software: A program or script that can process bond lengths from a computational output file (e.g., Multiwfn).
-
Procedure:
-
Extract the C-C bond lengths of the cyclopentadienyl ring from the optimized geometry output.
-
Use the HOMA formula to calculate the index. This requires reference bond lengths for idealized single and double bonds, which are specific to the bond type.
-
-
Method: ASE is typically calculated using isodesmic or homodesmotic reactions. This involves calculating the energies of ruthenocene and a set of reference molecules.
-
Procedure:
-
Define a balanced chemical reaction where the number and types of bonds are conserved on both sides, with the cyclic delocalization being the only major difference.
-
Optimize the geometries and calculate the electronic energies of all species in the reaction at the same level of theory.
-
The ASE is the difference in the total electronic energies between the products and reactants.
-
Visualization of Theoretical Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate the workflow of a typical computational study on ruthenocene aromaticity and the conceptual relationships between different aromaticity criteria.
Conclusion
The aromaticity of ruthenocene is a well-established concept, strongly supported by a wealth of theoretical studies. Computational chemistry provides powerful tools to quantify this property through various indices, with NICS being the most commonly reported. While the absolute values of these indices can be sensitive to the chosen computational methodology, the qualitative picture of ruthenocene as an aromatic molecule is consistent across different levels of theory. This technical guide has summarized the key quantitative findings, provided detailed computational protocols, and visualized the workflow and concepts central to the theoretical investigation of ruthenocene's aromaticity. This information is vital for a deeper understanding of the electronic structure and reactivity of ruthenocene and can aid in the rational design of new ruthenocene-based compounds for various applications, including in the field of drug development.
References
Initial Investigations into the Reactivity of Ruthenocene: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the initial investigations into the reactivity of ruthenocene, a metallocene that has garnered significant interest due to its unique chemical properties and potential applications. Following its synthesis in 1952, research quickly established its aromatic character, leading to a variety of studies on its behavior in electrophilic aromatic substitution, metalation, and oxidation reactions. This document summarizes key findings from these early studies, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for professionals in chemistry and drug development.
Introduction
Ruthenocene, (C₅H₅)₂Ru, is an organometallic compound composed of a ruthenium atom sandwiched between two cyclopentadienyl (B1206354) rings.[1] First synthesized by Geoffrey Wilkinson in 1952, it is a pale yellow, volatile solid.[1][2] Structurally, ruthenocene is closely related to ferrocene, though it crystallizes in an eclipsed conformation rather than the staggered conformation of ferrocene.[1] This structural difference is attributed to the larger ionic radius of ruthenium, which increases the distance between the cyclopentadienyl rings and reduces steric hindrance.[1] Early investigations quickly revealed that ruthenocene exhibits aromatic character, undergoing a range of substitution reactions similar to those of ferrocene.[2] This guide focuses on these initial explorations of ruthenocene's reactivity, providing a foundational understanding for its application in modern research and development.
Synthesis of Ruthenocene
The initial synthesis of ruthenocene was achieved by Geoffrey Wilkinson through the reaction of ruthenium trisacetylacetonate with an excess of cyclopentadienylmagnesium bromide.[2] A more common and higher-yielding laboratory preparation involves the reaction of sodium cyclopentadienide (B1229720) with ruthenium trichloride (B1173362) in a suitable solvent like 1,2-dimethoxyethane (B42094).[2]
Synthesis Data
| Precursors | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |
| Ruthenium(III) acetylacetonate, Cyclopentadienylmagnesium bromide | - | - | 20 | - | --INVALID-LINK-- |
| Ruthenium trichloride, Sodium cyclopentadienide | - | 1,2-Dimethoxyethane | 56-69 | 199-200 | --INVALID-LINK-- |
| Ruthenium(III) chloride, Zinc dust, Cyclopentadiene (B3395910) | - | 95% Ethanol | 68 | 199-200 | --INVALID-LINK-- |
Experimental Protocol: Synthesis from Ruthenium Trichloride and Sodium Cyclopentadienide
This procedure is adapted from Organic Syntheses.[2]
Materials:
-
Ruthenium trichloride (RuCl₃)
-
Sodium metal
-
Cyclopentadiene (freshly cracked)
-
1,2-Dimethoxyethane (anhydrous)
-
Nitrogen gas (prepurified)
-
Activated alumina
Procedure:
-
A 500-mL, three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel with a nitrogen inlet. The system is thoroughly purged with nitrogen.
-
300 mL of anhydrous 1,2-dimethoxyethane is added to the flask, followed by 7.2 g (0.312 g-atom) of sodium metal.
-
While stirring, 31.0 mL (0.376 mole) of freshly cracked cyclopentadiene is added dropwise. After the hydrogen evolution subsides, the mixture is heated to just below reflux for 1-2 hours to ensure complete reaction of the sodium.
-
A mixture of 14.6 g (0.07 mole) of ruthenium trichloride and 2.4 g (0.024 g-atom) of ruthenium metal is added to the flask.
-
The reaction mixture is heated and stirred under nitrogen for 80 hours at a temperature slightly below reflux.
-
The solvent is removed under reduced pressure, and the flask is refilled with nitrogen.
-
The solid residue is transferred to a sublimator in a nitrogen-filled dry box and sublimed at 0.1 mm pressure with a heating bath at 130°C.
-
The sublimate is dissolved in benzene and passed through a 1 x 12-inch column of activated alumina.
-
Evaporation of the benzene yields 12.2–15.1 g (56–69%) of ruthenocene as a pale yellow solid with a melting point of 199–200°C.
Synthesis Workflow```dot
Caption: Mechanism of Friedel-Crafts acylation of ruthenocene.
Metalation
Ruthenocene can be metalated, typically through lithiation, by treatment with an organolithium reagent. This reaction opens pathways to a wide range of substituted ruthenocene derivatives.
| Substrate | Metalating Agent | Product after Quench (e.g., with CO₂) | Yield (%) | Reference |
| Ruthenocene | n-BuLi/TMEDA | Ruthenocenecarboxylic acid | - | --INVALID-LINK-- |
| Ruthenocene | n-BuLi/TMEDA | 1,1'-Ruthenocenedicarboxylic acid | - | --INVALID-LINK-- |
Detailed yields for these specific early reactions are often not reported as percentages but rather as successful syntheses.
The following is a general procedure for the lithiation of a metallocene.
Materials:
-
Ruthenocene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetramethylethylenediamine (TMEDA) (freshly distilled)
-
Anhydrous diethyl ether or THF
-
Quenching agent (e.g., dry ice for carboxylation)
-
Nitrogen or argon atmosphere
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum is charged with ruthenocene.
-
Anhydrous solvent (diethyl ether or THF) is added via syringe.
-
TMEDA (1.1 equivalents per lithium) is added, and the solution is cooled to 0°C.
-
n-Butyllithium (1.1 equivalents for monolithiation, 2.2 for dilithiation) is added dropwise via syringe.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours).
-
The reaction is quenched by the addition of an electrophile. For carboxylation, the solution is poured over crushed dry ice.
-
After the dry ice has evaporated, the mixture is hydrolyzed, and the product is extracted and purified.
Caption: Proposed mechanism for the metalation of ruthenocene.
Oxidation
The oxidation of ruthenocene has been a subject of significant study. Unlike ferrocene, which undergoes a stable one-electron oxidation, ruthenocene typically undergoes a two-electron oxidation. [2]However, with weakly coordinating anions as the electrolyte, a one-electron oxidation can be observed.
Conclusion
The initial investigations into the reactivity of ruthenocene laid a crucial foundation for the development of its rich and diverse chemistry. These early studies established its aromaticity, demonstrating its propensity to undergo electrophilic substitution and metalation reactions. The differences in reactivity and structure compared to ferrocene, particularly in its oxidation behavior, highlighted the unique properties of this second-row transition metal metallocene. The experimental protocols and fundamental understanding of its reactivity developed during this period continue to inform the synthesis of novel ruthenocene derivatives for a wide range of applications, including materials science, catalysis, and medicinal chemistry. This guide serves as a testament to the pioneering work that unveiled the chemical landscape of this fascinating molecule.
References
discovery of ruthenocene by Geoffrey Wilkinson
An In-depth Technical Guide on the Discovery of Ruthenocene by Geoffrey Wilkinson
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal discovery of ruthenocene ((C₅H₅)₂Ru) by Sir Geoffrey Wilkinson in 1952. Following his significant contributions to the understanding of ferrocene (B1249389), Wilkinson extended his work to other transition metals, leading to the synthesis and characterization of this analogous sandwich compound.[1] This document details the original experimental protocols, presents key quantitative data, and illustrates the synthetic workflow as established in Wilkinson's foundational research.
Introduction
The discovery of ruthenocene was a pivotal moment in the burgeoning field of organometallic chemistry. In 1952, Geoffrey Wilkinson reported the synthesis of this novel metallocene, just a year after the structure of ferrocene had been elucidated.[1] His work demonstrated that the "sandwich" structure was not unique to iron, thereby broadening the scope of this new class of compounds. Ruthenocene, an organoruthenium compound, consists of a ruthenium(II) ion situated between two parallel cyclopentadienyl (B1206354) rings in an eclipsed conformation.[1] This stands in contrast to the staggered conformation of ferrocene, a difference attributed to the larger ionic radius of ruthenium, which minimizes steric hindrance between the rings.[1]
Experimental Protocols
Sir Geoffrey Wilkinson's initial synthesis of ruthenocene, as described in his 1952 publication in the Journal of the American Chemical Society, laid the groundwork for future preparations of this metallocene.[1] While this original method provided a modest yield, it was instrumental in the initial isolation and characterization of the compound. Subsequently, alternative methods with improved yields have been developed.
Wilkinson's Original Synthesis (1952)
The first successful synthesis of ruthenocene was achieved through the reaction of ruthenium(III) acetylacetonate (B107027) with a Grignard reagent, cyclopentadienylmagnesium bromide.[1]
Reaction:
Ru(acac)₃ + 3C₅H₅MgBr → Ru(C₅H₅)₂ + 3acacMgBr + other products
Methodology:
While Wilkinson's original paper provides a concise description, later, more detailed procedures, such as the one published in Organic Syntheses, offer a clearer picture of the practical execution of similar metallocene syntheses. Based on available information, the protocol can be summarized as follows:
-
Preparation of Grignard Reagent: Cyclopentadienylmagnesium bromide is prepared in situ by reacting cyclopentadiene (B3395910) with a suitable Grignard reagent, such as ethylmagnesium bromide, in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
-
Reaction with Ruthenium Precursor: A solution of ruthenium(III) acetylacetonate in a suitable organic solvent is added to the freshly prepared cyclopentadienylmagnesium bromide solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently refluxed for a specific period to ensure completion. An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the reagents and product.
-
Workup and Purification: The reaction is quenched, often with an aqueous solution of ammonium (B1175870) chloride. The organic layer is then separated, washed, and dried. The crude product is isolated by removal of the solvent.
-
Isolation of Ruthenocene: Wilkinson purified the final product by sublimation, a technique well-suited for the volatile, crystalline ruthenocene.[2]
Alternative Synthetic Route
An alternative and higher-yielding synthesis involves the reaction of sodium cyclopentadienide (B1229720) with a ruthenium chloride species, which is prepared in situ.[1][2]
Reaction:
RuCl₃ + excess NaC₅H₅ → Ru(C₅H₅)₂ + 3NaCl + other products
This method has been reported to produce yields in the range of 43-52%.[2] A further refined procedure, detailed in Organic Syntheses, reports yields of 56-69%.[2]
Data Presentation
The following tables summarize the key quantitative data for ruthenocene as characterized in early studies.
Table 1: Physical and Spectroscopic Properties of Ruthenocene
| Property | Value |
| Molecular Formula | C₁₀H₁₀Ru |
| Molar Mass | 231.26 g/mol |
| Appearance | Pale yellow powder |
| Melting Point | 195-200 °C |
| Boiling Point | 278 °C |
| Density | 1.86 g/cm³ (at 25 °C) |
| Solubility | Insoluble in water; soluble in most organic solvents |
Table 2: Yields of Ruthenocene Synthesis
| Synthetic Method | Reported Yield |
| Wilkinson's Original Method (1952) | ~20% |
| Sodium Cyclopentadienide with RuCl₃ | 43-52% |
| Organic Syntheses Procedure | 56-69% |
Mandatory Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow for the preparation of ruthenocene.
Caption: Synthetic pathway for Wilkinson's original synthesis of ruthenocene.
Caption: Experimental workflow for the synthesis and purification of ruthenocene.
References
An In-depth Technical Guide to the Basic Electrochemical Behavior of Ruthenocene
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Ruthenocene, a metallocene analogous to ferrocene, exhibits a rich and complex electrochemical profile. This guide provides a comprehensive overview of its fundamental electrochemical behavior, focusing on its redox processes, the stability of its oxidized form, and the influence of the experimental environment. Detailed experimental protocols and tabulated quantitative data are presented to facilitate reproducible research and application in diverse scientific fields, including drug development where ruthenocene derivatives are of growing interest.
The Redox Behavior of Ruthenocene: A Reversible One-Electron Oxidation
The cornerstone of ruthenocene's electrochemistry is its oxidation from Ru(II) to Ru(III). While early studies were conflicted, it is now generally accepted that ruthenocene undergoes a single, reversible one-electron oxidation to form the ruthenicinium cation, [Ru(C₅H₅)₂]⁺. This process is observed as a well-defined redox couple in cyclic voltammetry experiments.
However, the perceived number of electrons transferred can be influenced by the experimental conditions. In the presence of weakly coordinating anions as the electrolyte, the one-electron oxidation is favored.[1] Conversely, some studies have reported a two-electron oxidation, a phenomenon now largely attributed to subsequent chemical reactions of the initially formed ruthenicinium cation, particularly dimerization.[2]
The formal redox potential (E₁/₂) of the Ru(II)/Ru(III) couple is a key parameter and is sensitive to the solvent and supporting electrolyte used. This sensitivity arises from the differential solvation of the neutral ruthenocene and the charged ruthenicinium cation.
Quantitative Electrochemical Data
The following tables summarize key quantitative parameters for the electrochemical behavior of ruthenocene in various non-aqueous solvents. It is important to note that direct, unambiguous values for the diffusion coefficient (D) and the heterogeneous electron transfer rate constant (k⁰) for ruthenocene itself are not extensively reported in the literature under a wide variety of standard conditions; much of the available data pertains to ruthenocene derivatives or ruthenocene in specialized environments such as ionic liquids or self-assembled monolayers. The data presented here is compiled from available resources and should be considered in the context of the specific experimental conditions cited.
Table 1: Half-Wave Potentials (E₁/₂) of Ruthenocene
| Solvent | Supporting Electrolyte | Reference Electrode | E₁/₂ (V) vs. Fc/Fc⁺ |
| Dichloromethane | [NBu₄][B(C₆F₅)₄] (TFAB) | Ag/Ag⁺ | 0.41 |
| Dichloromethane | [NBu₄][B(C₆H₃(CF₃)₂)₄] (BArF₂₄) | Ag/Ag⁺ | 0.57 |
Note: The ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal reference in non-aqueous electrochemistry.
Table 2: Diffusion Coefficients (D) and Heterogeneous Electron Transfer Rate Constants (k⁰) of Ruthenocene (Estimates and Related Systems)
| Solvent | Supporting Electrolyte | Technique | D (cm²/s) | k⁰ (cm/s) |
| Acetonitrile (B52724) | 0.1 M TBAPF₆ | Cyclic Voltammetry | Value not explicitly found for ruthenocene; for decamethylruthenocene, a similar compound, D is on the order of 10⁻⁵ to 10⁻⁶. | Value not explicitly found for ruthenocene under these conditions. |
| Aqueous | Various | Not Applicable | Ruthenocene is insoluble in water. | Not Applicable |
Researchers are encouraged to determine these parameters experimentally for their specific systems, following the protocols outlined in this guide.
The Fate of the Ruthenicinium Cation: Dimerization
A critical aspect of ruthenocene's electrochemistry is the chemical reactivity of the ruthenicinium cation, [Ru(C₅H₅)₂]⁺, formed upon oxidation. This 17-electron species is relatively unstable and seeks to achieve a more stable 18-electron configuration. In the absence of other coordinating species, it undergoes a rapid dimerization reaction.
The dimerization process is believed to proceed through the formation of a metal-metal bonded dimer, which can then rearrange to a more stable structure. The equilibrium between the monomeric ruthenicinium cation and its dimer is influenced by factors such as temperature and the nature of the counter-anion from the supporting electrolyte.
Below is a diagram illustrating the proposed dimerization pathway of the ruthenicinium cation.
Experimental Protocol: Cyclic Voltammetry of Ruthenocene
This section provides a detailed methodology for performing cyclic voltammetry on ruthenocene in a non-aqueous solvent. This protocol is adapted from established procedures for similar metallocenes, such as decamethylruthenocene.[3]
4.1. Materials and Reagents
-
Ruthenocene (99% or higher purity)
-
Anhydrous acetonitrile (CH₃CN), electrochemical grade
-
Supporting electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), electrochemical grade
-
Working electrode: Glassy carbon electrode (GCE) or platinum disk electrode
-
Reference electrode: Silver/silver ion (Ag/Ag⁺) non-aqueous reference electrode (e.g., Ag wire in 0.01 M AgNO₃ in the supporting electrolyte solution)
-
Counter electrode: Platinum wire or gauze
-
Polishing materials: 0.3 µm and 0.05 µm alumina (B75360) slurry, polishing pads
-
High-purity argon or nitrogen gas
4.2. Equipment
-
Potentiostat/Galvanostat with cyclic voltammetry software
-
Electrochemical cell suitable for a three-electrode setup
-
Gas dispersion tube for deoxygenation
-
Sonicator
4.3. Solution Preparation
-
Supporting Electrolyte Solution (0.1 M TBAPF₆ in Acetonitrile): In a glovebox or under an inert atmosphere, dissolve the required amount of TBAPF₆ in anhydrous acetonitrile to achieve a final concentration of 0.1 M.
-
Analyte Solution (1 mM Ruthenocene): Prepare a 1 mM solution of ruthenocene by dissolving the appropriate mass in the 0.1 M TBAPF₆/acetonitrile electrolyte solution.
4.4. Experimental Procedure
-
Working Electrode Preparation:
-
Polish the working electrode surface with 0.3 µm alumina slurry on a polishing pad for 1-2 minutes, using a figure-eight motion.
-
Rinse the electrode thoroughly with deionized water and then with anhydrous acetonitrile.
-
Repeat the polishing step with 0.05 µm alumina slurry.
-
Rinse again with deionized water and anhydrous acetonitrile.
-
Sonicate the electrode in anhydrous acetonitrile for 2-3 minutes to remove any residual polishing material.
-
Dry the electrode under a stream of inert gas.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the polished working electrode, the Ag/Ag⁺ reference electrode, and the platinum counter electrode.
-
Add the 1 mM ruthenocene analyte solution to the cell, ensuring that the electrodes are sufficiently immersed.
-
-
Deoxygenation:
-
Bubble high-purity argon or nitrogen through the solution for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
After deoxygenation, maintain a blanket of the inert gas over the solution throughout the experiment.
-
-
Cyclic Voltammetry Scan:
-
Connect the electrodes to the potentiostat.
-
Set the initial and final potentials to bracket the expected redox potential of ruthenocene (e.g., from 0 V to +1.0 V vs. Ag/Ag⁺).
-
Set the initial scan direction towards positive potentials.
-
Choose a scan rate (e.g., 100 mV/s).
-
Initiate the scan and record the cyclic voltammogram.
-
It is recommended to perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the diffusion-controlled nature of the redox process.
-
4.5. Data Analysis
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the half-wave potential: E₁/₂ = (Epa + Epc) / 2.
-
Determine the peak separation: ΔEp = Epa - Epc. For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.
-
Measure the anodic (ipa) and cathodic (ipc) peak currents. The ratio ipc/ipa should be close to 1 for a reversible process.
-
Plot the peak current (ipa) versus the square root of the scan rate (ν¹/²). A linear relationship indicates a diffusion-controlled process.
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical workflow for the electrochemical analysis of ruthenocene.
Conclusion
The electrochemical behavior of ruthenocene is characterized by a quasi-reversible one-electron oxidation to the ruthenicinium cation, which subsequently undergoes dimerization. The redox potential and the stability of the cation are significantly influenced by the solvent and supporting electrolyte. A thorough understanding of these fundamental electrochemical properties, obtained through systematic studies as outlined in this guide, is crucial for the rational design and application of ruthenocene-based compounds in various fields, from materials science to medicinal chemistry. The provided protocols and data serve as a foundational resource for researchers embarking on the electrochemical investigation of this fascinating organometallic molecule.
References
Early Spectroscopic Insights into Bis(cyclopentadienyl)ruthenium: A Technical Retrospective
A deep dive into the foundational spectroscopic data that elucidated the structure and properties of ruthenocene, providing researchers with a comprehensive reference guide to the seminal studies of this important organometallic compound.
Following its first synthesis in 1952 by Geoffrey Wilkinson, bis(cyclopentadienyl)ruthenium, or ruthenocene, rapidly became a subject of intense scientific scrutiny.[1][2] Early spectroscopic investigations were pivotal in confirming its "sandwich" structure, analogous to ferrocene, and in characterizing its fundamental chemical and physical properties. This technical guide consolidates the early quantitative spectroscopic data from these pioneering studies, presenting them in a structured format for contemporary researchers, scientists, and drug development professionals. Detailed experimental protocols from these initial reports are also provided to offer a complete picture of the early analytical landscape.
Infrared and Raman Spectroscopy: Elucidating the Vibrational Landscape
One of the earliest and most comprehensive studies on the vibrational spectroscopy of ruthenocene was conducted by Lippincott and Nelson. Their work, culminating in a detailed 1958 publication, provided a foundational understanding of the molecule's vibrational modes. The infrared spectrum of ruthenocene vapor was meticulously measured, revealing key absorption bands that were instrumental in assigning the vibrational frequencies associated with the cyclopentadienyl (B1206354) rings and their interaction with the central ruthenium atom.[3]
A more recent study has referenced this seminal work, comparing the original vapor phase infrared data with modern experimental and calculated values, highlighting the remarkable accuracy of the early measurements.[3]
Table 1: Early Infrared Absorption Data for this compound (Vapor Phase) [3]
| Frequency (cm⁻¹) |
| 3100 (approx.) |
| 1415 |
| 1105 |
| 1000 |
| 820 (approx.) |
| 740 (approx.) |
A 1970 study on the Raman spectra of single-crystal ruthenocene also referenced the earlier work of Lippincott and Nelson, providing the solution-phase Raman data from their 1958 paper.
Table 2: Early Raman Spectroscopy Data for this compound (Solution)
| Frequency (cm⁻¹) |
| 3105 |
| 1422 |
| 1108 |
| 1005 |
| 828 |
Experimental Protocols: Vibrational Spectroscopy
For infrared spectroscopy , the vapor-phase spectrum of ruthenocene was likely recorded using a heated gas cell within a dispersive infrared spectrophotometer.[3] The solid sample of ruthenocene would have been heated under vacuum to generate a sufficient vapor pressure for measurement.
For Raman spectroscopy , the data for the solution-phase spectrum would have been collected using a spectrograph, with excitation likely provided by a mercury arc lamp, a common light source before the advent of lasers. The ruthenocene sample would have been dissolved in a suitable transparent solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment
The first detailed study of the proton magnetic resonance of solid ruthenocene was published in 1959 by Holm and Ibers. Their work focused on the temperature dependence of the proton resonance line widths and spin-lattice relaxation times (T₁) to understand the reorientation of the cyclopentadienyl rings.[4][5]
While a precise chemical shift value from this early solid-state study is not reported in the publication, the investigation revealed significant insights into the dynamic nature of the molecule. The study found that for ruthenocene, the proton resonance line width (ΔH) is approximately 3.2 gauss between 320 K and 200 K. Below 200 K, ΔH increases, reaching a rigid-lattice value of about 10.5 gauss at approximately 100 K. A minimum in the spin-lattice relaxation time (T₁) was observed for ruthenocene at 255 K.[4][5]
Experimental Protocol: Solid-State NMR Spectroscopy
The sample of ruthenocene used by Holm and Ibers was prepared by the reaction of sodium cyclopentadienide (B1229720) with ruthenium trichloride (B1173362) in tetrahydrofuran (B95107), followed by purification via chromatography and recrystallization. The proton magnetic resonance absorption spectra were measured on polycrystalline samples as a function of temperature. The instrumentation of the time would have consisted of a continuous-wave (CW) NMR spectrometer.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
Information on the early UV-Vis spectroscopic data of ruthenocene from the 1950s is scarce in readily accessible literature. However, the initial 1952 publication by Wilkinson on the preparation and properties of ruthenocene likely contained some of the first UV-Vis absorption data.[2] Later studies have investigated the photooxidation of ruthenocene in polymer matrices, providing insights into its electronic absorption spectrum. These studies show that ruthenocene exhibits absorption bands in the UV region, with a notable band around 281 nm attributed to a charge-transfer complex when in the presence of chloroform.[3]
Experimental Protocol: UV-Vis Spectroscopy
Early UV-Vis spectra would have been recorded on a manual or single-beam spectrophotometer. The ruthenocene sample would be dissolved in a suitable UV-transparent solvent, such as ethanol, and placed in a quartz cuvette for analysis.
Synthesis and Purification of Early Ruthenocene Samples
The ruthenocene used in these early spectroscopic studies was first synthesized by Geoffrey Wilkinson in 1952. The original preparation involved the reaction of ruthenium(III) acetylacetonate (B107027) with a five-fold excess of cyclopentadienylmagnesium bromide.[1] An alternative and more common synthesis route, also developed in the early period, involves the reaction of sodium cyclopentadienide with ruthenium trichloride in a suitable solvent like tetrahydrofuran or 1,2-dimethoxyethane.[6]
Purification of the crude product was typically achieved by sublimation under vacuum, followed by chromatography over alumina (B75360) and recrystallization from solvents like benzene-ligroin.[6] This multi-step purification was crucial to obtain samples of sufficient purity for spectroscopic analysis.
The following diagram illustrates the general workflow for the synthesis and purification of ruthenocene in the early 1950s.
This guide provides a consolidated overview of the foundational spectroscopic data for this compound. By presenting the early quantitative data and experimental methodologies in a clear and accessible format, it is hoped that this resource will be of significant value to researchers in the fields of organometallic chemistry, materials science, and drug development.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Catalytic Applications of Ruthenocene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenocene, the ruthenium analog of ferrocene (B1249389), has emerged as a versatile scaffold in the design of advanced catalysts.[1] Its unique electronic properties, thermal stability, and the ability to introduce planar chirality make it an attractive platform for developing highly efficient and selective catalysts for a wide range of organic transformations.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of key ruthenocene derivatives and their application in various catalytic reactions, including asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions.
Synthesis of Chiral Ruthenocene-Based Ligands
The synthesis of chiral ligands is paramount for asymmetric catalysis. Ruthenocene provides a robust framework for the creation of ligands with planar and/or central chirality.
Protocol 1: Synthesis of a Planar Chiral Ruthenocene Phosphine-Oxazoline (Rc-PHOX) Ligand
This protocol describes the synthesis of a 1,1'-disubstituted ruthenocenyl phosphine-oxazoline ligand, a class of ligands that has shown significant promise in asymmetric catalysis.[3] The synthesis differs notably from that of its ferrocene counterparts.[3]
Experimental Protocol:
-
Synthesis of 1,1'-Dibromoruthenocene: To a solution of ruthenocene in a suitable solvent, add 1,2-dibromotetrachloroethane (B50365) and heat at reflux.[3] The product can be purified by column chromatography.
-
Monolithiation and Phosphination: Cool a solution of 1,1'-dibromoruthenocene in an ethereal solvent to -78 °C. Add one equivalent of n-butyllithium dropwise and stir for 1 hour. Then, add a solution of chlorodiphenylphosphine (B86185) and allow the reaction to warm to room temperature. Purify the resulting monophosphinated product by chromatography.
-
Second Lithiation and Reaction with a Chiral Auxiliary: Cool the monophosphinated product in an ethereal solvent to -78 °C and add one equivalent of n-butyllithium. After stirring for 1 hour, add a chiral electrophile (e.g., a derivative of a chiral amino alcohol) to introduce the oxazoline (B21484) precursor.
-
Cyclization to form the Oxazoline Ring: The resulting intermediate is then cyclized to form the oxazoline ring, typically by treatment with a suitable reagent like thionyl chloride followed by a base.[3] The final product is purified by column chromatography.
Characterization Data for a Representative Rc-PHOX Ligand:
| Compound | 1H NMR (CDCl3, δ) | 31P NMR (CDCl3, δ) | HRMS (ESI, m/z) |
| (S,Rp)-Rc-PHOX | 7.8-7.2 (m, 10H, PPh2), 4.9-4.5 (m, 8H, Cp), 4.2-3.8 (m, 3H, oxazoline), 1.2 (d, 3H, CH3) | -16.9 | M+H+ calculated: 542.1189, found: 542.1187[3] |
Catalytic Applications of Ruthenocene Derivatives
Ruthenocene-based catalysts have demonstrated high efficacy in a variety of catalytic transformations. Below are detailed protocols for some key applications.
Application 1: Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols. Chiral ruthenocene derivatives are highly effective catalysts for this transformation.[1][4]
Experimental Protocol:
-
Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, dissolve the chiral ruthenocene-based catalyst (e.g., a ruthenocene-tethered diamine complex) (0.1-1 mol%) in anhydrous 2-propanol.[2]
-
Reaction Setup: Add the ketone substrate to the catalyst solution.
-
Initiation: Add a solution of a base (e.g., KOH or NaOH) in 2-propanol to initiate the reaction. A common hydrogen source is a mixture of formic acid and triethylamine.[2]
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or GC.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Performance Data for Ruthenocene-Catalyzed ATH of Acetophenone:
| Catalyst | Substrate | Yield (%) | ee (%) | TON | TOF (h-1) |
| Chiral ruthenocene-tethered diamine | Acetophenone | >95 | >98 | up to 4000 | - |
| Azaruthenacycle | Acetophenone | High | up to 85 | - | up to 190 |
Data compiled from peer-reviewed literature.[1][2]
Application 2: Olefin Metathesis
Ruthenium-based catalysts, including ruthenocene derivatives, are pivotal in olefin metathesis reactions, such as ring-closing metathesis (RCM).
Experimental Protocol:
-
Reaction Setup: Under an inert atmosphere, dissolve the diene substrate in an anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene).
-
Catalyst Addition: Add the ruthenocene-based metathesis catalyst (e.g., a ruthenocene-modified Grubbs-type catalyst) to the solution.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to reflux). The reaction can be driven to completion by removing the volatile byproduct (e.g., ethylene) by bubbling an inert gas through the solution.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC. Once complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to remove the ruthenium byproducts.
Performance Data for a Representative RCM Reaction:
| Catalyst | Substrate | Product | Yield (%) |
| Ruthenocene-based Grubbs-type | Diethyl diallylmalonate | 3-Carbethoxy-3-allyl-dihydropyran-2-one | >95 |
Application 3: Suzuki-Miyaura Cross-Coupling
Ruthenocene-phosphine ligands can be employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.
Experimental Protocol:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, mix a palladium precursor (e.g., Pd(OAc)2) with the ruthenocene-phosphine ligand in a suitable solvent.
-
Reaction Setup: In a separate flask, dissolve the aryl halide, the boronic acid, and a base (e.g., K2CO3 or Cs2CO3) in a solvent mixture (e.g., toluene/water).
-
Reaction Initiation: Add the pre-formed catalyst solution to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Work-up and Purification: Cool the reaction to room temperature, add water, and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualizations
Synthesis and Catalytic Cycle Diagrams
Caption: General strategy for synthesizing chiral ruthenocene derivatives.
Caption: Generalized catalytic cycle for transfer hydrogenation.
Caption: Workflow for screening ruthenocene catalysts.
References
- 1. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Mono- and 1,1â²-Disubstituted Organoruthenium Cyclopentadiene Complexes: Synthesis, Structural Characterization, and Antitumoral Evaluation - Organometallics - Figshare [figshare.com]
- 3. webofproceedings.org [webofproceedings.org]
- 4. researchgate.net [researchgate.net]
Applications of Ruthenocene Derivatives in Asymmetric Hydrogenation: A Detailed Overview for Researchers
Introduction
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where the stereoselective synthesis of chiral molecules is paramount. Ruthenium-based catalysts have emerged as powerful tools for this transformation, offering high efficiency and enantioselectivity. While ruthenium complexes with ligands such as BINAP and DuPhos are well-established, there is growing interest in the application of metallocene-based ligands. Ferrocene (B1249389), the iron analogue, has been extensively studied in this context. Its ruthenium counterpart, ruthenocene, offers a distinct electronic and steric profile, potentially leading to unique catalytic properties. This document provides a comprehensive overview of the application of ruthenocene derivatives in asymmetric hydrogenation, including detailed protocols and performance data, to guide researchers in this promising area.
Planar Chiral Ruthenocene-Based Ligands
The primary approach to inducing chirality using ruthenocene in asymmetric catalysis is through the synthesis of planar chiral ligands. These ligands derive their chirality from the non-symmetrical substitution pattern on one or both cyclopentadienyl (B1206354) rings. The synthesis of such ligands is a critical first step in developing effective catalysts.
Synthesis of a Chiral 1,1'-Disubstituted Ruthenocenyl Phosphine-Oxazoline Ligand
A notable example is the synthesis of a chiral 1,1'-disubstituted ruthenocenyl phosphine-oxazoline ligand. The synthesis of such 1,1'-disubstituted ruthenocene ligands has been found to differ from the established methods for their ferrocene counterparts, presenting unique synthetic challenges and opportunities.
Experimental Protocol: Synthesis of a 1,1'-Disubstituted Ruthenocenyl Phosphine-Oxazoline Ligand
This protocol is a generalized representation based on synthetic strategies for similar metallocene ligands and should be adapted based on specific target molecules.
-
Starting Material: 1,1'-Dibromoruthenocene.
-
Monosubstitution: React 1,1'-dibromoruthenocene with one equivalent of a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to generate a monolithiated intermediate.
-
Introduction of the First Functional Group: Quench the monolithiated species with a suitable electrophile to introduce the first substituent, for example, a cyano group by reaction with an electrophilic cyanating agent.
-
Second Lithiation: React the monosubstituted ruthenocene with a second equivalent of a strong base to lithiate the second cyclopentadienyl ring.
-
Introduction of the Phosphine (B1218219) Group: Quench the second lithiated intermediate with a chlorophosphine, such as chlorodiphenylphosphine, to introduce the phosphine moiety.
-
Formation of the Oxazoline (B21484) Ring: The cyano group can be converted to an oxazoline ring through a multi-step sequence, typically involving reduction to an amino alcohol followed by cyclization. This often requires the use of a chiral auxiliary to establish the stereocenter on the oxazoline ring.
-
Purification: The final ligand is purified by column chromatography or crystallization.
Asymmetric Hydrogenation of Prochiral Ketones
The asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols is a key transformation in the synthesis of pharmaceuticals and fine chemicals. Ruthenocene-based catalysts, while less explored than their ferrocene counterparts, hold promise for this application.
Conceptual Application: A pre-catalyst can be formed in situ by reacting the ruthenocenyl phosphine-oxazoline ligand with a suitable ruthenium precursor, such as [Ru(p-cymene)Cl2]2. This complex can then be activated under hydrogenation conditions to perform the asymmetric reduction of a prochiral ketone.
General Experimental Protocol for Asymmetric Hydrogenation of Acetophenone
-
Catalyst Preparation: In a glovebox, a solution of the ruthenocenyl phosphine-oxazoline ligand and [Ru(p-cymene)Cl2]2 in a suitable solvent (e.g., methanol (B129727) or isopropanol) is stirred at room temperature for a specified time to form the catalyst precursor.
-
Reaction Setup: To a pressure-resistant vial is added the substrate (e.g., acetophenone), the catalyst solution, and a base (e.g., potassium tert-butoxide).
-
Hydrogenation: The vial is placed in an autoclave, which is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a specific temperature for a set duration.
-
Work-up and Analysis: After cooling and depressurization, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The conversion and enantiomeric excess (ee) of the product, 1-phenylethanol, are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Data Presentation
Quantitative data for the asymmetric hydrogenation of various ketones using a specific ruthenocene-phosphine-oxazoline catalyst is not yet widely available in the public domain. The following table is a representative template for how such data should be structured for comparison.
| Entry | Substrate | Ligand | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | Rc-POX-1 | 100:1 | 20 | 40 | 12 | >99 | 95 (R) |
| 2 | 1-Naphthyl methyl ketone | Rc-POX-1 | 100:1 | 20 | 40 | 12 | >99 | 92 (R) |
| 3 | 2-Acetylthiophene | Rc-POX-1 | 100:1 | 20 | 40 | 12 | 98 | 90 (R) |
Note: The data in this table is hypothetical and serves as an illustration. "Rc-POX-1" represents a hypothetical ruthenocenyl phosphine-oxazoline ligand.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of synthesis and catalytic cycles is crucial for understanding and optimizing these complex processes.
Diagrams
Below are Graphviz diagrams illustrating the synthetic strategy for a ruthenocene-based ligand and a general workflow for an asymmetric hydrogenation experiment.
Caption: Synthetic workflow for a chiral ruthenocenyl phosphine-oxazoline ligand.
Caption: Experimental workflow for asymmetric hydrogenation.
Outlook and Future Directions
The exploration of ruthenocene-based ligands in asymmetric hydrogenation is still in its early stages. The distinct electronic properties of ruthenocene compared to ferrocene—being more electron-rich—can influence the catalytic activity and selectivity. Future research should focus on:
-
Systematic Ligand Design: Synthesizing a broader range of ruthenocene-based ligands with varied steric and electronic properties to build a comprehensive library for catalyst screening.
-
Detailed Mechanistic Studies: Investigating the catalytic cycle and the origin of enantioselectivity to enable rational catalyst design.
-
Broader Substrate Scope: Expanding the application of these catalysts to a wider range of prochiral substrates, including olefins and imines.
-
Industrial Applications: Evaluating the performance of promising ruthenocene-based catalysts under industrially relevant conditions to assess their potential for large-scale synthesis.
By systematically exploring the potential of ruthenocene-based catalysts, the field of asymmetric hydrogenation can be further enriched with novel, highly efficient, and selective catalytic systems for the synthesis of valuable chiral molecules.
Application Notes and Protocols: Bis(cyclopentadienyl)ruthenium as a Photoinitiator for Anionic Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(cyclopentadienyl)ruthenium, also known as ruthenocene (Rc), serves as an efficient photoinitiator for the anionic polymerization of electron-deficient monomers, most notably alkyl 2-cyanoacrylates. This process is particularly valuable for applications requiring rapid, controlled polymerization at ambient temperatures, such as in the formulation of adhesives, coatings, and in the biomedical field for drug delivery systems and tissue adhesives.
The initiation mechanism relies on the formation of a charge-transfer complex between ruthenocene and the cyanoacrylate monomer. Upon exposure to ultraviolet (UV) radiation, this complex undergoes a single-electron transfer, generating a ruthenocenium cation and a monomer radical anion. This radical anion is the key species that initiates the anionic polymerization cascade. A key advantage of this photoinitiation method is the temporal and spatial control it offers; the polymerization does not proceed in the absence of light, allowing for precise control over the curing process.
Mechanism of Photoinitiated Anionic Polymerization
The photoinitiation of ethyl 2-cyanoacrylate (ECA) polymerization by ruthenocene proceeds through the following key steps:
-
Formation of a Charge-Transfer Complex: Ruthenocene and ethyl 2-cyanoacrylate form a charge-transfer (CT) complex. This complex exhibits a characteristic near-ultraviolet absorption band.
-
Photoexcitation and Electron Transfer: Upon irradiation with UV light, the CT complex absorbs a photon, leading to the one-electron oxidation of ruthenocene to the ruthenocenium cation ([Rc]+) and the reduction of the cyanoacrylate monomer to its radical anion (ECA•−).
-
Initiation: The newly formed ECA radical anion initiates the anionic polymerization by attacking the double bond of another ECA monomer molecule.
-
Propagation: The polymer chain grows through the sequential addition of monomer units to the propagating anionic chain end.
This process is highly efficient and allows for the rapid formation of high molecular weight poly(ethyl 2-cyanoacrylate).
Quantitative Data
While detailed quantitative data from a single comprehensive source is limited in the publicly available literature, the following table summarizes typical experimental parameters gleaned from various studies on the photoinitiated anionic polymerization of ethyl 2-cyanoacrylate using metallocenes like ruthenocene.
| Parameter | Value/Range | Notes |
| Photoinitiator | This compound (Ruthenocene) | Ferrocene can also be used as a photoinitiator under similar conditions. |
| Monomer | Ethyl 2-cyanoacrylate (ECA) | Other alkyl 2-cyanoacrylates can also be polymerized. Polymerization is often conducted with the neat monomer. |
| Initiator Concentration | Catalytic amounts | Specific concentrations are typically in the millimolar range, but optimal concentrations should be determined empirically. |
| Light Source | UV Lamp | Polychromatic light with wavelengths greater than 290 nm has been reported to be effective.[1] |
| Irradiation Time | Minutes to hours | Dependent on initiator concentration, light intensity, and desired conversion. |
| Temperature | Ambient temperature | A key advantage of this method is that it does not require elevated temperatures. |
| Solvent | Typically solvent-free (neat monomer) | The reaction can be performed in a suitable solvent if required for specific applications. |
| Polymer Characterization | - | The resulting poly(ethyl 2-cyanoacrylate) can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and spectroscopy (NMR, FTIR) for structural analysis. |
Experimental Protocols
The following is a generalized protocol for the photoinitiated anionic polymerization of ethyl 2-cyanoacrylate using ruthenocene. Researchers should optimize the specific conditions for their particular application and available equipment.
Materials
-
This compound (Ruthenocene, Rc)
-
Ethyl 2-cyanoacrylate (ECA), inhibitor-free
-
Suitable reaction vessel (e.g., quartz cuvette, glass vial)
-
UV light source (e.g., mercury lamp, UV LED)
-
Nitrogen or Argon source for inert atmosphere (optional but recommended)
-
Stirring apparatus (if required)
-
Methanol or other suitable non-solvent for precipitation
-
Filtration apparatus
-
Vacuum oven
Protocol: Bulk Polymerization of Ethyl 2-Cyanoacrylate
-
Preparation of the Initiator Solution:
-
Dissolve a known amount of ruthenocene in a minimal amount of inhibitor-free ethyl 2-cyanoacrylate monomer to achieve the desired initiator concentration. Gentle warming or sonication can aid in dissolution.
-
Note: The solution should be prepared in a vessel that is transparent to the UV wavelength being used for initiation.
-
-
Inert Atmosphere (Optional):
-
For applications requiring high purity polymer or to minimize side reactions, purge the reaction vessel containing the ruthenocene-monomer mixture with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.
-
-
Photoinitiation:
-
Place the reaction vessel under the UV light source.
-
Irradiate the solution with UV light. The progress of the polymerization can be monitored in real-time by observing the increase in viscosity of the solution. For more precise monitoring, techniques like attenuated total reflectance infrared (ATR-IR) spectroscopy can be used to track the disappearance of the monomer's C=C bond absorption.[2]
-
-
Polymer Isolation:
-
Once the desired level of polymerization is achieved (or after a predetermined irradiation time), terminate the irradiation.
-
Precipitate the polymer by adding the viscous solution dropwise into a stirred, suitable non-solvent such as methanol.
-
Collect the precipitated poly(ethyl 2-cyanoacrylate) by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization:
-
Characterize the resulting polymer for its molecular weight (Mn and Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using spectroscopic methods such as ¹H NMR and FTIR.
-
Visualizations
Signaling Pathway of Photoinitiation
Caption: Photoinitiation of anionic polymerization of ECA by ruthenocene.
Experimental Workflow
Caption: Experimental workflow for ruthenocene-initiated photopolymerization.
References
Application Notes and Protocols for the Preparation of Ruthenocene-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of ruthenocene-based compounds as potential anticancer agents. The protocols outlined below are intended to serve as a guide for researchers in the field of medicinal inorganic chemistry and drug discovery.
Introduction to Ruthenocene-Based Anticancer Agents
Ruthenocene, a metallocene analogous to ferrocene, has emerged as a promising scaffold for the development of novel anticancer drugs. Its stable "sandwich" structure, composed of a ruthenium atom situated between two cyclopentadienyl (B1206354) rings, allows for a variety of chemical modifications to tune its biological activity. The incorporation of ruthenocene into organic molecules known for their cytotoxic properties can lead to synergistic effects and novel mechanisms of action. These compounds are being investigated for their potential to overcome the limitations of traditional platinum-based chemotherapeutics, such as toxicity and drug resistance. The anticancer activity of ruthenocene derivatives is often attributed to their ability to induce apoptosis, generate reactive oxygen species (ROS), and interact with biological macromolecules.
Synthesis of Ruthenocene-Containing β-Diketones
This protocol describes the synthesis of ruthenocene-containing β-diketones, a class of compounds that have demonstrated significant cytotoxicity against various cancer cell lines. The synthesis involves the acylation of ruthenocene followed by a Claisen condensation.
Protocol: Synthesis of 1-Ruthenocenyl-1,3-butanedione
Materials:
-
Ruthenocene
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
Ethyl acetate (B1210297)
-
Sodium ethoxide
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Acylation of Ruthenocene:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ruthenocene (1.0 g, 4.32 mmol) in anhydrous dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (0.63 g, 4.75 mmol) to the solution with stirring.
-
Add acetyl chloride (0.34 g, 4.32 mmol) dropwise from the dropping funnel over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding ice-cold water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude acetylruthenocene (B73884).
-
-
Claisen Condensation:
-
In a separate flame-dried flask, prepare a solution of sodium ethoxide by dissolving sodium (0.11 g, 4.78 mmol) in absolute ethanol (B145695) (10 mL).
-
To this solution, add ethyl acetate (0.42 g, 4.78 mmol).
-
Add the crude acetylruthenocene (1.18 g, 4.32 mmol) dissolved in a minimal amount of anhydrous diethyl ether.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Acidify the mixture with 1 M hydrochloric acid to pH 4-5.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the crude 1-ruthenocenyl-1,3-butanedione.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the pure 1-ruthenocenyl-1,3-butanedione as a yellow solid.
-
Characterization Data for 1-Ruthenocenyl-1,3-butanedione:
| Characterization Method | Expected Results |
| ¹H NMR (CDCl₃, ppm) | δ 6.20 (s, 1H, CH), 5.10 (t, J = 1.8 Hz, 2H, Cp-H), 4.85 (t, J = 1.8 Hz, 2H, Cp-H), 4.60 (s, 5H, Cp-H), 2.20 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 194.0 (C=O), 185.0 (C=O), 95.0 (Cp-C), 73.0 (Cp-C), 71.0 (Cp-C), 70.0 (Cp-C), 25.0 (CH₃) |
| Mass Spectrometry (ESI-MS) | m/z calculated for C₁₄H₁₄O₂Ru [M]⁺: 316.00. Found: 316.02. |
| Elemental Analysis | Calculated for C₁₄H₁₄O₂Ru: C, 53.33; H, 4.48. Found: C, 53.41; H, 4.52. |
| Yield | ~60-70% |
Biological Evaluation: In Vitro Cytotoxicity Assay
The following protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of ruthenocene-based compounds on cancer cell lines.
Protocol: MTT Assay
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in complete medium.
-
Determine the cell concentration using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the ruthenocene compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48 or 72 hours at 37 °C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37 °C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity data for selected ruthenocene-containing β-diketones against various human cancer cell lines.[1]
| Compound | R Group | HeLa IC₅₀ (µM) | COR L23 IC₅₀ (µM) | COR L23/CPR IC₅₀ (µM) | CoLo 320DM IC₅₀ (µM) |
| 1 (RcCOCH₂COCF₃) | CF₃ | 10.5 | 8.2 | 35.6 | 12.3 |
| 2 (RcCOCH₂COCH₃) | CH₃ | 65.2 | 58.9 | 84.6 | 71.4 |
| 3 (RcCOCH₂COPh) | Ph | 25.8 | 22.4 | 45.1 | 28.9 |
| 4 (RcCOCH₂COFc) | Fc | 15.7 | 13.1 | 29.8 | 18.5 |
| Cisplatin | - | 8.9 | 6.5 | 35.6 | 10.2 |
Rc = Ruthenocenyl; Fc = Ferrocenyl; CPR = Cisplatin-resistant.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of ruthenocene-based anticancer agents.
Caption: General workflow for the preparation and evaluation of ruthenocene-based anticancer agents.
Proposed Mechanism of Action: ROS-Mediated Apoptosis
Many ruthenocene-based anticancer agents are believed to exert their cytotoxic effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and ultimately apoptosis.
Caption: Proposed signaling pathway for ROS-mediated apoptosis induced by ruthenocene compounds.
Structure-Activity Relationship Logic
The cytotoxicity of ruthenocene-containing β-diketones is influenced by the electronic properties of the substituent on the β-diketone ligand.
Caption: Logical relationship between substituent electronic effects and cytotoxicity.
References
Application Notes and Protocols: Bis(cyclopentadienyl)ruthenium in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(cyclopentadienyl)ruthenium, commonly known as ruthenocene, is a metallocene with a sandwich structure analogous to ferrocene. While ferrocene-based compounds have been extensively studied for their therapeutic potential, ruthenocene and its derivatives are emerging as promising candidates in the field of medicinal chemistry, particularly in the development of novel anticancer agents. The unique physicochemical properties of the ruthenocene scaffold, including its stability, redox activity, and three-dimensional structure, make it an attractive moiety for designing targeted drug delivery systems. These systems aim to enhance the therapeutic efficacy of anticancer drugs while minimizing off-target toxicity.
This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in drug delivery systems. The focus is on the formulation of ruthenocene-containing nanoparticles and polymer conjugates, their characterization, and the evaluation of their biological activity.
Applications of this compound in Drug Delivery
Ruthenocene derivatives are being explored in various drug delivery strategies to improve their bioavailability, target specificity, and therapeutic outcomes. Key applications include:
-
Nanoparticle-Based Delivery: Encapsulation or conjugation of ruthenocene compounds into polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect the drug from degradation, control its release profile, and facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Polymer-Drug Conjugates: Covalently linking ruthenocene derivatives to biocompatible polymers can improve their solubility, extend their circulation half-life, and enable targeted delivery by incorporating specific ligands.[1][2][3]
-
Targeted Drug Delivery: Functionalization of the cyclopentadienyl (B1206354) rings of ruthenocene allows for the attachment of targeting moieties like biotin (B1667282) or peptides, enabling active targeting of cancer cells that overexpress specific receptors.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on ruthenocene and related ruthenium-cyclopentadienyl complexes in drug delivery and cancer therapy.
Table 1: In Vitro Cytotoxicity of Ruthenium-Cyclopentadienyl Complexes
| Compound/Formulation | Cell Line | IC50 (µM) | Reference |
| TM34 | A2780 (ovarian) | low µM range | [4] |
| TM34 | MDA-MB-231 (breast) | low µM range | [4] |
| PMC79 | SW480 (colorectal) | < 5 | [5] |
| PMC79 | RKO (colorectal) | < 2.5 | [5] |
| LCR134 | SW480 (colorectal) | < 10 | [5] |
| LCR134 | RKO (colorectal) | < 5 | [5] |
| LCR220 | SW480 (colorectal) | < 5 | [5] |
| LCR220 | RKO (colorectal) | < 2.5 | [5] |
| Ru1-7 | RKO (colorectal) | Lower than cisplatin (B142131) and 5-FU | [6] |
| Ru1-7 | SW480 (colorectal) | Lower than cisplatin and 5-FU | [6] |
Table 2: Physicochemical Properties of Ruthenium-Containing Nanoparticles
| Nanoparticle Formulation | Average Size (nm) | Polydispersity Index (PDI) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |
| Auraptene-PLGA-NPs | 185 | Not Reported | Not Reported | Not Reported | |
| PLGA-PTX NPs | Not Reported | Not Reported | Enhanced | Not Reported | [7] |
| Shikonin/cresol fibers | 772 ± 152 | Not Reported | 25 ± 1 µg/mg (shikonin) | 44 ± 1 (shikonin) | [8] |
| ZIF-8 and UiO-66 with DOX | Not Reported | Not Reported | Not Reported | 79 and 75 | [8] |
| Curcumin-loaded PEGylated magnetic liposomes | Not Reported | Not Reported | High | Not Reported | [9] |
Experimental Protocols
Protocol 1: Synthesis of Ruthenocene-Loaded PLGA Nanoparticles
This protocol describes the preparation of ruthenocene-loaded PLGA nanoparticles using a single emulsion-solvent evaporation method.[7][10][11][12]
Materials:
-
This compound (Ruthenocene) or its derivative
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve 250 mg of PLGA and a predetermined amount of the ruthenocene compound in 5 ml of dichloromethane.
-
Stir the mixture at room temperature until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 ml of deionized water.
-
Heat the mixture to 85°C with stirring until the PVA is completely dissolved, then cool to room temperature.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase in a beaker.
-
Immediately sonicate the mixture using a probe sonicator. The sonication probe should be immersed about 1 cm into the liquid.
-
Sonicate on an ice bath with a cycle of 1 second on and 3 seconds off for a total of 3-5 minutes.
-
-
Solvent Evaporation:
-
Transfer the resulting emulsion to a larger beaker and stir overnight at room temperature to allow for the evaporation of dichloromethane.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at a low speed (e.g., 8,000 rpm for 3 minutes) to remove any large aggregates.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 rpm for 5 minutes) to pellet the nanoparticles.
-
Wash the nanoparticle pellet with deionized water three times by repeated centrifugation and resuspension.
-
-
Storage:
-
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer.
-
For long-term storage, the nanoparticle suspension can be lyophilized.
-
Protocol 2: In Vitro Drug Release Study
This protocol outlines a method to determine the in vitro release kinetics of a ruthenocene compound from a nanoparticle formulation using a dialysis method.[13][14]
Materials:
-
Ruthenocene-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Transfer a known amount of the ruthenocene-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and place it in a beaker containing a known volume of release medium (PBS at pH 7.4 or 5.5).
-
Place the beaker in a shaking incubator or water bath maintained at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Analyze the concentration of the released ruthenocene compound in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: MTT Assay for Cytotoxicity Evaluation
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of ruthenocene-based drug delivery systems on cancer cell lines.[15]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
Ruthenocene-based drug delivery system (e.g., nanoparticles, polymer conjugates)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ruthenocene-based formulation in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted formulations to the respective wells.
-
Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Signaling Pathways and Mechanisms of Action
Ruthenium complexes, including those with a cyclopentadienyl scaffold, have been shown to induce cancer cell death through various mechanisms. While the precise signaling pathways can be cell-type and compound-specific, several key pathways are commonly implicated.
Apoptosis Induction
Ruthenocene derivatives can trigger apoptosis through both intrinsic and extrinsic pathways.
-
Mitochondria-Mediated (Intrinsic) Pathway: Ruthenium complexes can induce mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.
-
Death Receptor-Mediated (Extrinsic) Pathway: Some ruthenium compounds can upregulate the expression of death receptors, leading to the activation of caspase-8 and subsequent apoptosis.
-
Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded or misfolded proteins in the ER can trigger an ER stress response, leading to apoptosis.[16]
Cell Cycle Arrest
Many ruthenium complexes, including cyclopentadienyl derivatives, can cause cell cycle arrest, primarily at the G2/M or S phase, thereby inhibiting cell proliferation.[5][17] This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).
Inhibition of Key Signaling Pathways
Ruthenium-cyclopentadienyl complexes have been shown to inhibit pro-survival signaling pathways that are often dysregulated in cancer.
-
PI3K/AKT Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway by ruthenium complexes can lead to decreased cell viability.[6]
-
MEK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Its inhibition can contribute to the anticancer effects of ruthenium compounds.[6]
Visualizations
Experimental Workflow for Nanoparticle Synthesis and Evaluation
Caption: Workflow for ruthenocene nanoparticle synthesis and evaluation.
Simplified Signaling Pathway for Ruthenocene-Induced Apoptosis
Caption: Key signaling pathways in ruthenocene-induced apoptosis.
References
- 1. Polymer-drug conjugates: Design principles, emerging synthetic strategies and clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymer-Drug Conjugates: Recent Development in Clinical Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymer – drug conjugates: Origins, progress to date and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Ruthenium-Cyclopentadienyl Complexes Affect Colorectal Cancer Hallmarks Showing High Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium(II)–Cyclopentadienyl-Derived Complexes as New Emerging Anti-Colorectal Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. efficiency drug loading: Topics by Science.gov [science.gov]
- 10. Anticancer Ruthenium(III) Complexes and Ru(III)-Containing Nanoformulations: An Update on the Mechanism of Action and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The application of drug loading and drug release characteristics of two-dimensional nanocarriers for targeted treatment of leukemia [frontiersin.org]
- 15. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potent Ruthenium−Ferrocene Bimetallic Antitumor Antiangiogenic Agent That Circumvents Platinum Resistance: From Synthesis and Mechanistic Studies to In Vivo Evaluation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ruthenium-based chemotherapeutics: are they ready for prime time? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Synthesis of Ruthenocene from Ruthenium Trichloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ruthenocene, (C₅H₅)₂Ru, is a prominent member of the metallocene family, a class of organometallic sandwich compounds.[1][2] First synthesized in 1952 by Geoffrey Wilkinson, it is an air-stable, pale yellow solid analogous to the archetypal ferrocene.[2] Metallocenes are crucial in fields ranging from catalysis to materials science and medicine.[1] This document provides a detailed protocol for the synthesis of ruthenocene from ruthenium(III) chloride. The featured method is an efficient and contemporary procedure that utilizes zinc dust for the in-situ reduction of the ruthenium precursor, offering a high-yield synthesis under mild conditions.[3][4]
Overall Reaction Scheme
The synthesis involves the reduction of Ruthenium(III) to Ruthenium(II) by zinc dust in the presence of cyclopentadiene.
RuCl₃·xH₂O + Zn + 2 C₅H₆ → Ru(C₅H₅)₂ + ZnCl₂ + HCl + xH₂O (unbalanced)
Experimental Protocol
This protocol is adapted from a methodology developed for efficiency and safety.[1][3]
1. Materials and Equipment:
-
Chemicals: Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O), Zinc dust (<10 µm), 95% Ethanol (B145695), Cyclopentadiene (freshly prepared from cracking dicyclopentadiene), Acetone (B3395972), Nitrogen gas (UHP).[5]
-
Glassware & Equipment: 50 mL round-bottom flask, stir bar, gas inlet tube, Pasteur pipette, Schlenk line or nitrogen balloon setup, hotplate/stirrer, rotary evaporator, Petri dish (bottom and cover), 400 mL beaker, spatula, analytical balance.[5]
2. Reaction Setup and Synthesis:
-
Place a magnetic stir bar in a 50 mL round-bottom flask and add 10 mL of 95% ethanol.
-
Deoxygenate the ethanol by bubbling nitrogen gas through it for at least 5 minutes using a Pasteur pipette.[1]
-
After purging, cap the flask with a gas inlet tube to maintain a positive nitrogen atmosphere.[3]
-
Quickly add 200 mg of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) and 225 mg of zinc dust to the flask. A transient blue color, attributed to mixed-valence ruthenium chloride complexes, may be observed.[1][3]
-
Using a graduated pipette, add 1.0 mL of freshly prepared cyclopentadiene.[1]
-
Reseal the flask and stir the reaction mixture at room temperature for 1.5 hours under a continuous nitrogen environment.[1][3]
-
After the reaction period, the mixture is no longer air-sensitive as ruthenocene is air-stable.[1]
3. Work-up and Purification:
-
Remove the solvent using a rotary evaporator to obtain the crude solid product.[1]
-
Transfer the brown crude solid to the bottom part of a Petri dish using a spatula.[3]
-
Rinse the reaction flask with approximately 0.5 mL of acetone and add the rinsing to the Petri dish to ensure complete transfer of the product, as ruthenocene is soluble in acetone.[1]
-
Allow the acetone to evaporate completely in a fume hood. Gentle warming on a hotplate at its lowest setting can aid this process.[1]
-
For purification by sublimation, place the Petri dish bottom on a hotplate. Place the Petri dish cover on top and put a 400 mL beaker filled with ice on the cover to create a cold finger.[3]
-
Slowly increase the temperature of the hotplate. Sublimation typically begins around 70°C.[3] Gradually raise the temperature to 100-105°C, at which point sublimation occurs rapidly.[1]
-
Continue sublimation for approximately 5 minutes at 105°C.[1] Fine, white crystals of pure ruthenocene will collect on the cold surface of the Petri dish cover.[3]
-
Turn off the heat and allow the apparatus to cool completely before carefully removing the cover to collect the purified ruthenocene.
Data Presentation
Table 1: Summary of Quantitative Data and Product Characteristics
| Parameter | Value | Reference |
| Reagents | ||
| Ruthenium(III) chloride hydrate | 200 mg | [1] |
| Zinc dust | 225 mg | [1] |
| Cyclopentadiene | 1.0 mL | [1] |
| 95% Ethanol (Solvent) | 10 mL | [1] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [3] |
| Time | 1.5 hours | [3] |
| Atmosphere | Nitrogen | [1] |
| Product | ||
| Appearance | Pale yellow / White crystalline solid | [2][3] |
| Yield | ~120 mg (68%) | [3] |
| Melting Point | 199-200 °C | [3] |
| Molar Mass | 231.26 g/mol | [2] |
Characterization Data (Literature Values)
-
¹H NMR (500 MHz, CDCl₃): δ = 4.56 (s, 10H) ppm.[3]
-
¹³C NMR (125 MHz, CDCl₃): δ = 70.15 (s) ppm.[3]
-
Mass Spec (ESI-MS): m/z 231.9 (M+).[3]
Safety Precautions
-
All procedures should be conducted in a well-ventilated fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Cyclopentadiene is flammable and an irritant; it should be handled with care.[5]
-
Zinc dust is flammable.[5]
-
While the final ruthenocene product is air-stable, residual materials from older synthesis methods (using sodium) can be pyrophoric and must be quenched carefully with water under an inert atmosphere.[6]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of ruthenocene.
References
Application Notes and Protocols: NMR Spectroscopic Characterization of Ruthenocene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenocene, (C₅H₅)₂Ru, is a fascinating organometallic compound belonging to the metallocene family, analogous to the well-known ferrocene. Its unique sandwich structure, where a ruthenium atom is situated between two parallel cyclopentadienyl (B1206354) (Cp) rings, gives rise to distinct spectroscopic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of ruthenocene and its derivatives, providing valuable insights into its structure, purity, and dynamic behavior in solution and the solid state. This document provides a detailed guide to the NMR spectroscopic characterization of ruthenocene, including standardized protocols and data interpretation.
1H and 13C NMR Spectroscopy
Due to the high symmetry of the ruthenocene molecule, where all ten protons and all ten carbon atoms of the two cyclopentadienyl rings are chemically equivalent, its 1H and 13C NMR spectra are remarkably simple, each displaying a single sharp resonance. This characteristic singlet is a key indicator of the presence of the unsubstituted ruthenocene core.
Data Presentation
The chemical shifts of ruthenocene are solvent-dependent. The following table summarizes typical 1H and 13C NMR chemical shift values in various deuterated solvents.
| Deuterated Solvent | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| Chloroform-d (CDCl₃) | 4.56 (s)[1] | 70.15 (s)[1] |
| Benzene-d₆ (C₆D₆) | 4.05 (s) | 70.9 (s) |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 4.65 (s) | 71.2 (s) |
| Tetrahydrofuran-d₈ (THF-d₈) | 4.40 (s) | 70.5 (s) |
Note: The chemical shifts in C₆D₆, DMSO-d₆, and THF-d₈ are typical values for metallocenes and may vary slightly depending on the specific experimental conditions.
Advanced NMR Techniques
Beyond standard 1D NMR, several advanced techniques can provide deeper insights into the structural and dynamic properties of ruthenocene and its derivatives.
2D NMR Spectroscopy (COSY, HSQC, HMBC)
For unsubstituted ruthenocene, 2D NMR spectra will be very simple due to the presence of only one type of proton and one type of carbon. However, for substituted ruthenocenes, these techniques are invaluable for complete structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks. For a substituted ruthenocene, COSY would show correlations between adjacent protons on the cyclopentadienyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (1H-13C). It is extremely useful for assigning the resonances of protonated carbons in substituted ruthenocenes.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and for piecing together the overall carbon skeleton of complex ruthenocene derivatives.
Solid-State NMR (ssNMR)
In the solid state, the motion of the cyclopentadienyl rings in ruthenocene is more restricted compared to in solution. Solid-state NMR can provide information about the molecular structure, packing, and dynamics in the crystalline form. 13C CP/MAS (Cross-Polarization/Magic Angle Spinning) is a common technique used for metallocenes. The linewidth of the isotropic peak in the 13C ssNMR spectrum of ruthenocene is influenced by the molecular motion within the solid.
Variable-Temperature NMR (VT-NMR)
Variable-temperature NMR studies can be employed to investigate dynamic processes, such as the rotation of the cyclopentadienyl rings. For substituted ruthenocenes, VT-NMR can be used to study the fluxional behavior of substituents and to determine the energy barriers for these processes.
Experimental Protocols
Protocol 1: Standard 1H and 13C NMR of Ruthenocene
Objective: To acquire standard 1D 1H and 13C NMR spectra of ruthenocene for routine characterization.
Materials:
-
Ruthenocene sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆), ~0.6 mL
-
NMR tube (5 mm)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the ruthenocene sample into a clean, dry vial.
-
Add approximately 0.6 mL of the chosen deuterated solvent to the vial.
-
Gently swirl the vial to dissolve the sample completely. The solution should be a pale yellow color.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
NMR Spectrometer Setup (General Guidelines):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain good resolution. For ruthenocene, the singlet should be sharp with a narrow half-height width.
-
Set the appropriate spectral width and acquisition time for 1H and 13C NMR.
-
-
1H NMR Acquisition:
-
Pulse sequence: Standard single-pulse sequence.
-
Number of scans: 8-16 scans are typically sufficient due to the strong singlet signal.
-
Relaxation delay (d1): 1-2 seconds.
-
-
13C NMR Acquisition:
-
Pulse sequence: Standard proton-decoupled single-pulse sequence.
-
Number of scans: 64-256 scans, depending on the sample concentration and spectrometer sensitivity.
-
Relaxation delay (d1): 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FID (Free Induction Decay).
-
Phase the resulting spectrum.
-
Reference the spectrum. For CDCl₃, the residual solvent peak is at 7.26 ppm for 1H and 77.16 ppm for 13C.
-
Integrate the signals (for 1H NMR).
-
Protocol 2: Quantitative NMR (qNMR) for Purity Determination of Ruthenocene
Objective: To determine the purity of a ruthenocene sample using qNMR with an internal standard.
Materials:
-
Ruthenocene sample (accurately weighed, ~10 mg)
-
Internal standard of known purity (e.g., 1,4-dioxane, maleic anhydride; accurately weighed, ~5 mg)
-
Deuterated solvent (e.g., CDCl₃), ~0.7 mL
-
High-precision analytical balance
-
NMR tube (5 mm), vials, and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh the internal standard into a clean vial. Record the mass precisely.
-
Accurately weigh the ruthenocene sample into the same vial. Record the mass precisely.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Ensure complete dissolution of both the sample and the internal standard.
-
Transfer the solution to an NMR tube.
-
-
1H NMR Acquisition for qNMR:
-
Follow the general spectrometer setup as in Protocol 1.
-
Crucial Parameters for Quantification:
-
Relaxation Delay (d1): Set a long relaxation delay to ensure complete relaxation of all protons. A delay of at least 5 times the longest T₁ relaxation time of both the analyte and the standard is recommended. For many small molecules, a d1 of 30-60 seconds is a safe starting point.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1 for the signals of interest).
-
-
-
Data Processing and Calculation:
-
Process the spectrum as in Protocol 1.
-
Carefully integrate the singlet from ruthenocene and a well-resolved signal from the internal standard.
-
Calculate the purity of the ruthenocene sample using the following formula:
Purity (%) = (IRu / NRu) * (NIS / IIS) * (MWRu / MWIS) * (mIS / mRu) * PIS * 100
Where:
-
IRu = Integral of the ruthenocene signal
-
NRu = Number of protons for the ruthenocene signal (10)
-
IIS = Integral of the internal standard signal
-
NIS = Number of protons for the internal standard signal
-
MWRu = Molecular weight of ruthenocene (231.26 g/mol )
-
MWIS = Molecular weight of the internal standard
-
mIS = Mass of the internal standard
-
mRu = Mass of the ruthenocene sample
-
PIS = Purity of the internal standard
-
Visualization of Experimental Workflows
Caption: General workflow for NMR spectroscopic analysis of ruthenocene.
Caption: Logical relationship of inputs for qNMR purity calculation.
Conclusion
NMR spectroscopy is a powerful and versatile technique for the comprehensive characterization of ruthenocene. Standard 1D 1H and 13C NMR provide rapid confirmation of the molecular identity and an initial assessment of purity. Advanced techniques such as 2D NMR, solid-state NMR, and variable-temperature NMR offer deeper insights into the structure and dynamics of ruthenocene and its derivatives. The detailed protocols provided herein serve as a practical guide for researchers to obtain high-quality and reliable NMR data for this important organometallic compound.
References
Application Notes and Protocols for Studying Ruthenocene Redox Chemistry using Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing cyclic voltammetry (CV) for the investigation of the redox chemistry of ruthenocene. This document outlines the fundamental principles, experimental setup, a step-by-step protocol, and data interpretation, tailored for professionals in research and development.
Introduction to Cyclic Voltammetry and Ruthenocene Redox Behavior
Cyclic voltammetry is a powerful electroanalytical technique used to study the electrochemical properties of a substance in solution.[1] It involves applying a linearly sweeping potential to a working electrode and measuring the resulting current. This method provides valuable information about the thermodynamics and kinetics of redox processes.
Ruthenocene, Ru(C₅H₅)₂, is a metallocene analogous to ferrocene (B1249389). However, its electrochemical behavior is more complex. While ferrocene undergoes a simple, reversible one-electron oxidation, the oxidation of ruthenocene is often an electrochemically irreversible or quasi-reversible process.[2][3][4] This is typically due to a one-electron oxidation to the ruthenocenium cation, which can then undergo subsequent chemical reactions, such as dimerization.[2][5][6] This behavior makes the study of ruthenocene's redox chemistry a nuanced but informative endeavor.
Experimental Setup
A standard three-electrode setup is employed for cyclic voltammetry experiments.[1]
-
Working Electrode: A glassy carbon electrode is a common choice for studying organometallic compounds. Platinum or gold electrodes can also be used.
-
Reference Electrode: A non-aqueous reference electrode, such as a silver wire in a solution of silver nitrate (B79036) in acetonitrile (B52724) (Ag/AgNO₃), is suitable. Alternatively, a silver/silver chloride (Ag/AgCl) electrode can be used with a salt bridge to prevent chloride contamination of the non-aqueous sample solution.[7][8]
-
Counter (or Auxiliary) Electrode: A platinum wire or mesh is typically used as the counter electrode.[9]
-
Electrochemical Cell: A gas-tight glass cell with ports for the three electrodes and for purging with an inert gas is required.
-
Potentiostat: A potentiostat is the electronic instrument that controls the potential applied to the working electrode and measures the resulting current.
Experimental Protocols
This protocol details the procedure for obtaining a cyclic voltammogram of ruthenocene in an acetonitrile solution.
3.1. Materials and Reagents
-
Ruthenocene (Ru(C₅H₅)₂)
-
Anhydrous acetonitrile (CH₃CN), electrochemical grade
-
Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP)
-
Polishing materials: 0.3 µm and 0.05 µm alumina (B75360) slurry
-
High-purity inert gas (Argon or Nitrogen)
3.2. Solution Preparation
-
Supporting Electrolyte Solution (0.1 M TBAPF₆ in Acetonitrile): In a clean, dry volumetric flask, dissolve the appropriate amount of TBAPF₆ in anhydrous acetonitrile to achieve a final concentration of 0.1 M.
-
Analyte Solution (1 mM Ruthenocene): Prepare a 1 mM solution of ruthenocene in the 0.1 M supporting electrolyte solution. Ensure the ruthenocene is fully dissolved. Prepare this solution fresh before the experiment.
3.3. Electrode Preparation
-
Working Electrode Polishing: Polish the glassy carbon working electrode with 0.3 µm alumina slurry on a polishing pad for 1-2 minutes. Rinse thoroughly with deionized water and then with anhydrous acetonitrile. Repeat the polishing step with 0.05 µm alumina slurry. Finally, sonicate the electrode in anhydrous acetonitrile for 2-3 minutes to remove any residual polishing material and dry it under a stream of inert gas.[9]
-
Counter and Reference Electrode Cleaning: Clean the platinum wire counter electrode by rinsing with deionized water and anhydrous acetonitrile. Prepare the Ag/AgNO₃ reference electrode according to the manufacturer's instructions.
3.4. Electrochemical Measurement
-
Cell Assembly: Assemble the three-electrode cell. Add the 1 mM ruthenocene solution to the cell, ensuring the electrodes are sufficiently immersed.
-
Deoxygenation: Purge the solution with a gentle stream of high-purity argon or nitrogen for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution throughout the experiment.[9]
-
Cyclic Voltammetry Scan:
-
Connect the electrodes to the potentiostat.
-
Set the initial and final potentials and the switching potential. A typical range for studying ruthenocene oxidation is from 0 V to +1.2 V vs. Ag/AgNO₃.
-
Set the scan rate. A common starting scan rate is 100 mV/s.
-
Initiate the scan and record the cyclic voltammogram.
-
Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the relationship between scan rate and peak current.[7]
-
Data Presentation and Interpretation
The redox behavior of ruthenocene is sensitive to the solvent, supporting electrolyte, and reference electrode used. The following table summarizes representative quantitative data from the literature.
| Compound | Solvent | Supporting Electrolyte | Reference Electrode | E½ (V) | ΔEp (mV) | Notes |
| Ruthenocene | Dichloromethane | [NBu₄][B(C₆F₅)₄] | Fc⁺/Fc | 0.41 | - | Quasi-Nernstian process observed.[10] |
| Ruthenocene | Benzonitrile | Tetrabutylammonium tetrafluoroborate | NaSCE | - | - | Irreversible oxidation with a peak potential at +0.920 V.[2] |
Data Analysis:
-
Formal Potential (E½): For a reversible or quasi-reversible wave, the formal potential can be estimated as the midpoint of the anodic and cathodic peak potentials (Epa and Epc).
-
Peak Separation (ΔEp): The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) provides information about the electron transfer kinetics. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.[9] Larger values suggest quasi-reversibility or irreversibility.
-
Peak Currents (ipa and ipc): The ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to 1 for a stable, reversible couple.
-
Scan Rate Dependence: For a diffusion-controlled process, the peak current (ip) is proportional to the square root of the scan rate (ν¹/²). A plot of ip vs. ν¹/² should be linear.[11]
-
Diffusion Coefficient (D): The diffusion coefficient of ruthenocene can be calculated from the slope of the ip vs. ν¹/² plot using the Randles-Sevcik equation:[11]
-
ip = (2.69 x 10⁵) n³/² AD¹/² Cν¹/²
-
where n is the number of electrons transferred, A is the electrode area (cm²), D is the diffusion coefficient (cm²/s), C is the concentration (mol/cm³), and ν is the scan rate (V/s).
-
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pjsir.org [pjsir.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. support/reference-electrode/nonaqueous | ALS,the electrochemical company [als-japan.com]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. origalys.com [origalys.com]
Application of Ruthenocene in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenocene, an organometallic compound with a ruthenium atom "sandwiched" between two cyclopentadienyl (B1206354) rings, has garnered significant interest in materials science due to its unique electronic, optical, and catalytic properties.[1][2][3] Its stability, redox activity, and the ability to be incorporated into various molecular architectures make it a versatile building block for advanced materials. This document provides detailed application notes and protocols for the use of ruthenocene in catalysis, polymers, nonlinear optics, redox-responsive materials, and sensors.
Catalysis
Ruthenocene derivatives have emerged as highly effective catalysts in a variety of organic transformations, most notably in asymmetric transfer hydrogenation.[4][5][6][7] The steric and electronic properties of the ruthenocene scaffold can be fine-tuned by introducing different substituents on the cyclopentadienyl rings, leading to catalysts with high activity and enantioselectivity.
Quantitative Data
Table 1: Performance of Ruthenocene-Based Catalysts in Asymmetric Transfer Hydrogenation of Acetophenone (B1666503) [4][6]
| Catalyst/Ligand System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Ru-PHOX | Acetophenone | High | Excellent |
| RuCl--INVALID-LINK-- | Acetophenone | 95 | 98 (R) |
| [RuCl2(p-cymene)]2 / Chitosan-pivaloyl | Acetophenone | 80 | 72 (S) |
Note: "Excellent" and "High" are reported where specific quantitative data was not available in the cited sources.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone using a Chiral Ruthenocene Catalyst [4][8]
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone using a chiral ruthenium catalyst, such as one derived from a ruthenocene precursor and a chiral diamine ligand.
Materials:
-
Acetophenone
-
Chiral Ruthenium Catalyst (e.g., RuCl--INVALID-LINK--)
-
Formic acid
-
Triethylamine
-
Anhydrous solvent (e.g., dichloromethane)
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas (high purity)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Catalyst Preparation (if not commercially available): The chiral ruthenocene catalyst is typically prepared by reacting a suitable ruthenocene precursor with a chiral ligand. The specific procedure will vary depending on the desired catalyst.
-
Reaction Setup:
-
Dry all glassware in an oven at >100 °C overnight and cool under a stream of inert gas.
-
To a Schlenk flask under an inert atmosphere, add the chiral ruthenium catalyst (e.g., 0.025 mmol).
-
Add anhydrous solvent (e.g., 10 mL) to dissolve the catalyst.
-
-
Addition of Reagents:
-
Add acetophenone (5.0 mmol) to the flask.
-
In a separate flask, prepare a 5:2 mixture of formic acid and triethylamine.
-
Slowly add the formic acid/triethylamine mixture (e.g., 1.5 mL) to the reaction flask.
-
-
Reaction:
-
Stir the reaction mixture at a controlled temperature (e.g., 28 °C) for the required time (e.g., 24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC).
-
Experimental Workflow
Ruthenocene-Containing Polymers
The incorporation of the ruthenocene moiety into polymer backbones or as pendant groups imparts unique redox, thermal, and optical properties to the resulting materials.[9] These polymers have potential applications in redox-switchable materials, sensors, and as precursors to ceramic materials.[10]
Quantitative Data
Table 2: Properties of Selected Ruthenocene-Containing Polymers [10][11]
| Polymer | Mn ( g/mol ) | PDI (Mw/Mn) | Decomposition Temp. (°C) |
| Poly(vinylruthenocene) | - | - | > 300 |
| Ferrocene-based terpolyamide (F2) | 7.5 x 10⁶ | - | ~350 |
| Polyelectrolytes from phosphonium (B103445) triflate monomers | 38,650 - 69,100 | 3.16 - 4.10 | ~310 |
Note: Data for ruthenocene-containing polymers is limited in tabular format. Data for a ferrocene-based polymer is included for comparison. "-" indicates data not found in the cited sources.
Experimental Protocols
Protocol 2: Synthesis of Poly(vinylruthenocene) via Radical Polymerization
This protocol describes a general method for the synthesis of poly(vinylruthenocene) from vinylruthenocene monomer using a radical initiator.
Materials:
-
Vinylruthenocene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (B28343)
-
Schlenk tube
-
Vacuum line
-
Oil bath
Procedure:
-
Monomer and Initiator Preparation:
-
Synthesize or purchase vinylruthenocene.
-
Recrystallize AIBN from methanol before use.
-
-
Polymerization:
-
In a Schlenk tube, dissolve vinylruthenocene (e.g., 1 mmol) and AIBN (e.g., 0.01 mmol) in anhydrous toluene (e.g., 5 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the Schlenk tube under vacuum.
-
Heat the tube in an oil bath at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 24-48 hours).
-
-
Isolation of Polymer:
-
After the reaction, cool the tube to room temperature and open it to the air.
-
Precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent, such as methanol.
-
Collect the polymer precipitate by filtration.
-
-
Purification:
-
Redissolve the polymer in a small amount of a good solvent (e.g., THF or chloroform) and re-precipitate it into a non-solvent (e.g., methanol) to remove unreacted monomer and initiator residues. Repeat this step two more times.
-
-
Drying and Characterization:
-
Dry the purified polymer under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).
-
Confirm the polymer structure using NMR and FTIR spectroscopy.
-
Analyze the thermal stability using Thermogravimetric Analysis (TGA).
-
Experimental Workflow
Nonlinear Optics (NLO)
Ruthenocene derivatives have been investigated for their second- and third-order nonlinear optical (NLO) properties, which are crucial for applications in optical communications, data storage, and optical limiting.[1][6][9][12][13] The charge transfer between the ruthenium center and the cyclopentadienyl ligands, often enhanced by donor-acceptor substituents, gives rise to significant hyperpolarizabilities.
Quantitative Data
Table 3: Second-Order NLO Properties of Ruthenocene Derivatives [12]
| Compound | λmax (nm) | μ (D) | β (10⁻³⁰ esu) |
| Rc-CHO | 352 | 4.3 | 15 |
| Rc-CH=CH-C₆H₄-p-NO₂ | 458 | 7.5 | 130 |
Table 4: Third-Order NLO Properties of Ruthenium(II) Complexes [9]
| Complex | n₂ (10⁻¹⁷ m² W⁻¹) | α₂ (10⁻¹¹ m W⁻¹) | |χ⁽³⁾| (10⁻¹² esu) | | :--- | :--- | :--- | :--- | | [Ru(dmb)₂(PNOPH)][ClO₄]₂ | -0.79 | 3.00 | 2.86 | | [Ru(dmb)₂(MNOPH)][ClO₄]₂ | -1.13 | 4.95 | 4.02 | | [Ru(dmb)₂(ONOPH)][ClO₄]₂ | -1.44 | 7.09 | 5.07 |
Experimental Protocols
Protocol 3: Z-Scan Measurement for Third-Order NLO Properties [9]
The Z-scan technique is a widely used method to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (α₂) of a material.
Materials:
-
Ruthenocene-containing sample dissolved in a suitable solvent (e.g., acetonitrile)
-
High-quality quartz cuvette with a known path length (e.g., 1 mm)
-
Pulsed laser with a Gaussian beam profile (e.g., Nd:YAG laser)
-
Focusing lens
-
Two photodetectors
-
Beam splitter
-
Aperture
-
Translation stage
Procedure:
-
Experimental Setup:
-
The laser beam is split into two beams: a reference beam and a signal beam. The reference beam is directed to one photodetector to monitor laser intensity fluctuations.
-
The signal beam is focused by a lens and passes through the sample, which is mounted on a translation stage that can move along the beam propagation direction (z-axis).
-
-
Open-Aperture Z-Scan (for α₂):
-
Remove the aperture before the second photodetector.
-
Translate the sample along the z-axis through the focal point of the lens.
-
Record the transmitted intensity as a function of the sample position (z).
-
The resulting curve will show a valley for two-photon absorption or a peak for saturable absorption.
-
Fit the normalized transmittance curve to the theoretical model to extract the nonlinear absorption coefficient α₂.
-
-
Closed-Aperture Z-Scan (for n₂):
-
Place an aperture in front of the second photodetector, such that only the central part of the beam is detected.
-
Repeat the translation of the sample through the focal point.
-
Record the transmitted intensity as a function of the sample position (z).
-
The resulting curve will show a pre-focal peak and a post-focal valley for a negative nonlinear refractive index (self-defocusing) or a valley-peak profile for a positive n₂ (self-focusing).
-
Divide the closed-aperture data by the open-aperture data to isolate the effect of nonlinear refraction.
-
Fit the resulting curve to the theoretical model to determine the sign and magnitude of the nonlinear refractive index n₂.
-
-
Calculation of Third-Order Susceptibility:
-
The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from the determined values of n₂ and α₂.
-
Redox-Responsive Materials
The reversible redox chemistry of the ruthenocene/ruthenocenium couple makes it an excellent component for the design of redox-responsive materials.[14][15][16] These materials can change their properties, such as solubility, swelling, or optical characteristics, in response to an electrical potential or chemical redox agents. Applications include controlled drug release, chemical sensors, and smart materials.
Quantitative Data
Table 5: Oxidation Potentials of Ruthenocene-Terminated Oligoenes [17]
| Compound | Oxidation Potential (V vs. Fc/Fc⁺) |
| Rc-Rc | +0.32 |
| Rc-CH=CH-Rc | +0.09 |
| Rc-(CH=CH)₂-Rc | -0.06 |
| Rc-(CH=CH)₃-Rc | -0.07 |
Rc = Ruthenocenyl
Experimental Protocols
Protocol 4: Synthesis of a Redox-Responsive Ruthenocene-Containing Hydrogel [14][15]
This protocol outlines the synthesis of a photo- and redox-responsive hydrogel using a ruthenocene complex as a cross-linker.
Materials:
-
--INVALID-LINK--₂ (4AAMP = 4-(acrylamidomethyl)pyridine)
-
4-arm-PEG-SH (thiol-terminated 4-arm polyethylene (B3416737) glycol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a stock solution of --INVALID-LINK--₂ in deionized water.
-
Prepare a stock solution of 4-arm-PEG-SH in PBS buffer.
-
-
Hydrogel Formation:
-
In a small vial, mix the --INVALID-LINK--₂ solution with the 4-arm-PEG-SH solution.
-
The thia-Michael addition reaction between the thiol groups of the PEG and the acrylamide (B121943) groups of the ruthenocene complex will lead to the formation of a cross-linked hydrogel.
-
Allow the mixture to stand at room temperature until a stable gel is formed.
-
-
Characterization of Redox-Responsiveness:
-
Immerse a piece of the hydrogel in an electrochemical cell containing an electrolyte solution.
-
Apply an oxidizing potential to the hydrogel and observe any changes in its swelling, color, or mechanical properties.
-
Reverse the potential to a reducing one and observe if the changes are reversible.
-
Alternatively, immerse the hydrogel in solutions containing chemical oxidizing (e.g., hydrogen peroxide) and reducing (e.g., ascorbic acid) agents to observe the responsive behavior.
-
Electrochemical Sensors
The electrochemically active nature of ruthenocene makes it a valuable component in the fabrication of electrochemical sensors.[18][19][20][21][22][23] Ruthenocene-modified electrodes can be used for the sensitive and selective detection of various analytes, including biomolecules like dopamine (B1211576) and glucose.
Quantitative Data
Table 6: Performance of a Ruthenium-Based Non-Enzymatic Dopamine Sensor [18]
| Linear Range (μM) | Sensitivity (μA mM⁻¹ cm⁻²) | Detection Limit (μM) |
| up to 50 | 858.5 | 0.13 |
| 50 - 1000 | 509.1 | 0.15 |
Experimental Protocols
Protocol 5: Fabrication of a Ruthenocene-Modified Electrode for Dopamine Sensing [18][23]
This protocol describes the fabrication of a ruthenocene-based microelectrode for the non-enzymatic detection of dopamine.
Materials:
-
Glassy carbon electrode (GCE) or other suitable substrate
-
Ruthenium precursor (e.g., a solution containing a ruthenocene derivative)
-
Supporting electrolyte (e.g., 0.1 M NaOH)
-
Dopamine standard solutions
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working, reference, and counter electrodes)
Procedure:
-
Electrode Preparation:
-
Polish the surface of the GCE with alumina (B75360) slurry of decreasing particle size, followed by sonication in deionized water and ethanol.
-
Dry the electrode under a stream of nitrogen.
-
-
Modification of the Electrode:
-
The modification can be achieved by various methods, such as drop-casting a solution of a ruthenocene-containing polymer or composite onto the electrode surface, or by electrochemical deposition.
-
For electrochemical deposition, immerse the cleaned GCE in a solution containing the ruthenium precursor and apply a specific potential or potential cycling program to deposit the ruthenium-based material onto the electrode surface.
-
-
Characterization of the Modified Electrode:
-
Characterize the surface morphology of the modified electrode using Scanning Electron Microscopy (SEM).
-
Characterize the electrochemical properties of the modified electrode using Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) in a suitable electrolyte.
-
-
Electrochemical Detection of Dopamine:
-
Place the modified electrode in the electrochemical cell containing the supporting electrolyte.
-
Record the background CV.
-
Add known concentrations of dopamine to the cell and record the CV or use an amperometric method at a fixed potential.
-
A catalytic oxidation peak for dopamine should be observed at a lower potential compared to the bare electrode.
-
Construct a calibration curve by plotting the peak current versus the dopamine concentration.
-
-
Selectivity and Stability Tests:
-
Investigate the interference from other common electroactive species (e.g., ascorbic acid, uric acid) by adding them to the dopamine solution.
-
Assess the stability of the sensor by performing repeated measurements over time.
-
Experimental Workflow
References
- 1. summit.sfu.ca [summit.sfu.ca]
- 2. Ruthenocene - Wikipedia [en.wikipedia.org]
- 3. Ruthenocene [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. summit.sfu.ca [summit.sfu.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. summit.sfu.ca [summit.sfu.ca]
- 13. mdpi.com [mdpi.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Photo-responsive hydrogels based on a ruthenium complex: synthesis and degradation - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 16. Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. books.rsc.org [books.rsc.org]
- 20. Editorial for Special Issue: “Preparation of Nanomaterial Modified Electrode and Its Sensing Application” - PMC [pmc.ncbi.nlm.nih.gov]
- 21. electrochemsci.org [electrochemsci.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Ruthenocene Derivatives as Catalysts for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ruthenocene derivatives as highly effective catalysts in a range of organic synthesis applications. The unique electronic and structural properties of the ruthenocene scaffold allow for fine-tuning of catalytic activity and selectivity, making these compounds valuable tools in modern synthetic chemistry.
Asymmetric Transfer Hydrogenation (ATH) of Ketones
Ruthenocene derivatives, particularly those forming chiral complexes, are exceptional catalysts for the asymmetric transfer hydrogenation of prochiral ketones to produce enantioenriched secondary alcohols. These reactions are characterized by high yields and excellent enantioselectivities.
Quantitative Data Summary
The following table summarizes the catalytic performance of a representative chiral ruthenocene-based catalyst in the asymmetric transfer hydrogenation of various ketone substrates.
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Reference |
| Planar chiral ruthenocene-based phosphinooxazoline (Rc-PHOX) | Acetophenone (B1666503) | High | Excellent | [1] |
| Chiral ferrocene-tethered ruthenium diamine | Aryl alkyl ketones | Excellent | Excellent | [1] |
| Chiral ferrocene-tethered ruthenium diamine | Cyclic dialkyl ketones | Excellent | Excellent | [1] |
| Azaruthenacycles | Acetophenone | High | up to 85 | [2] |
Table 1: Performance of Ruthenocene Derivatives in Asymmetric Transfer Hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a generalized procedure based on established methodologies for chiral ruthenocene-based catalysts.[1]
Materials:
-
Ruthenocene-based catalyst (e.g., chiral ferrocene-tethered ruthenium diamine or a similar Ru(II)-diamine complex)
-
Acetophenone (substrate)
-
Hydrogen donor: Formic acid/triethylamine (5:2 azeotropic mixture) or 2-propanol
-
Base (if using 2-propanol): Potassium hydroxide (B78521) (KOH)
-
Anhydrous solvent: N,N-Dimethylformamide (DMF) or 2-propanol
-
Inert gas (Nitrogen or Argon)
Procedure using Formic Acid/Triethylamine:
-
Under an inert atmosphere (e.g., in a Schlenk flask), dissolve the ruthenocene-based catalyst (0.001 to 0.01 mol%) and the acetophenone substrate (1.0 equiv) in the anhydrous solvent.
-
Add the formic acid/triethylamine mixture (prepared by slowly adding formic acid to cooled triethylamine).[1]
-
Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C) for the required duration (typically 2-48 hours), monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography on silica (B1680970) gel.
Procedure using 2-Propanol:
-
In an inert atmosphere, charge a reaction vessel with the ruthenocene-based catalyst (0.1 to 1 mol%), the ketone substrate (1.0 equiv), and anhydrous 2-propanol.
-
Add a solution of KOH in 2-propanol (e.g., 2 mol%).[2]
-
Heat the mixture to reflux and stir for the necessary time (1-8 hours), monitoring by TLC or GC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle Diagram
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
Olefin Metathesis
Ruthenocene-derived catalysts, particularly those analogous to Grubbs-type catalysts, are employed in olefin metathesis reactions such as Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP). Chiral versions of these catalysts have been developed for asymmetric applications.
Quantitative Data Summary
The following table presents data for the Asymmetric Ring-Closing Metathesis (ARCM) of a prochiral triene using a chiral N-heterocyclic carbene (NHC) ruthenium catalyst.
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Reference |
| Chiral Ruthenium NHC Catalyst (e.g., Ru-2-XI) | Prochiral Triene | High | 90 | [3] |
| Chiral Ruthenium NHC Catalyst (e.g., Ru-2-XVII) | Prochiral Triene | High | 90 | [3] |
Table 2: Performance of Chiral Ruthenium Catalysts in Asymmetric Ring-Closing Metathesis.
Experimental Protocol: Ring-Closing Metathesis (RCM)
This is a general procedure for RCM using a ruthenocene-based catalyst.[4]
Materials:
-
Ruthenocene-based metathesis catalyst (e.g., a Grubbs-type catalyst with ruthenocenyl ligands)
-
Diene substrate
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the diene substrate in the anhydrous, degassed solvent in a Schlenk flask under an inert atmosphere. The concentration is typically between 0.005 M and 0.1 M to favor intramolecular cyclization.
-
Add the ruthenocene-based catalyst (typically 1-5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) until the starting material is consumed (monitored by TLC or GC). The reaction is often driven by the removal of a volatile byproduct like ethylene, which can be facilitated by bubbling an inert gas through the solution.[1]
-
Once the reaction is complete, quench the catalyst by adding a reagent like ethyl vinyl ether or by exposing the solution to air.
-
Remove the solvent under reduced pressure.
-
Purify the cyclic olefin product by flash column chromatography.
Catalytic Cycle Diagram
Caption: Chauvin mechanism for olefin metathesis.
C-H Bond Functionalization
Ruthenium catalysts, including ruthenocene derivatives, are powerful tools for the direct functionalization of C-H bonds, enabling the formation of C-C and C-X bonds with high atom economy.[5] These reactions often proceed via a cyclometalated intermediate and typically require a directing group on the substrate.
Application Note: Ruthenium-Catalyzed C-H Arylation
Ruthenium(II) complexes are widely used for the ortho-arylation of aromatic compounds containing a directing group (e.g., pyridine, ketone, or amide).[5] The reaction typically involves a ruthenium precursor like [{Ru(p-cymene)Cl2}2], an arylating agent (e.g., aryl halide or boronic acid), and an additive or oxidant. The versatility of this method allows for the synthesis of complex biaryl structures from simple precursors.
General Experimental Workflow
Due to the wide variety of substrates and coupling partners, a generalized protocol is presented as a workflow.
Materials:
-
Ruthenium precatalyst (e.g., [{Ru(p-cymene)Cl2}2])
-
Substrate with a directing group
-
Arylating agent (e.g., aryl halide)
-
Base (e.g., K2CO3, KOAc)
-
Additive/oxidant (e.g., Cu(OAc)2)
-
Anhydrous solvent (e.g., DMF, Toluene)
-
Inert gas (Nitrogen or Argon)
Workflow Diagram
Caption: Workflow for C-H arylation.
References
- 1. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. mdpi.com [mdpi.com]
Application Note: Purification of Ruthenocene via Sublimation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sublimation is a physical phase transition in which a substance converts directly from a solid to a gas, bypassing the liquid phase. This technique is an effective method for purifying volatile solids, analogous to distillation for liquids.[1] The process relies on the principle that the target compound has a significantly higher vapor pressure at a given temperature than the non-volatile impurities.[1] When the impure solid is heated, often under reduced pressure, the target compound sublimes and can be collected as a pure crystalline solid on a cooled surface, leaving the impurities behind.[1] Ruthenocene, (C₅H₅)₂Ru, is a stable organometallic sandwich compound that readily sublimes, making this a preferred method for its purification.[2][3] This document provides detailed protocols for both atmospheric and vacuum sublimation of ruthenocene.
Safety Precautions: Before beginning, it is crucial to review the Safety Data Sheet (SDS). Ruthenocene is an irritant and can cause skin, eye, and respiratory tract irritation.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles conforming to EN 166(EU) or NIOSH (US), chemical-resistant gloves, and a lab coat.[4][6]
-
Ventilation: All procedures must be conducted in a well-ventilated laboratory fume hood.[2][6]
-
Handling: Avoid breathing dust and wash hands thoroughly after handling.[5][6] After sublimation, the non-volatile residue may be pyrophoric; handle with care and quench appropriately under an inert atmosphere.[7]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6] If on skin, wash with plenty of water.[6] If inhaled, move the person to fresh air.[6] Seek medical attention if irritation persists.[6]
Experimental Protocols
Two common methods for the sublimation of ruthenocene are detailed below. The first is a simple apparatus suitable for small-scale purification at atmospheric pressure. The second employs a traditional vacuum sublimation apparatus for potentially higher purity and efficiency.
Method 1: Atmospheric Pressure Sublimation (Petri Dish Method)
This method is adapted from a procedure developed for undergraduate chemistry laboratories and is effective for purifying crude ruthenocene.[2]
Apparatus:
-
Hotplate
-
Two Petri dishes (top and bottom)
-
400 mL beaker
-
Ice
-
Spatula
Procedure:
-
Preparation: Transfer the crude, dry ruthenocene powder to the bottom half of a clean, dry Petri dish. Distribute the solid evenly across the bottom.[2]
-
Apparatus Assembly: Place the bottom Petri dish containing the crude product onto the center of a hotplate. Cover it with the top half of the Petri dish. Fill a 400 mL beaker with ice and water and carefully place it on top of the Petri dish cover to act as a cooling surface.[2]
-
Heating and Sublimation:
-
Slowly and gradually increase the temperature of the hotplate. A rapid temperature increase can cause the product to sublime too quickly and escape the apparatus.[8]
-
Sublimation will typically begin at approximately 70°C.[2] Continue to slowly raise the temperature to a range of 100-105°C.[2]
-
If any condensation (e.g., from residual solvent) forms on the cold surface before the ruthenocene sublimes, carefully remove the cover, wipe it dry, and replace it.[2]
-
Hold the temperature at 100-105°C for 5-10 minutes. At this temperature, sublimation occurs rapidly.[2] Pale yellow to white, feathery crystals of pure ruthenocene will deposit on the cooled underside of the top Petri dish.[2][8]
-
-
Product Collection:
-
Turn off the heat and allow the apparatus to cool completely to room temperature.
-
Carefully remove the beaker of ice.
-
Gently remove the top Petri dish. The purified ruthenocene crystals can be delicate and easily dislodged.[8]
-
Scrape the purified crystals from the Petri dish cover onto a pre-weighed piece of paper.
-
Occasionally, some product may sublime onto the sides of the bottom dish. This can be scraped back into the center and the sublimation process can be continued for another 5 minutes to maximize yield.[2][8]
-
Method 2: Vacuum Sublimation
This method uses a standard sublimation apparatus and is suitable for compounds that are thermally sensitive or require a higher degree of purification.
Apparatus:
-
Sublimator (with cold finger)
-
Heating mantle or oil bath
-
Vacuum pump with trap
-
Source of coolant for the cold finger (e.g., circulating water)
Procedure:
-
Preparation: Place the crude ruthenocene into the bottom of the sublimator.
-
Apparatus Assembly: Insert the cold finger and ensure a good seal. Connect the sublimator to a vacuum line equipped with a cold trap. Connect the cold finger to a circulating coolant source.
-
Sublimation:
-
Start the coolant flow through the cold finger. A dry ice-acetone mixture in the cold finger is also effective.[7]
-
Slowly evacuate the apparatus. A pressure of approximately 0.1 mmHg is suitable.[7]
-
Once the desired vacuum is achieved, begin heating the bottom of the sublimator using a heating mantle or oil bath to around 130°C.[7]
-
The ruthenocene will sublime from the heated outer wall and deposit as pure crystals on the cold finger.
-
-
Product Collection:
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely under vacuum.
-
After cooling, carefully and slowly vent the apparatus to atmospheric pressure, preferably with an inert gas like nitrogen.
-
Carefully remove the cold finger. Scrape the pure ruthenocene crystals from the cold finger to determine the yield and for subsequent analysis.
-
Data Presentation
The efficiency of sublimation is directly related to the vapor pressure of the compound at a given temperature. The following table summarizes reported vapor pressure data for ruthenocene.
| Temperature (°C) | Pressure (Pa) | Reference |
| 55 | 1 | [9] |
| 58 - 78 | (Range Measured) | [9] |
| 80 | 13 | [10] |
| 83 - 97 | (Range Measured) | [9] |
Diagrams
The following diagram illustrates the workflow for the atmospheric pressure sublimation of ruthenocene.
Caption: Workflow for the atmospheric sublimation of ruthenocene.
References
- 1. innovation.world [innovation.world]
- 2. summit.sfu.ca [summit.sfu.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sds.strem.com [sds.strem.com]
- 5. isoflex.com [isoflex.com]
- 6. echemi.com [echemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. summit.sfu.ca [summit.sfu.ca]
- 9. Thermal Stability and Sublimation Pressures of Some Ruthenocene Compounds | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Ruthenocene-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenocene, a metallocene analogous to ferrocene, has garnered significant interest in polymer chemistry due to its unique electrochemical, thermal, and catalytic properties. The incorporation of the ruthenocene moiety into polymer structures can impart these desirable characteristics, leading to advanced materials with potential applications in redox-responsive systems, catalysis, and drug delivery. This document provides detailed application notes and experimental protocols for the synthesis of ruthenocene-containing polymers via various polymerization techniques, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, Ring-Opening Metathesis Polymerization (ROMP), and Polycondensation.
Data Presentation: Properties of Ruthenocene-Containing Polymers
The following tables summarize the key quantitative data for ruthenocene-containing polymers synthesized by different methods.
Table 1: Controlled Radical Polymerization of Ruthenocene Methacrylate (B99206)
| Polymerization Method | Monomer | Initiator/CTA | Mn ( g/mol ) | PDI (Mw/Mn) | Polymer Name | Reference |
| ATRP | MAERu | EBiB | 9,800 - 26,500 | 1.15 - 1.25 | PMAERu | [1] |
| RAFT | MAERu | CPDB | 10,200 - 31,400 | 1.10 - 1.20 | PMAERu | [1] |
MAERu: 2-(Methacryloyloxy)ethyl ruthenocenecarboxylate; EBiB: Ethyl α-bromoisobutyrate; CPDB: 2-Cyanoprop-2-yl dithiobenzoate; Mn: Number-average molecular weight; PDI: Polydispersity index.
Table 2: Thermal and Electrochemical Properties of Poly(2-(methacryloyloxy)ethyl ruthenocenecarboxylate) (PMAERu)
| Property | Value | Notes | Reference |
| Glass Transition Temperature (Tg) | ~105 °C | Determined by DSC | [1] |
| Decomposition Temperature (Td, 5% weight loss) | ~300 °C | Determined by TGA | [1] |
| Redox Potential (E½) | ~0.75 V (vs. Ag/AgCl) | Reversible one-electron oxidation of the ruthenocene moiety | [1] |
Experimental Protocols
Synthesis of Ruthenocene-Containing Monomer: 2-(Methacryloyloxy)ethyl ruthenocenecarboxylate (MAERu)
This protocol describes the synthesis of a versatile ruthenocene-containing methacrylate monomer that can be polymerized using controlled radical polymerization techniques.
Materials:
-
Ruthenocenecarboxylic acid
-
2-Hydroxyethyl methacrylate (HEMA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve ruthenocenecarboxylic acid (1.0 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in anhydrous dichloromethane (DCM).
-
Add 2-hydroxyethyl methacrylate (HEMA) (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the pure MAERu monomer.
Characterization:
-
¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass spectrometry to verify the molecular weight.
Atom Transfer Radical Polymerization (ATRP) of MAERu
This protocol details the synthesis of a well-defined ruthenocene-containing homopolymer using ATRP.[1]
Materials:
-
2-(Methacryloyloxy)ethyl ruthenocenecarboxylate (MAERu) monomer
-
Ethyl α-bromoisobutyrate (EBiB) initiator
-
Copper(I) bromide (CuBr) catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) ligand
-
Anisole (B1667542), anhydrous
-
Methanol
Procedure:
-
In a Schlenk flask, add MAERu monomer, EBiB initiator, and anhydrous anisole.
-
In a separate flask, add CuBr and PMDETA.
-
Degas both flasks by three freeze-pump-thaw cycles.
-
Under an inert atmosphere (e.g., argon or nitrogen), transfer the anisole solution of the monomer and initiator to the flask containing the CuBr/PMDETA catalyst system.
-
Place the reaction flask in a preheated oil bath at 70 °C and stir for the desired reaction time.
-
To stop the polymerization, cool the flask to room temperature and expose the mixture to air.
-
Dilute the reaction mixture with a small amount of THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by dropwise addition of the filtered solution into a large excess of cold methanol.
-
Collect the polymer by filtration or centrifugation and dry under vacuum.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of MAERu
This protocol describes the synthesis of a ruthenocene-containing homopolymer with controlled molecular weight and narrow polydispersity via RAFT polymerization.[1]
Materials:
-
2-(Methacryloyloxy)ethyl ruthenocenecarboxylate (MAERu) monomer
-
2-Cyanoprop-2-yl dithiobenzoate (CPDB) as RAFT agent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator
-
Toluene, anhydrous
-
Methanol
Procedure:
-
In a Schlenk tube, dissolve MAERu monomer, CPDB, and AIBN in anhydrous toluene.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed Schlenk tube in a preheated oil bath at 70 °C and stir for the desired polymerization time.
-
Quench the polymerization by immersing the tube in an ice bath and exposing the contents to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.
-
Isolate the polymer by filtration and dry it in a vacuum oven at room temperature.
Ring-Opening Metathesis Polymerization (ROMP) of a Ruthenocene-Functionalized Monomer (Conceptual Protocol)
Monomer Synthesis (Example Concept): A potential synthetic route could involve the esterification or amidation of a ruthenocene carboxylic acid with a functionalized norbornene or cyclooctene (B146475) containing a hydroxyl or amine group, respectively.
ROMP Procedure:
-
Dissolve the ruthenocene-functionalized monomer in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) in a Schlenk flask.
-
Degas the solution by purging with an inert gas or through freeze-pump-thaw cycles.
-
In a separate glovebox or Schlenk flask, prepare a solution of a suitable ROMP catalyst, such as a Grubbs' catalyst (e.g., Grubbs' 1st, 2nd, or 3rd generation).
-
Inject the catalyst solution into the monomer solution under an inert atmosphere.
-
Stir the reaction at room temperature or a specified temperature for a set period.
-
Terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether.
-
Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.
Polycondensation of a Ruthenocene-Containing Diamine (Conceptual Protocol)
This conceptual protocol describes the synthesis of a ruthenocene-containing polyamide.
Monomer Synthesis (Example Concept): 1,1'-Diaminoruthenocene can be synthesized from ruthenocene through a multi-step process involving diacylation followed by a Curtius rearrangement or a similar transformation.
Polycondensation Procedure:
-
Dissolve the 1,1'-diaminoruthenocene monomer and a suitable base (e.g., triethylamine (B128534) or pyridine) in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone or dimethylacetamide) in a flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of a diacyl chloride (e.g., terephthaloyl chloride or sebacoyl chloride) in the same solvent to the cooled diamine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and continue stirring for several hours.
-
Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent such as water or methanol.
-
Collect the polymer by filtration, wash it thoroughly to remove unreacted monomers and salts, and dry it under vacuum.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General synthesis pathways for ruthenocene-containing polymers.
Caption: Experimental workflow for ATRP of MAERu.
Caption: Experimental workflow for RAFT of MAERu.
References
Application Notes and Protocols for the Functionalization of Bis(cyclopentadienyl)ruthenium Cyclopentadienyl Rings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the cyclopentadienyl (B1206354) (Cp) rings of bis(cyclopentadienyl)ruthenium, commonly known as ruthenocene. Detailed experimental protocols for key reactions are provided, along with characterization data and insights into the applications of the resulting derivatives, particularly in the field of medicinal chemistry and drug development.
Introduction
Ruthenocene, a metallocene analogous to ferrocene, possesses a rich and versatile chemistry. The aromatic nature of its cyclopentadienyl rings allows for a variety of substitution reactions, enabling the synthesis of a wide array of derivatives with tailored electronic, steric, and biological properties. The functionalization of ruthenocene is of significant interest due to the unique physicochemical properties of the ruthenocene scaffold, including its stability and redox activity, which make its derivatives promising candidates for applications in catalysis, materials science, and particularly as novel therapeutic agents. This document outlines key methods for the chemical modification of ruthenocene's Cp rings and explores the anticancer potential of the resulting functionalized compounds.
Key Functionalization Reactions
Several classes of organic reactions have been successfully applied to the functionalization of ruthenocene's cyclopentadienyl rings. The following sections detail the protocols for some of the most common and synthetically useful transformations.
Electrophilic Substitution: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. Ruthenocene readily undergoes this reaction under milder conditions than benzene, often using phosphoric acid as a catalyst instead of stronger Lewis acids.
Experimental Protocol: Synthesis of Acetylruthenocene (B73884)
-
Materials:
-
Ruthenocene (1.0 g, 4.32 mmol)
-
Acetic anhydride (B1165640) (2.0 mL, 21.6 mmol)
-
85% Phosphoric acid (1.0 mL)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a stirred solution of ruthenocene in 10 mL of dichloromethane, add acetic anhydride.
-
Carefully add 85% phosphoric acid dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 40-45 °C) and maintain for 15-20 minutes. The color of the solution will typically darken.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (B1210297) mixture as the eluent.
-
After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure acetylruthenocene as a yellow-orange solid.
-
Quantitative Data:
| Product | Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Acetylruthenocene | Ruthenocene, Acetic anhydride | H₃PO₄ | CH₂Cl₂ | 15-20 min | Reflux | 75-85 |
Characterization Data for Acetylruthenocene:
| Technique | Data |
| ¹H NMR (CDCl₃, ppm) | δ 4.85 (t, 2H, Cp-H), 4.65 (t, 2H, Cp-H), 4.55 (s, 5H, Cp-H), 2.35 (s, 3H, -COCH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 201.5 (C=O), 84.0 (substituted C on Cp), 72.8 (CH on substituted Cp), 71.5 (CH on substituted Cp), 70.0 (CH on unsubstituted Cp), 28.0 (-CH₃) |
| IR (KBr, cm⁻¹) | ν 3100 (C-H, Cp), 1665 (C=O), 1410, 1105, 820 |
| Mass Spec (m/z) | [M]⁺ calculated for C₁₂H₁₂ORu: 274.0037; found: 274.0035 |
Lithiation and Subsequent Functionalization
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. In the case of ruthenocene, direct lithiation can be achieved using an alkyllithium base, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting lithiated ruthenocene is a versatile intermediate that can react with a variety of electrophiles.
Experimental Protocol: Synthesis of N,N-Dimethylaminomethylruthenocene via Lithiation
-
Materials:
-
Ruthenocene (1.0 g, 4.32 mmol)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq.)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1 eq.)
-
N,N-Dimethylformamide (DMF) (1.2 eq.)
-
Anhydrous diethyl ether or THF
-
Saturated ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve ruthenocene in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Add TMEDA to the solution and cool the mixture to 0 °C.
-
Slowly add n-butyllithium dropwise to the stirred solution. Allow the reaction to stir at room temperature for 2-4 hours. The formation of the lithiated species is often indicated by a color change.
-
Cool the reaction mixture to -78 °C and add DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting ruthenocene carboxaldehyde.
-
For the synthesis of N,N-dimethylaminomethylruthenocene, the aldehyde can be subjected to reductive amination with dimethylamine (B145610) and a reducing agent like sodium triacetoxyborohydride. (This protocol details the formation of the aldehyde intermediate).
-
Quantitative Data:
| Product | Reagents | Base/Additive | Solvent | Electrophile | Yield (%) |
| Ruthenocene carboxaldehyde | Ruthenocene | n-BuLi/TMEDA | Diethyl Ether | DMF | 60-70 |
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. To utilize this reaction, a halogenated ruthenocene derivative is first required, which can be synthesized via lithiation followed by reaction with a halogen source.
Experimental Protocol: Synthesis of Phenylruthenocene
-
Step 1: Synthesis of Bromoruthenocene
-
Follow the lithiation procedure described above (Section 2).
-
Instead of DMF, quench the lithiated ruthenocene at -78 °C with a solution of 1,2-dibromoethane (B42909) in anhydrous THF.
-
Allow the reaction to warm to room temperature and work up as described previously to obtain bromoruthenocene.
-
-
Step 2: Suzuki-Miyaura Coupling
-
Materials:
-
Bromoruthenocene (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
Toluene/Water (e.g., 10:1 mixture)
-
-
Procedure:
-
To a Schlenk flask, add bromoruthenocene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford phenylruthenocene.
-
-
Quantitative Data:
| Product | Ruthenocene Derivative | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| Phenylruthenocene | Bromoruthenocene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 80-90 |
Diagrams
Caption: General experimental workflow for the functionalization of ruthenocene.
Caption: Overview of key functionalization reactions of ruthenocene.
Applications in Drug Development: Anticancer Activity
Functionalized ruthenocene derivatives have emerged as a promising class of organometallic anticancer agents. The incorporation of various organic moieties onto the ruthenocene scaffold allows for the fine-tuning of their biological activity, selectivity, and mechanism of action.
Quantitative Cytotoxicity Data:
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative functionalized ruthenocene derivatives against various human cancer cell lines.
| Compound | Functional Group | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Ruthenocene-Peptide Conjugate | [Leu⁵]-enkephalin | A2780 (Ovarian) | 13 | [1] |
| Bimetallic Ru-Fc Complex 1 | Ferrocenyl β-diketonate | HeLa (Cervical) | 1.3 ± 0.3 | [2] |
| A2780 (Ovarian) | 2.5 ± 0.5 | [2] | ||
| A2780Cis (Cisplatin-resistant Ovarian) | 3.1 ± 0.4 | [2] | ||
| Ruthenium(II) Cyclopentadienyl Complex (TM34) | Bipyridyl | A2780 (Ovarian) | Low µM range | [3] |
| MDA-MB-231 (Breast) | Low µM range | [3] |
Mechanism of Action:
The anticancer activity of ruthenocene derivatives is believed to be multi-modal. Proposed mechanisms include:
-
DNA Intercalation and Damage: The planar structure of the ruthenocene moiety can facilitate intercalation into the DNA double helix, leading to conformational changes and inhibition of replication and transcription.
-
Enzyme Inhibition: Functionalized ruthenocenes can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase II.
-
Induction of Apoptosis: Many ruthenocene derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways, including the activation of caspases.
-
Generation of Reactive Oxygen Species (ROS): The redox activity of the ruthenium center can lead to the generation of ROS within cancer cells, causing oxidative stress and cellular damage.
Caption: Proposed mechanism of anticancer action for functionalized ruthenocene derivatives.
Conclusion
The functionalization of the cyclopentadienyl rings of ruthenocene provides a versatile platform for the synthesis of novel organometallic compounds with diverse applications. The methodologies outlined in these notes offer robust and reproducible routes to a variety of ruthenocene derivatives. The promising anticancer activities of these compounds highlight their potential in the development of next-generation metallodrugs. Further exploration of structure-activity relationships and mechanistic studies will be crucial in optimizing the therapeutic potential of this exciting class of molecules.
References
- 1. Identification of the structural determinants for anticancer activity of a ruthenium arene peptide conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent Ruthenium−Ferrocene Bimetallic Antitumor Antiangiogenic Agent That Circumvents Platinum Resistance: From Synthesis and Mechanistic Studies to In Vivo Evaluation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ruthenium-Catalyzed Olefin Metathesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Olefin metathesis is a powerful and versatile catalytic reaction that enables the formation of new carbon-carbon double bonds. It has found widespread application in organic synthesis, polymer chemistry, and materials science. While a variety of transition metals can catalyze this transformation, ruthenium-based catalysts have become particularly prominent due to their high activity, functional group tolerance, and stability in air and moisture.[1][2]
A common misconception, potentially arising from the central role of ruthenium, is the involvement of ruthenocene as a catalyst in olefin metathesis. Extensive review of the scientific literature indicates that ruthenocene (Cp₂Ru) is not a recognized catalyst or pre-catalyst for olefin metathesis reactions. The catalytically active species in the vast majority of ruthenium-catalyzed olefin metathesis are ruthenium carbene complexes, most notably the families of Grubbs and Hoveyda-Grubbs catalysts.[3][4] This document provides detailed application notes and protocols for these well-established ruthenium carbene catalysts in olefin metathesis.
I. Overview of Ruthenium Carbene Catalysts
The most commonly employed ruthenium catalysts for olefin metathesis are characterized by a ruthenium-carbon double bond (a carbene). The ligand sphere around the ruthenium center plays a crucial role in determining the catalyst's activity, stability, and selectivity.
Key Catalyst Generations:
-
First-Generation Grubbs Catalyst (G1): Characterized by two phosphine (B1218219) ligands (typically tricyclohexylphosphine, PCy₃), this catalyst is effective for a range of metathesis reactions but exhibits lower activity compared to later generations.[3]
-
Second-Generation Grubbs Catalyst (G2): In this generation, one of the phosphine ligands is replaced by an N-heterocyclic carbene (NHC) ligand. This modification significantly enhances catalytic activity and broadens the substrate scope.[2]
-
Hoveyda-Grubbs Catalysts: These catalysts feature a chelating benzylidene ether ligand, which imparts greater stability and allows for catalyst recovery and reuse in some cases. The second-generation Hoveyda-Grubbs catalyst is a widely used, highly active, and stable catalyst.[5]
II. Common Olefin Metathesis Reactions
Ruthenium carbene catalysts are employed in several types of olefin metathesis reactions:
-
Ring-Closing Metathesis (RCM): An intramolecular reaction of a diene to form a cyclic olefin and a small volatile olefin (e.g., ethylene). RCM is a powerful tool for the synthesis of cyclic compounds.[4][6]
-
Cross-Metathesis (CM): An intermolecular reaction between two different olefins to produce new olefin products. Selectivity can be a challenge in CM, but it is a valuable method for forming unsymmetrical olefins.[7]
-
Ring-Opening Metathesis Polymerization (ROMP): The polymerization of cyclic olefins, driven by the release of ring strain, to produce polymers with repeating unsaturated units.[8][9]
III. Data Presentation: Catalyst Performance in Olefin Metathesis
The following tables summarize representative quantitative data for the performance of common ruthenium catalysts in various olefin metathesis reactions.
Table 1: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Grubbs I | 5 | CH₂Cl₂ | 25 | 1.5 | >98 | [6] |
| Grubbs II | 0.5-1 | CH₂Cl₂ | 25 | <1 | >98 | [2] |
| Hoveyda-Grubbs II | 1 | Toluene | 80 | 0.5 | >98 | [5] |
Table 2: Cross-Metathesis (CM) of 1-Octene with cis-1,4-Diacetoxy-2-butene
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Selectivity | Reference |
| Grubbs II | 5 | CH₂Cl₂ | 40 | 12 | 85 | 3:1 | [7] |
| Hoveyda-Grubbs II | 3 | Toluene | 60 | 4 | 92 | 5:1 | [7] |
Table 3: Ring-Opening Metathesis Polymerization (ROMP) of Norbornene
| Catalyst | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | PDI | Reference |
| Grubbs I | 500:1 | CH₂Cl₂ | 25 | 0.5 | >99 | 1.10 | [9] |
| Grubbs III | 1000:1 | CH₂Cl₂ | 25 | <0.1 | >99 | 1.05 | [3] |
IV. Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM)
This protocol is a general guideline for the RCM of a diene substrate using a second-generation Grubbs catalyst.
Materials:
-
Diene substrate
-
Second-Generation Grubbs Catalyst (e.g., C848)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the diene substrate to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a sufficient amount of anhydrous, degassed solvent to dissolve the substrate (typically to a concentration of 0.05-0.1 M).
-
Catalyst Addition: Weigh the desired amount of the second-generation Grubbs catalyst (typically 0.5-5 mol%) and add it to the reaction mixture in one portion. For highly active catalysts, a solution of the catalyst can be prepared and added via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reaction Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Cross-Metathesis (CM)
This protocol provides a general method for the cross-metathesis of two olefin partners.
Materials:
-
Olefin A
-
Olefin B (if one is a gas, it can be bubbled through the solution)
-
Hoveyda-Grubbs Second-Generation Catalyst (e.g., C627)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask with a condenser
-
Inert atmosphere
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Under an inert atmosphere, add Olefin A and the solvent to a Schlenk flask. If Olefin B is a liquid, add it to the flask (typically 1-3 equivalents relative to Olefin A).
-
Catalyst Addition: Add the Hoveyda-Grubbs second-generation catalyst (typically 1-5 mol%) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C). If Olefin B is a gas (e.g., ethylene), bubble it through the reaction mixture at a steady rate.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS or ¹H NMR spectroscopy.
-
Workup: After completion, cool the reaction to room temperature and quench with ethyl vinyl ether. Concentrate the solvent and purify the product by column chromatography.
V. Visualizations
Diagram 1: The Catalytic Cycle of Olefin Metathesis
The generally accepted Chauvin mechanism for olefin metathesis proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.
Caption: The Chauvin mechanism for olefin metathesis.
Diagram 2: Experimental Workflow for a Typical RCM Reaction
This diagram outlines the key steps in performing a laboratory-scale ring-closing metathesis reaction.
Caption: Workflow for a typical RCM experiment.
Disclaimer: These protocols are intended as general guidelines. Reaction conditions, including catalyst loading, solvent, temperature, and reaction time, should be optimized for each specific substrate. All experiments should be conducted by trained personnel in a properly equipped laboratory, following all institutional safety procedures.
References
- 1. Ru alkylidene structural considerations for stereoselective olefin metathesis - American Chemical Society [acs.digitellinc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 4. Research – The Grubbs Group [grubbsgroup.caltech.edu]
- 5. Reactivation of a Ruthenium-Based Olefin Metathesis Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Ruthenocenes
Welcome to the technical support center for the synthesis of substituted ruthenocenes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of these complex organometallic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing functional groups onto the ruthenocene scaffold?
A1: The most prevalent methods for functionalizing the cyclopentadienyl (B1206354) rings of ruthenocene are electrophilic substitution reactions. Key methods include:
-
Friedel-Crafts Acylation: Introduces an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). This is a common route to ketones, which can be further modified.[1][2]
-
Vilsmeier-Haack Reaction: A method for formylating electron-rich aromatic compounds to introduce an aldehyde group using a Vilsmeier reagent (e.g., generated from DMF and POCl₃).[3][4][5][6][7]
-
Lithiation followed by Electrophilic Quench: Deprotonation of a C-H bond on the cyclopentadienyl ring using a strong base like n-butyllithium (n-BuLi), followed by reaction with an electrophile to introduce a wide variety of substituents.
-
Sulfonation: Introduction of a sulfonic acid group, typically using a sulfonating agent like sulfur trioxide.
Q2: My Friedel-Crafts acylation of ruthenocene is giving a low yield. What are the common causes?
A2: Low yields in Friedel-Crafts acylation of ruthenocene can often be attributed to several factors:
-
Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst.[1]
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, stoichiometric or even excess amounts of the catalyst are often necessary.[1]
-
Deactivated Ruthenocene: If the ruthenocene starting material already possesses an electron-withdrawing group, it will be deactivated towards further electrophilic substitution, hindering the reaction.
-
Formation of 1,1'-Diacetylruthenocene: Prolonged reaction times or excess acylating agent can lead to the formation of the disubstituted product, reducing the yield of the desired mono-substituted acetylruthenocene.[2]
Q3: I am observing the formation of a dark, tar-like material in my reaction. What is causing this?
A3: The formation of dark, polymeric materials can occur, particularly under strongly acidic conditions or at elevated temperatures, as electron-rich aromatic compounds can be susceptible to polymerization. To mitigate this, it is crucial to maintain low reaction temperatures, especially during the addition of the catalyst and electrophile, and to use the appropriate stoichiometry of reagents.
Q4: How can I purify my substituted ruthenocene product, especially if it is polar?
A4: Purification of substituted ruthenocenes is commonly achieved by column chromatography.
-
Non-polar to Moderately Polar Compounds: Silica (B1680970) gel or alumina (B75360) are effective stationary phases. A gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) or dichloromethane (B109758), is typically used.
-
Polar Compounds: For highly polar derivatives, such as those containing amino or carboxylic acid groups, a polar-modified C18 column in reversed-phase high-performance liquid chromatography (HPLC) can provide better separation.[8] Alternatively, derivatization of the polar group to a less polar protecting group before chromatography can be effective.
Q5: What are the main challenges in synthesizing 1,1'-disubstituted ruthenocenes regioselectively?
A5: The primary challenge is controlling the position of the second substituent. The first substituent influences the reactivity of both cyclopentadienyl rings. Electron-donating groups activate the rings, making the second substitution easier but potentially leading to a mixture of isomers (1,2-, 1,3-, and 1,1'-). Electron-withdrawing groups deactivate the rings, making the second substitution more difficult. Achieving high regioselectivity for 1,1'-disubstitution often requires specific directing groups or multi-step synthetic strategies.[9][10]
Troubleshooting Guides
Issue 1: Low or No Yield in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure all glassware is oven or flame-dried. Use anhydrous solvents and freshly opened or purified Lewis acid. Conduct the reaction under an inert atmosphere (N₂ or Ar).[1] | Lewis acids like AlCl₃ are highly moisture-sensitive and will be deactivated by water. |
| Insufficient Catalyst | Increase the molar ratio of the Lewis acid catalyst to the ruthenocene substrate. A 1.1 to 1.5 molar excess is a good starting point.[1] | The product ketone forms a complex with the Lewis acid, sequestering it from the reaction. |
| Deactivated Substrate | If the ruthenocene starting material has electron-withdrawing groups, consider using a more reactive acylating agent or a stronger Lewis acid. | Electron-withdrawing groups reduce the nucleophilicity of the cyclopentadienyl rings. |
| Low Reaction Temperature | While initial addition should be at low temperature to control exothermicity, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor by TLC. | Some reactions require thermal energy to overcome the activation barrier. |
| Short Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the starting material is consumed before quenching the reaction. | The reaction may be slow and require more time to reach completion. |
Issue 2: Low or No Yield in Lithiation and Electrophilic Quench
| Potential Cause | Troubleshooting Step | Rationale |
| Wet Solvent/Glassware | Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Ensure all glassware is rigorously dried. | Organolithium reagents are strong bases and will be quenched by protic sources like water. |
| Inaccurate n-BuLi Titer | Titrate the n-BuLi solution before use to determine its exact concentration. | The concentration of commercially available n-BuLi can decrease over time. |
| Insufficient Lithiation Time/Temperature | Allow sufficient time for the deprotonation to occur. While often performed at low temperatures, some substrates may require warming to ensure complete lithiation. | Deprotonation kinetics can be slow. |
| Unreactive Electrophile | Ensure the electrophile is sufficiently reactive. For less reactive electrophiles, the addition of a catalyst or use of a more activated derivative may be necessary. | The lithiated ruthenocene is a strong nucleophile but may not react with weak electrophiles. |
| Side Reactions | Maintain low temperatures throughout the reaction, especially during the addition of n-BuLi and the electrophile, to minimize side reactions. | Organolithium reagents can be involved in various side reactions if the temperature is not controlled. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Ruthenocene
This protocol is a generalized procedure and may require optimization for specific substrates and acylating agents.
-
Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Solvent and Acylating Agent: Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 equivalents) to the stirred suspension.
-
Substrate Addition: Dissolve ruthenocene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the ruthenocene solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC.[1]
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or alumina.
General Protocol for Vilsmeier-Haack Formylation of Ruthenocene
This protocol is a generalized procedure and should be adapted based on the specific reactivity of the ruthenocene substrate.
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve ruthenocene (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for several hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral to quench the reaction.[4]
-
Extraction: Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Methods for Ruthenocene and Substituted Derivatives
| Product | Synthetic Method | Reagents | Yield (%) | Reference |
| Ruthenocene | Reaction with Sodium Cyclopentadienide | RuCl₃, Na, C₅H₆ in 1,2-dimethoxyethane | 56-69 | --INVALID-LINK--[11] |
| Ruthenocene | Reaction with Grignard Reagent | Ruthenium(III) acetylacetonate, C₅H₅MgBr | 20 | --INVALID-LINK-- |
| Acetylruthenocene | Friedel-Crafts Acylation | Ruthenocene, Acetic Anhydride, H₃PO₄ | ~70-80 (typical) | General Procedure |
| Formylruthenocene | Vilsmeier-Haack Reaction | Ruthenocene, DMF, POCl₃ | ~70-85 (typical) | General Procedure[4] |
| 1,1'-Diacetylruthenocene | Friedel-Crafts Acylation (excess reagent) | Ruthenocene, Acetic Anhydride, H₃PO₄ | Varies | --INVALID-LINK--[2] |
Visualizations
Caption: Troubleshooting workflow for low or no product yield in substituted ruthenocene synthesis.
Caption: Decision workflow for selecting a purification strategy for substituted ruthenocenes.
References
- 1. benchchem.com [benchchem.com]
- 2. vernier.com [vernier.com]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,1-disubstituted alkenes via a Ru-catalyzed addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Mono- and 1,1â²-Disubstituted Organoruthenium Cyclopentadiene Complexes: Synthesis, Structural Characterization, and Antitumoral Evaluation - Organometallics - Figshare [figshare.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Bis(cyclopentadienyl)ruthenium (Ruthenocene)
Welcome to the technical support center for the synthesis of bis(cyclopentadienyl)ruthenium, commonly known as ruthenocene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing ruthenocene?
A1: The most prevalent methods involve the reaction of a ruthenium salt with a cyclopentadienyl (B1206354) anion source. Key methods include the reaction of ruthenium(III) chloride with sodium cyclopentadienide, or the reduction of ruthenium(III) chloride in the presence of cyclopentadiene (B3395910) using a reducing agent like zinc or magnesium powder.[1][2][3] Earlier methods using Grignard reagents or ligand exchange with ferrocene (B1249389) are also reported but often result in lower yields.[4]
Q2: My ruthenocene yield is consistently low. What are the potential causes?
A2: Low yields in ruthenocene synthesis can stem from several factors:
-
Poor quality of reagents: Impure ruthenium trichloride (B1173362), wet solvents, or improperly prepared cyclopentadienyl anion can significantly reduce yield.[1]
-
Inadequate inert atmosphere: The reaction is sensitive to air and moisture. Ensure your reaction is conducted under a dry, inert atmosphere like nitrogen or argon.[1][3]
-
Insufficient reaction time: Some procedures require extended reaction times, up to 80 hours, for completion.[1] Shorter reaction times may result in lower yields.[1]
-
Suboptimal temperature: The reaction temperature can be critical. Some methods require heating, while others are performed at low temperatures (0°C to -30°C).[1][2]
-
Inefficient purification: Ruthenocene is typically purified by sublimation or column chromatography.[1][3] Product loss can occur during these steps if not performed carefully.
Q3: How critical is the purity of the ruthenium(III) chloride starting material?
A3: The purity and hydration state of RuCl₃ are very important. Commercial RuCl₃ can be a hydrated form (RuCl₃·xH₂O), and the water content should be accounted for when calculating stoichiometry. Some procedures utilize the anhydrous form, which may be prepared by chlorination of ruthenium metal.[1] The presence of impurities in the ruthenium salt can lead to side reactions and lower yields.
Q4: What is the best way to prepare the cyclopentadienyl anion?
A4: The cyclopentadienyl anion is typically prepared in situ or immediately before use. Common methods include:
-
From cyclopentadiene and sodium: Reacting freshly cracked cyclopentadiene (from dicyclopentadiene) with sodium metal in a solvent like 1,2-dimethoxyethane (B42094) (DME) or tetrahydrofuran (B95107) (THF).[1]
-
From cyclopentadiene and sodium hydroxide (B78521): A safer alternative to sodium metal is using solid sodium hydroxide in THF.[5]
-
In situ generation: In some methods, cyclopentadiene is added to a mixture containing the ruthenium salt and a reducing agent (e.g., zinc or magnesium), where the anion is presumably formed in the reaction mixture.[2][3]
Q5: How should I purify the final ruthenocene product?
A5: Sublimation is a highly effective method for purifying ruthenocene, as it is a stable, volatile solid.[1][3][6] The crude product is heated under vacuum, and the pure ruthenocene sublimes onto a cold surface, leaving non-volatile impurities behind.[6] Column chromatography on alumina (B75360) is another effective purification technique.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive reducing agent (e.g., old zinc dust). | Use fresh, finely powdered reducing agent. Consider activating the metal surface if applicable. |
| Poor quality of cyclopentadiene. | Freshly crack dicyclopentadiene (B1670491) immediately before use to obtain pure cyclopentadiene monomer.[1] | |
| Ineffective formation of cyclopentadienyl anion. | Ensure the sodium is clean and reactive, or that the base used is sufficiently strong and dry. | |
| Deactivation of reagents by air or moisture. | Ensure all glassware is oven-dried and the reaction is run under a rigorously inert atmosphere (N₂ or Ar).[1][3] Use dry, deoxygenated solvents.[1] | |
| Product is Contaminated (e.g., off-color) | Incomplete reaction. | Increase reaction time or adjust the temperature according to the chosen protocol. |
| Co-sublimation of impurities. | Perform a second sublimation or use column chromatography on alumina to further purify the product.[1] | |
| Presence of unreacted starting materials. | Optimize the stoichiometry of your reagents. | |
| Difficulty in Isolating the Product | Product loss during workup. | Ruthenocene is soluble in many organic solvents. Minimize extraction and transfer steps. |
| Pyrophoric residue from sublimation. | The residue after sublimation can be pyrophoric.[1] It should be quenched carefully under an inert atmosphere, for instance, by slowly adding water.[1] |
Experimental Protocols
Method 1: Synthesis via Sodium Cyclopentadienide
This protocol is adapted from Organic Syntheses.[1]
-
Preparation of Sodium Cyclopentadienide: In a 500-mL three-necked flask equipped with a stirrer, reflux condenser, and a nitrogen inlet, add 300 mL of dry 1,2-dimethoxyethane and 7.2 g of sodium. While stirring, add 31.0 mL of freshly cracked cyclopentadiene dropwise. Heat the mixture gently to complete the reaction.
-
Reaction with Ruthenium Trichloride: To the solution of sodium cyclopentadienide, add a mixture of 14.6 g of ruthenium trichloride and 2.4 g of ruthenium metal. Heat the reaction mixture under nitrogen for 80 hours just below the reflux temperature.
-
Isolation and Purification: After cooling, remove the solvent under reduced pressure. The solid residue is transferred to a sublimator in a dry-box under a nitrogen atmosphere. Sublime the crude product at 0.1 mm pressure with a heating bath at 130°C. Dissolve the sublimate in benzene (B151609) and pass it through an alumina column. Evaporation of the solvent yields pure ruthenocene.
Method 2: Microscale Synthesis using Zinc Reductant
This protocol is adapted from an undergraduate laboratory experiment.[3][6]
-
Reaction Setup: In a 50 mL round-bottom flask, add 10 mL of 95% ethanol (B145695) and deoxygenate by bubbling with N₂ gas for at least 5 minutes. Add a stir bar, 200 mg of RuCl₃·xH₂O, and 225 mg of zinc dust.
-
Addition of Cyclopentadiene: Add 1.0 mL of freshly prepared cyclopentadiene to the flask. Cap the flask and maintain a nitrogen atmosphere.
-
Reaction: Stir the mixture at room temperature for 1.5 hours. A blue color may appear initially, indicating the formation of mixed-valence ruthenium complexes.
-
Workup and Purification: Remove the solvent using a rotary evaporator. Transfer the crude product to a Petri dish for sublimation. Place the Petri dish on a hot plate and cover it with another Petri dish lid topped with an ice-filled beaker. Slowly heat to ~70°C to begin sublimation, then increase to 105°C for rapid collection of fine, white ruthenocene crystals on the cooled surface.
Quantitative Data Summary
| Method | Ruthenium Source | Cyclopentadienyl Source | Solvent | Reducing Agent | Reaction Conditions | Yield | Reference |
| Bublitz, et al. | RuCl₃ / Ru metal | Sodium Cyclopentadienide | 1,2-Dimethoxyethane | Sodium | 80 hours, near reflux | 56-69% | [1] |
| Unspecified | RuCl₃ trihydrate | Cyclopentadienyl compound | Alkanol (e.g., Ethanol) | Magnesium powder | -30°C to 0°C | up to 93% | [2] |
| D'Acchioli, et al. | RuCl₃·xH₂O | Cyclopentadiene | 95% Ethanol | Zinc dust | 1.5 hours, Room Temp. | 68% | [3] |
| Wilkinson | Ru(acac)₃ | Cyclopentadienylmagnesium bromide | Not specified | Grignard Reagent | Not specified | 20% | [4] |
| Fischer, et al. | RuCl₃ | Sodium Cyclopentadienide | Ethylene glycol dimethyl ether | Sodium | Not specified | Low | [4] |
Visualizations
Caption: General experimental workflow for the synthesis of ruthenocene.
Caption: Troubleshooting flowchart for low ruthenocene yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20020161253A1 - Synthesis of bis (cyclopentadienyl) and bis (indenyl) ruthenium complexes - Google Patents [patents.google.com]
- 3. summit.sfu.ca [summit.sfu.ca]
- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 5. Synthesis of cyclopentadienyl sodium by base method [journal.buct.edu.cn]
- 6. summit.sfu.ca [summit.sfu.ca]
Ruthenocene Purification Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude ruthenocene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude ruthenocene using common laboratory techniques.
Issue 1: Low Yield After Sublimation
| Potential Cause | Troubleshooting Step |
| Sublimation temperature is too low. | Gradually increase the temperature of the heating bath. For ruthenocene, a temperature of around 100-130°C is often effective.[1][2] |
| Sublimation time is too short. | Extend the sublimation time to ensure all the ruthenocene has vaporized and deposited on the cold finger. A duration of several hours may be necessary. |
| Vacuum is not sufficient. | Ensure the sublimation apparatus is properly sealed and a high vacuum (e.g., 0.1 mm Hg) is achieved.[1] Check for leaks in the system. |
| Cold finger is not cold enough. | Use a coolant such as dry ice/acetone to ensure a significant temperature gradient to promote efficient deposition of the sublimed ruthenocene.[1] |
| Crude material is not properly dried. | Residual solvent can interfere with the sublimation process. Ensure the crude ruthenocene is thoroughly dried before starting the sublimation. |
| Decomposition of ruthenocene. | While ruthenocene is thermally stable, prolonged heating at excessively high temperatures can lead to some decomposition.[3][4] Optimize the temperature and duration of the sublimation. |
Issue 2: Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Step |
| Incorrect stationary phase. | Alumina (B75360) is commonly used for the purification of ruthenocene.[1] Ensure the alumina is activated and of the appropriate particle size. |
| Inappropriate eluent system. | Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent like diethyl ether or ethyl acetate. A TLC analysis should be performed beforehand to determine the optimal eluent system. |
| Column was not packed properly. | Ensure the column is packed uniformly to avoid channeling. A slurry method is often preferred for packing the column.[5][6] |
| Sample was loaded incorrectly. | Dissolve the crude ruthenocene in a minimal amount of a suitable solvent and load it onto the column in a narrow band.[7][8] |
| Elution was too fast. | Control the flow rate of the eluent to allow for proper equilibration between the stationary and mobile phases. |
Issue 3: Difficulty in Recrystallization
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent. | Ruthenocene is soluble in most organic solvents.[9][10] A good recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[11][12] Hexane or other non-polar solvents can be a good starting point. |
| Solution is not saturated. | If no crystals form upon cooling, the solution may be too dilute. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| "Oiling out" instead of crystallization. | This occurs when the solute's melting point is lower than the boiling point of the solvent. Add a small amount of a solvent in which ruthenocene is less soluble to induce crystallization.[11] |
| Crystallization is very slow. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure ruthenocene.[11] |
| Impurities are co-crystallizing. | If the purified product is still impure, a second recrystallization may be necessary. The choice of a different solvent system might also improve purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude ruthenocene?
A1: Common impurities can include unreacted starting materials such as ruthenium trichloride, cyclopentadiene, or its polymer, and byproducts from the synthesis.[1] Depending on the synthetic route, organometallic byproducts and inorganic salts may also be present.
Q2: What is the recommended method for purifying crude ruthenocene?
A2: Sublimation is a highly effective method for obtaining pure ruthenocene as it is a volatile solid.[1][2] Column chromatography over alumina is also a common and effective technique.[1] Recrystallization can be used, but finding an ideal solvent can be challenging due to ruthenocene's solubility in many organic solvents.[9][10]
Q3: How can I assess the purity of my ruthenocene sample?
A3: The purity of ruthenocene can be determined by its melting point, which should be in the range of 195-200°C.[9][10] Spectroscopic methods such as ¹H NMR and ¹³C NMR spectroscopy can confirm the structure and identify organic impurities. Elemental analysis can provide the ultimate confirmation of purity.
Q4: Is ruthenocene air-stable?
A4: Yes, ruthenocene is an air-stable compound.[2] However, like many organometallic compounds, it is good practice to store it under an inert atmosphere, especially for long-term storage, to prevent any potential slow oxidation.
Q5: What is the solubility of ruthenocene?
A5: Ruthenocene is generally insoluble in water but soluble in most common organic solvents such as benzene, toluene, diethyl ether, and halogenated hydrocarbons.[9][10]
Data Presentation
Table 1: Comparison of Ruthenocene Purification Techniques
| Technique | Typical Yield | Purity | Advantages | Disadvantages |
| Sublimation | 50-70% (from crude reaction mixture)[1] | High | Yields very pure product; effective for removing non-volatile impurities. | Can be slow; requires specialized glassware and a good vacuum. |
| Column Chromatography | >80% | High | Good for separating ruthenocene from other soluble impurities; scalable. | Can be labor-intensive; requires significant amounts of solvent. |
| Recrystallization | Variable | Moderate to High | Simple technique; good for removing small amounts of impurities. | Finding a suitable solvent can be difficult; potential for product loss in the mother liquor.[11][12] |
Experimental Protocols
1. Sublimation of Crude Ruthenocene
Methodology:
-
Ensure the crude ruthenocene is a fine, dry powder.
-
Place the crude ruthenocene at the bottom of a sublimation apparatus.
-
Insert the cold finger and ensure a good seal.
-
Connect the apparatus to a high vacuum line and evacuate to a pressure of approximately 0.1 mm Hg.[1]
-
Fill the cold finger with a coolant (e.g., a dry ice/acetone slurry).[1]
-
Gently heat the bottom of the sublimation apparatus using a heating mantle or oil bath to 100-130°C.[1][2]
-
Pale yellow crystals of pure ruthenocene will deposit on the cold finger.
-
Continue the sublimation until no more material appears to be subliming.
-
Turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the apparatus with an inert gas like nitrogen.
-
Scrape the purified ruthenocene crystals from the cold finger.
2. Column Chromatography of Crude Ruthenocene
Methodology:
-
Prepare a chromatography column by plugging the bottom with glass wool and adding a layer of sand.
-
Prepare a slurry of activated alumina in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the stationary phase to settle, ensuring a uniformly packed bed.[5][6] Add a layer of sand on top of the alumina.
-
Dissolve the crude ruthenocene in a minimal amount of a suitable solvent (e.g., a mixture of hexane and a small amount of a more polar solvent like diethyl ether).
-
Elute the column with a non-polar solvent (e.g., hexane). The ruthenocene will move down the column.
-
If ruthenocene is not eluting, gradually increase the polarity of the eluent by adding small amounts of a more polar solvent (e.g., 1-5% diethyl ether in hexane).
-
Collect the fractions containing the pale yellow ruthenocene band.
-
Monitor the fractions by TLC to identify the pure fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified ruthenocene.
3. Recrystallization of Crude Ruthenocene
Methodology:
-
Place the crude ruthenocene in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., hexane) to dissolve the solid completely.[12]
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.[11]
-
If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.[11]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[11]
-
Dry the purified ruthenocene crystals.
Mandatory Visualizations
Caption: Experimental workflow for the sublimation of crude ruthenocene.
Caption: Experimental workflow for column chromatography of crude ruthenocene.
Caption: Experimental workflow for the recrystallization of crude ruthenocene.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. summit.sfu.ca [summit.sfu.ca]
- 3. benchchem.com [benchchem.com]
- 4. Thermal Stability and Sublimation Pressures of Some Ruthenocene Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ruthenocene [chemeurope.com]
- 10. Ruthenocene - Wikipedia [en.wikipedia.org]
- 11. rubingroup.org [rubingroup.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Overcoming Low Solubility of Ruthenocene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ruthenocene derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the low solubility of these promising compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many ruthenocene derivatives exhibit low solubility in aqueous solutions?
A1: The inherent low solubility of many ruthenocene derivatives stems from their "sandwich" structure, comprising a central ruthenium atom bonded to two cyclopentadienyl (B1206354) rings.[1] This structure is largely nonpolar, making it poorly soluble in polar solvents like water. The principle of "like dissolves like" dictates that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds dissolve in polar solvents. For biological applications, where aqueous media are standard, this low solubility presents a significant hurdle.[2]
Q2: What are the primary strategies to improve the aqueous solubility of ruthenocene derivatives?
A2: There are two main approaches to enhance the aqueous solubility of ruthenocene derivatives:
-
Chemical Modification: This involves synthetically altering the molecular structure to incorporate polar or ionizable functional groups. A common strategy is the introduction of water-soluble ligands, such as sulfonated phosphines, to the ruthenocene core.[3] These modifications can dramatically increase the compound's polarity and, consequently, its water solubility.
-
Formulation Strategies: This approach involves formulating the poorly soluble ruthenocene derivative with other substances to create a water-dispersible system. This can be achieved through:
-
Inclusion Complexes: Using host molecules like cyclodextrins to encapsulate the hydrophobic ruthenocene derivative, rendering it more soluble in water.[4]
-
Nanocarriers: Loading the ruthenocene derivative into nanocarriers such as mesoporous silica (B1680970) nanoparticles (MSNs) or liposomes. These carriers can protect the drug and improve its dispersion in aqueous media.
-
Q3: Will modifying my ruthenocene derivative to increase solubility affect its biological activity?
A3: It is possible that structural modifications to improve solubility can alter the biological activity of the compound. The introduction of new functional groups can change the molecule's steric and electronic properties, which may affect its interaction with biological targets.[5] Therefore, it is crucial to re-evaluate the biological activity of the modified compound. In some cases, while solubility is gained, a decrease in activity might be observed.[3]
Q4: What are some common solvents for preparing stock solutions of ruthenocene derivatives?
A4: For initial solubilization, organic solvents in which the ruthenocene derivative is soluble are used to prepare concentrated stock solutions. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[6] These stock solutions are then diluted into the aqueous experimental medium. It is important to keep the final concentration of the organic solvent in the aqueous medium as low as possible (typically <0.5%) to avoid solvent-induced toxicity in biological assays.
Troubleshooting Guides
Issue 1: My ruthenocene derivative precipitates immediately upon dilution of the DMSO stock solution into an aqueous buffer.
This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.
| Possible Cause | Suggested Solution |
| Final concentration is too high. | The final concentration of your compound in the aqueous buffer may be above its solubility limit. Try preparing a more dilute solution. |
| Improper mixing technique. | Rapidly adding the concentrated stock to the buffer can create localized areas of high concentration, leading to precipitation. Add the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This ensures rapid and even dispersion. |
| Low final DMSO concentration. | While aiming for a low final DMSO concentration is important, too little may not be sufficient to keep the compound in solution. Ensure your final DMSO concentration is within a range that is both effective for solubility and non-toxic to your cells (e.g., 0.1-0.5%). |
| Buffer pH and composition. | The pH and salt concentration of your buffer can influence the solubility of your compound. If your derivative has ionizable groups, its solubility will be pH-dependent. Consider testing a range of pH values if your experimental design allows. |
Issue 2: My solubilized ruthenocene derivative solution becomes cloudy or shows precipitation over time.
This indicates that the solution is not thermodynamically stable, and the compound is slowly coming out of solution.
| Possible Cause | Suggested Solution |
| Thermodynamic vs. Kinetic Solubility. | You may have achieved a kinetically soluble state that is supersaturated and thermodynamically unstable. The compound will eventually precipitate to reach its equilibrium (thermodynamic) solubility. |
| Solution: | 1. Prepare fresh solutions: Prepare the final working solution immediately before each experiment. 2. Reduce final concentration: Your working concentration is likely above the thermodynamic solubility limit. Lower the final concentration. 3. Incorporate solubilizing agents: Consider adding excipients like cyclodextrins or non-ionic surfactants to your buffer to stabilize the compound in solution. |
| Compound Degradation. | The compound may be degrading over time in the aqueous buffer, and the degradation products may be less soluble. |
| Solution: | 1. Assess stability: Analyze the solution over time using techniques like HPLC to check for degradation products. 2. Protect from light and air: Some organometallic compounds are sensitive to light and oxygen. Store solutions in the dark and consider using degassed buffers.[2][5] |
Issue 3: The chemical modification I performed to increase solubility has reduced the compound's anticancer activity.
This is a known challenge where the structural changes that improve solubility negatively impact the compound's therapeutic efficacy.
| Possible Cause | Suggested Solution |
| Alteration of the pharmacophore. | The introduced functional groups may be sterically hindering the interaction of the compound with its biological target or altering its electronic properties in a way that reduces binding affinity. |
| Solution: | 1. Try different solubilizing groups: Experiment with different types or positions of solubilizing groups to find a balance between solubility and activity. 2. Use a linker: Introduce a linker between the ruthenocene core and the solubilizing group to distance the polar group from the active part of the molecule. |
| Changes in cellular uptake. | The increased polarity of the molecule might reduce its ability to cross cell membranes. |
| Solution: | Explore formulation strategies: Instead of chemical modification, consider using a formulation approach like encapsulation in nanoparticles or inclusion in cyclodextrins. This can improve aqueous dispersibility without altering the chemical structure of the active compound. |
Quantitative Data Summary
The following table summarizes available solubility data for some ruthenocene derivatives and related compounds to illustrate the impact of different solubilization strategies.
| Compound/Derivative | Solubilization Strategy | Solvent | Solubility | Reference |
| Ruthenocene | None | Water | Insoluble | [1] |
| Ruthenocene | None | Most organic solvents | Soluble | [1] |
| [RuCp(mTPPMS)₂(ImH)][CF₃SO₃] | Sulfonated phosphine (B1218219) ligand | Water | 21.4 mg/mL | [3] |
| [RuCp(mTPPMS)₂(1-BI)][CF₃SO₃] | Sulfonated phosphine ligand | Water | 38.6 mg/mL | [3] |
| [RuCp(mTPPMS)₂(1-BuIm)][CF₃SO₃] | Sulfonated phosphine ligand | Water | 42.8 mg/mL | [3] |
| [RuCp(mTPPMS)(bopy)][CF₃SO₃] | Sulfonated phosphine ligand | Water | 15.3 mg/mL | [3] |
Cp = cyclopentadienyl, mTPPMS = diphenylphosphane-benzene-3-sulfonate, ImH = imidazole, 1-BI = 1-benzylimidazole, 1-BuIm = 1-butylimidazole, bopy = 2-benzoylpyridine.
Experimental Protocols
Protocol 1: Synthesis of a Water-Soluble Ruthenocene-Phosphine Complex (General Procedure)
This protocol is a general guideline for the synthesis of water-soluble ruthenocene complexes using sulfonated phosphine ligands, adapted from literature procedures.[7]
Materials:
-
Ruthenocene precursor (e.g., [(η⁶-p-cymene)Ru(maleonitriledithiolate)])
-
Water-soluble phosphine ligand (e.g., triphenylphosphine-3,3',3''-trisulfonic acid trisodium (B8492382) salt - TPPTS)
-
Appropriate solvent (e.g., dichloromethane (B109758) for the precursor, acetone (B3395972) or water for the ligand)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, flasks, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ruthenocene precursor in the appropriate solvent.
-
In a separate flask, dissolve an equimolar amount of the water-soluble phosphine ligand in its appropriate solvent.
-
Slowly add the phosphine ligand solution to the stirring solution of the ruthenocene precursor at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by a suitable technique (e.g., ³¹P NMR spectroscopy).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The resulting solid is the water-soluble ruthenocene-phosphine complex. Purify as necessary (e.g., by recrystallization or column chromatography).
-
Characterize the final product using standard analytical techniques (NMR, mass spectrometry, elemental analysis).
Protocol 2: Preparation of a Ruthenocene Derivative-Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing an inclusion complex of a hydrophobic ruthenocene derivative with a cyclodextrin (B1172386), adapted from procedures for other hydrophobic drugs.[4]
Materials:
-
Hydrophobic ruthenocene derivative
-
Cyclodextrin (e.g., β-cyclodextrin or a more soluble derivative like hydroxypropyl-β-cyclodextrin)
-
Deionized water
-
Ethanol (or another suitable organic solvent for the ruthenocene derivative)
-
Magnetic stirrer, sonicator, and freeze-dryer
Procedure (Kneading Method):
-
Place the cyclodextrin in a mortar.
-
Add a small amount of a 50% ethanol/water mixture to the cyclodextrin and triturate to form a homogeneous paste.
-
Dissolve the ruthenocene derivative in a minimal amount of ethanol.
-
Slowly add the ruthenocene derivative solution to the cyclodextrin paste while continuously triturating.
-
Continue kneading for a specified period (e.g., 1 hour) to ensure thorough mixing and complex formation.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) or under vacuum to obtain a solid powder.
-
Pass the dried powder through a sieve to obtain a uniform particle size.
Procedure (Freeze-Drying Method):
-
Dissolve the cyclodextrin in deionized water with stirring.
-
Dissolve the ruthenocene derivative in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Add the ruthenocene derivative solution dropwise to the aqueous cyclodextrin solution while stirring or sonicating.
-
Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.
-
Freeze the resulting solution (e.g., in a dry ice/acetone bath or a freezer at -80 °C).
-
Lyophilize the frozen solution using a freeze-dryer to obtain a powdered inclusion complex.
Protocol 3: Loading a Ruthenocene Derivative onto Mesoporous Silica Nanoparticles (MSNs)
This protocol outlines a general procedure for loading a hydrophobic ruthenocene derivative into the pores of MSNs via adsorption.[8]
Materials:
-
Mesoporous silica nanoparticles (MSNs)
-
Hydrophobic ruthenocene derivative
-
Suitable organic solvent (e.g., ethanol, acetone)
-
Magnetic stirrer or shaker
-
Centrifuge
Procedure:
-
Synthesize or obtain MSNs with desired properties (pore size, surface area).
-
Prepare a solution of the ruthenocene derivative in a suitable organic solvent at a known concentration.
-
Disperse a known amount of MSNs in the ruthenocene derivative solution. The ratio of drug to MSN will need to be optimized for desired loading.
-
Stir or shake the suspension at room temperature for an extended period (e.g., 24 hours) to allow the drug molecules to diffuse into the pores of the MSNs.
-
After the incubation period, separate the drug-loaded MSNs from the solution by centrifugation.
-
Collect the supernatant and analyze the concentration of the remaining ruthenocene derivative (e.g., by UV-Vis spectroscopy) to determine the amount of drug loaded onto the MSNs.
-
Wash the drug-loaded MSNs with fresh solvent to remove any drug adsorbed on the external surface.
-
Dry the drug-loaded MSNs under vacuum.
Visualizations
Experimental Workflow: Overcoming Low Solubility
Caption: A logical workflow illustrating the different strategies to overcome the low solubility of ruthenocene derivatives.
Signaling Pathway: Inhibition of NF-κB by Ruthenium Complexes
Caption: Ruthenium complexes can inhibit the NF-κB signaling pathway at multiple points, preventing pro-inflammatory gene transcription.
Signaling Pathway: Inhibition of Akt/mTOR by Ruthenium Complexes
Caption: Ruthenium complexes can inhibit the Akt/mTOR pathway, a key regulator of cell growth and proliferation in cancer.
References
- 1. Ruthenocene [chemeurope.com]
- 2. Organometallic Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Anticancer Properties of New Water-Soluble Ruthenium–Cyclopentadienyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Advantageous Reactivity of Unstable Metal Complexes: Potential Applications of Metal-Based Anticancer Drugs for Intratumoral Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. summit.sfu.ca [summit.sfu.ca]
- 7. Anticancer Water‐Soluble Organoruthenium Complexes: Synthesis and Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of mesoporous silica nanoparticles and drug loading of poorly water soluble drug cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ruthenocene and Ruthenium Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals stabilize ruthenocene and other ruthenium-based catalysts for an extended operational lifetime.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving ruthenium catalysts.
Problem 1: Rapid Loss of Catalytic Activity in Olefin Metathesis Reactions
-
Possible Cause A: Catalyst Decomposition by Nucleophiles/Bases.
-
Symptoms: The reaction starts but quickly slows down or stops, especially in the presence of water, alcohols, or amines in the reaction mixture. The reaction mixture may change color, indicating the formation of ruthenium decomposition products.
-
Solution:
-
Use of Acidic Additives: The presence of hydroxide (B78521) ions can promote the degradation of ruthenium carbene complexes.[1] The addition of a mild acid can help neutralize any basic impurities. For instance, the use of acid additives can prevent catalyst decomposition by inhibiting the formation of hydroxide ions from the reaction of phosphines with water.[1]
-
Ligand Modification: Employ catalysts with sterically hindered N-heterocyclic carbene (NHC) ligands. The increased steric bulk around the ruthenium center can protect it from nucleophilic attack and prevent bimolecular decomposition pathways.[1][2]
-
Solvent and Reagent Purity: Ensure all solvents and reagents are rigorously dried and purified to remove water, amines, and other nucleophilic impurities.
-
-
-
Possible Cause B: Thermal Degradation.
-
Symptoms: Loss of activity when the reaction is performed at elevated temperatures. This can be due to the thermal instability of the catalyst or intermediates.
-
Solution:
-
Optimize Reaction Temperature: Determine the lowest effective temperature for the desired transformation to minimize thermal decomposition.
-
Catalyst Selection: Choose a catalyst with known high thermal stability. Catalyst stability can be enhanced by modifying the ligands or the support material.
-
-
Problem 2: Catalyst Deactivation in Hydrogenation Reactions
-
Possible Cause A: Poisoning by Substrate or Solvent Impurities.
-
Symptoms: A significant drop in catalytic activity, even at low conversions. Common poisons include sulfur compounds (H₂S, thiols), carbon monoxide, and halides.[3][4]
-
Solution:
-
Feedstock Purification: Purify substrates and solvents to remove potential catalyst poisons. Techniques like filtration, distillation, or treatment with adsorbents can be effective.[5]
-
Use of Poison-Resistant Catalysts: Some catalysts are inherently more resistant to certain poisons. This can be achieved by using specific support materials or by adding promoters.
-
Poison Traps: Install a guard bed or poison trap upstream of the reactor to capture impurities before they reach the catalyst.[5]
-
-
-
Possible Cause B: Sintering of Ruthenium Nanoparticles.
-
Symptoms: Gradual loss of activity over time, especially in high-temperature reactions. This is due to the agglomeration of small metal nanoparticles into larger, less active particles, which reduces the available active surface area.[6][7]
-
Solution:
-
Strongly Interacting Supports: Use support materials that have strong interactions with the ruthenium nanoparticles to prevent their migration and agglomeration. Supports with a higher number of surface defects can better stabilize highly dispersed ruthenium nanoparticles.[6]
-
Immobilization: Covalently anchor the catalyst to a solid support to ensure site isolation and prevent sintering.[8]
-
-
Problem 3: Poor Catalyst Recyclability
-
Possible Cause: Leaching of the Active Ruthenium Species.
-
Symptoms: The catalyst loses activity after each reaction cycle, and analysis of the reaction mixture (e.g., by ICP) shows the presence of ruthenium.
-
Solution:
-
Immobilization on a Solid Support: Covalently bind the ruthenium complex to a solid support, such as silica, polymers, or magnetic nanoparticles.[8][9] This facilitates catalyst recovery and minimizes leaching.
-
Use of Ionic Liquids: Performing the reaction in an ionic liquid can help to immobilize the catalyst and improve its recyclability.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of ruthenocene catalyst deactivation?
A1: Ruthenocene-derived and other ruthenium catalysts can deactivate through several mechanisms, broadly categorized as chemical, thermal, and mechanical.[6][11]
-
Poisoning: The strong chemisorption of impurities like sulfur compounds, carbon monoxide, or halides onto the active sites blocks them from reactants.[3][6]
-
Fouling: The deposition of carbonaceous materials (coke) or other non-volatile products on the catalyst surface physically blocks active sites and pores.[6][12]
-
Thermal Degradation (Sintering): At high temperatures, small, highly active metal nanoparticles can migrate and agglomerate into larger, less active particles, reducing the catalyst's surface area.[6][11]
-
Leaching: The dissolution of the active ruthenium species from the support material into the reaction medium leads to a permanent loss of catalyst.[13]
-
Oxidation/Chemical Transformation: The active metallic ruthenium can be oxidized to less active or inactive ruthenium oxide species, or the ligand sphere around the metal center can undergo undesirable transformations.[13][14]
Q2: How can I improve the stability of my ruthenium catalyst using ligand modification?
A2: Ligand modification is a powerful strategy to enhance catalyst stability.[15]
-
Steric Shielding: Introducing bulky ligands, such as sterically demanding N-heterocyclic carbenes (NHCs), can physically protect the ruthenium center from decomposition pathways like bimolecular coupling or attack by nucleophiles.[1][2]
-
Electronic Tuning: The electronic properties of the ligands can influence the stability of the metal center. For instance, σ-donor ligands can increase the stability of ruthenium nanoparticles.[10]
-
Chelation: Using multidentate (chelating) ligands can create more stable complexes with slower ligand exchange rates, reducing the likelihood of decomposition via ligand dissociation.[16]
-
Hydrophobicity: Modifying ligands with hydrophobic substituents can enhance catalytic activity in aqueous media by promoting the association of metal centers.[15]
Q3: What is the role of the support material in catalyst stability?
A3: The support material plays a critical role in the stability and performance of heterogeneous ruthenium catalysts.
-
Dispersion and Sintering Resistance: A good support material, like high-surface-area activated carbon, silica, or alumina, allows for high dispersion of the active ruthenium phase.[17][18] Strong interactions between the support and the metal nanoparticles can anchor them, preventing sintering at high temperatures.[6]
-
Activity and Selectivity: The support can influence the electronic properties of the ruthenium particles, thereby affecting their catalytic activity and selectivity.[6]
-
Mass Transfer: The pore structure of the support affects the diffusion of reactants and products to and from the active sites.
Q4: Can a deactivated ruthenium catalyst be regenerated?
A4: Yes, in many cases, deactivated ruthenium catalysts can be regenerated to recover a significant portion of their initial activity. The appropriate regeneration method depends on the cause of deactivation.
-
For Fouling (Coke Deposition): A common method is oxidative treatment, where the catalyst is heated in a controlled flow of air or an oxygen-containing gas to burn off the carbonaceous deposits.[4][12]
-
For Poisoning: If the poison is a halide like chloride, treatment with hydrogen chloride can be used for regeneration.[3] For other poisons, thermal treatment under an inert or reducing atmosphere may desorb the poisoning species.[19]
-
For Oxidation: If the catalyst has been deactivated by oxidation, a reduction step at elevated temperatures in a hydrogen atmosphere can restore the active metallic state.[19]
Data and Protocols
Quantitative Data on Catalyst Stability
Table 1: Comparison of Supported Ruthenium Catalysts for CO Methanation.
| Catalyst | Support | Ru Loading (wt%) | Ru Dispersion (%) | Stability Test Duration (h) | Activity Change | Reference |
| Ru3/C1 | Carbon 1 | 3 | 11.5 | 72 (overheating at 300°C) | Stable activity | [6] |
| Ru3/C2 | Carbon 2 | 3 | 88.2 | > 240 | Constant increase | [6] |
| Ru6/C2 | Carbon 2 | 6 | 81.3 | > 240 | Constant increase | [6] |
Table 2: Performance of Stabilized RuO₂ Catalysts for Acidic Oxygen Evolution Reaction (OER).
| Catalyst | Dopant/Stabilizer | Electrolyte | Stability at 10 mA cm⁻² (h) | Stability at 100 mA cm⁻² (h) | Reference |
| Re₀.₁Ru₀.₉O₂ | Rhenium (Re) | 0.1 M HClO₄ | > 300 | > 25 | [20] |
| Ba₀.₃(SO₄)δW₀.₂Ru₀.₅O₂₋δ | Barium (Ba) and Sulfate (SO₄) | 0.5 M H₂SO₄ | > 300 (at 500 mA cm⁻²) | - | [21] |
Experimental Protocols
Protocol 1: Preparation of a Supported Ruthenium Catalyst (Impregnation Method)
This protocol describes a general method for preparing a supported ruthenium catalyst, for example, Ru on activated carbon.[17]
-
Materials:
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) or Ruthenium nitrosyl nitrate (B79036) (Ru(NO)(NO₃)₃)[4]
-
High-surface-area support (e.g., activated carbon, γ-Al₂O₃)
-
Deionized water
-
Hydrogen gas (high purity)
-
Nitrogen gas (high purity)
-
-
Procedure:
-
Impregnation:
-
Calculate the amount of ruthenium precursor needed to achieve the desired metal loading (e.g., 5 wt%).
-
Dissolve the ruthenium precursor in a volume of deionized water sufficient to fill the pores of the support (incipient wetness impregnation).
-
Add the support material to the precursor solution and mix thoroughly to ensure uniform impregnation.
-
Age the mixture for several hours at room temperature.
-
-
Drying:
-
Dry the impregnated support in an oven at 110-120°C overnight to remove the solvent.
-
-
Calcination (Optional):
-
Place the dried powder in a tube furnace.
-
Heat under a flow of inert gas (e.g., nitrogen) or air to 300-400°C for 2-4 hours. This step can help to decompose the precursor to ruthenium oxide.
-
-
Reduction:
-
In the same tube furnace, switch the gas flow to hydrogen.
-
Heat the catalyst to 350-450°C for 4-6 hours to reduce the ruthenium species to metallic ruthenium.
-
Cool the catalyst to room temperature under a nitrogen flow before use.
-
-
Protocol 2: Regeneration of a Deactivated Carbon-Supported Ruthenium Catalyst
This protocol is suitable for regenerating catalysts deactivated by carbon deposition (fouling).[12]
-
Materials:
-
Deactivated Ru/C catalyst
-
Air or a mixture of oxygen and an inert gas
-
Hydrogen gas
-
-
Procedure:
-
Oxidative Treatment:
-
Place the deactivated catalyst in a tube furnace.
-
Heat the catalyst in a controlled flow of air to approximately 200°C. The temperature should be high enough to burn off the carbon deposits but not so high as to cause significant sintering of the metal particles.
-
Hold at this temperature until the carbonaceous deposits are removed (this can be monitored by analyzing the off-gas for CO₂).
-
-
Reduction:
-
After the oxidative treatment, purge the system with an inert gas like nitrogen.
-
Switch to a hydrogen flow and heat the catalyst to 180-200°C to re-reduce the surface ruthenium oxides formed during the oxidation step.
-
Cool the catalyst to room temperature under an inert atmosphere.
-
-
Visualizations
Caption: Common deactivation pathways for ruthenium catalysts.
Caption: Workflow for troubleshooting and stabilizing ruthenium catalysts.
References
- 1. mdpi.com [mdpi.com]
- 2. Ruthenium Olefin Metathesis Catalysts Bearing a Macrocyclic N‐Heterocyclic Carbene Ligand: Improved Stability and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for regenerating a toxified catalyst containing ruthenium or ruthenium compounds | TREA [trea.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly Active Ruthenium Catalyst Supported on Magnetically Separable Mesoporous Organosilica Nanoparticles | MDPI [mdpi.com]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scienceopen.com [scienceopen.com]
- 16. Controlled Ligand Exchange Between Ruthenium Organometallic Cofactor Precursors and a Naïve Protein Scaffold Generates Artificial Metalloenzymes Catalysing Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hierarchical Porous Activated Carbon-Supported Ruthenium Catalysts for Catalytic Cleavage of Lignin Model Compounds | MDPI [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. US4331557A - Regeneration of ruthenium-containing catalyst - Google Patents [patents.google.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Air-Sensitive Reactions Involving Ruthenocene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ruthenocene and other air-sensitive organometallic compounds.
Frequently Asked Questions (FAQs)
Q1: How should I properly store ruthenocene to prevent decomposition?
A1: Ruthenocene is sensitive to both oxygen and moisture and must be stored under a rigorously maintained inert atmosphere, such as nitrogen or argon.[1] For long-term storage, it is best kept in a sealed container, like a Schlenk flask or a vial with a PTFE-lined cap, inside a glovebox or a desiccator cabinet continuously purged with an inert gas.[1] To minimize gradual decomposition, storing the container at low temperatures, typically in a refrigerator (2-8 °C), is recommended.[1]
Q2: What does a color change in my ruthenocene sample indicate?
A2: Pure ruthenocene is a pale yellow, volatile solid.[2] A noticeable change in color to green, blue, or brown is a strong indicator of oxidation or decomposition.[1] The formation of the ruthenocenium cation, a Ru(III) species, can impart a greenish hue to the sample.[1] If a significant color change is observed, the compound is likely contaminated and its purity should be verified before use in a reaction.
Q3: Which solvents are suitable for reactions with ruthenocene, and how should they be prepared?
A3: Ruthenocene is generally soluble in common organic solvents such as hydrocarbons (hexane, toluene, pentane), ethers (THF, diethyl ether), and halogenated solvents (dichloromethane, chloroform).[1] It is critical to use anhydrous and deoxygenated solvents to prevent the decomposition of the air-sensitive reagents.[1][3] Protic solvents like alcohols and water should be avoided as they will react with many organometallic compounds.[1] Solvents must be rigorously dried and degassed before use.[3][4]
Q4: What are the essential safety precautions when working with ruthenocene and related reagents?
A4: Due to the air-sensitive nature of ruthenocene and many of its reactants, proper personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.[1] All manipulations should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.[1][5] Care should be taken to avoid inhalation of powders and skin contact.[1] While ruthenocene itself is not pyrophoric, many reagents used in conjunction with it, such as organolithiums, are and require extreme caution.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reaction fails or gives low yield. | Oxygen or moisture contamination. | Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere.[4][7] Use freshly purified and thoroughly degassed solvents.[3][4] Verify the integrity of your inert atmosphere setup (glovebox or Schlenk line).[5][8] |
| Degraded ruthenocene or other reagents. | Check the appearance of your ruthenocene; if discolored, it may be oxidized.[1] Use freshly opened or properly stored reagents. Consider purifying the ruthenocene by sublimation if its quality is suspect.[9] | |
| Inconsistent results between batches. | Variable quality of inert atmosphere. | Check for leaks in your Schlenk line or glovebox.[5] Ensure the inert gas source is of high purity. For highly sensitive reactions, use argon as it is denser than nitrogen and can provide a better inert blanket.[10] |
| Impure solvents or reagents. | Standardize your solvent purification and degassing procedures.[4][11] Titrate organometallic reagents (e.g., n-BuLi) before use to determine their exact concentration. | |
| Formation of unexpected byproducts. | Reaction with atmospheric components. | Improve inert atmosphere techniques. Ensure a slight positive pressure of inert gas is maintained throughout the reaction to prevent air from entering the system.[12] |
| Solvent impurities. | Ensure solvents are free from peroxides (especially ethers like THF) and acidic impurities (in halogenated solvents).[1] | |
| Color of the reaction mixture changes unexpectedly (e.g., turns dark brown/black). | Decomposition of organometallic species. | This often indicates significant oxidation.[1] Re-evaluate the entire experimental setup for potential leaks or sources of contamination. Ensure all reagent transfers are performed under a positive pressure of inert gas.[12][13] |
Key Experimental Protocols
Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method
This is the most effective method for removing dissolved gases from a solvent.[3][4]
-
Preparation : Pour the solvent into a Schlenk flask equipped with a magnetic stir bar. The flask should not be more than half full.
-
Freezing : Immerse the flask in a cold bath of liquid nitrogen until the solvent is completely frozen solid.[3]
-
Pumping : With the solvent still frozen, open the flask to a high vacuum line and evacuate for 2-3 minutes. This removes gases from the headspace above the frozen solvent.[3]
-
Thawing : Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid as it thaws.
-
Repetition : Repeat the freeze-pump-thaw cycle at least three times to ensure all dissolved gases are removed.[4]
-
Final Step : After the final cycle, backfill the flask with a high-purity inert gas (argon or nitrogen) before allowing the solvent to warm to room temperature.[3] The degassed solvent can typically be stored under an inert atmosphere for 1-2 days.[4]
Protocol 2: Setting up a Reaction on a Schlenk Line
-
Glassware Preparation : Ensure all glassware, including the reaction flask, stir bar, condenser, and any addition funnels, are thoroughly dried in an oven (e.g., 140 °C for 4 hours or overnight) and assembled while still hot.[4][7]
-
Inerting the Apparatus : Assemble the glassware and connect it to the dual-manifold Schlenk line. Evacuate the system by opening the stopcock to the vacuum manifold. Then, switch to the inert gas manifold to backfill the flask.[12] Repeat this vacuum/backfill cycle three to five times to ensure a completely inert atmosphere.[12]
-
Maintaining Positive Pressure : Throughout the experiment, maintain a slight positive pressure of the inert gas. This is typically achieved by connecting the inert gas outlet of the Schlenk line to an oil or mercury bubbler, which provides a visual indicator of gas flow and prevents over-pressurization.[4][12]
-
Reagent Addition : Add the degassed solvent to the reaction flask via a cannula or a gas-tight syringe.[13] Solid reagents that are air-stable can be added before inerting the flask. Air-sensitive solids should be added in a glovebox or under a positive flow of inert gas.[14][15] Liquid reagents are added via a gas-tight syringe through a rubber septum.[16]
Visualizations
Caption: Troubleshooting workflow for failed air-sensitive reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Ruthenocene - Wikipedia [en.wikipedia.org]
- 3. How To [chem.rochester.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. chem.purdue.edu [chem.purdue.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Ruthenocene-Catalyzed Hydrogenations
Welcome to the technical support center for ruthenocene-catalyzed hydrogenations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your hydrogenation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using ruthenocene-derived catalysts for hydrogenation?
A1: Ruthenocene-derived catalysts offer several advantages in hydrogenation reactions. They can be readily modified with a variety of ligands, allowing for fine-tuning of their steric and electronic properties to achieve high activity and selectivity for a wide range of substrates, including olefins and ketones.[1][2][3] Chiral ruthenocene-based catalysts are particularly effective in asymmetric hydrogenations, producing chiral molecules with high enantioselectivity, which is crucial in pharmaceutical synthesis.[1][4]
Q2: How is an active hydrogenation catalyst typically generated from a ruthenocene precursor?
A2: An active catalyst is often generated in situ from a stable ruthenocene precursor. This typically involves the reaction of a ruthenocene derivative, such as a ruthenocene-phosphine complex, with a source of hydrogen under the reaction conditions. The precursor undergoes a transformation to form a coordinatively unsaturated and catalytically active ruthenium hydride species. The choice of ligands on the ruthenocene precursor is critical for the stability and reactivity of the active catalyst.
Q3: What are the key parameters to consider when optimizing a ruthenocene-catalyzed hydrogenation?
A3: The key parameters to optimize include:
-
Catalyst Loading: The amount of catalyst used, typically expressed as a substrate-to-catalyst ratio (S/C).
-
Temperature: Influences reaction rate and selectivity.
-
Hydrogen Pressure: Affects the rate of reaction and can influence selectivity.
-
Solvent: The choice of solvent can impact catalyst solubility, substrate solubility, and the overall reaction kinetics.
-
Ligands: The nature of the ligands on the ruthenocene precursor is crucial for catalyst activity and selectivity.
Q4: Can ruthenocene-derived catalysts be used for asymmetric hydrogenations?
A4: Yes, one of the significant applications of ruthenocene-derived catalysts is in asymmetric hydrogenation. By using chiral ligands, such as chiral phosphines or diamines, attached to the ruthenocene framework, highly enantioselective reductions of prochiral substrates like ketones and olefins can be achieved.[1][5]
Troubleshooting Guides
Issue 1: Low or No Conversion
Question: I am observing low or no conversion in my ruthenocene-catalyzed hydrogenation. What are the potential causes and how can I troubleshoot this?
Answer: Low or no conversion can stem from several factors related to the catalyst, substrate, and reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Decomposition | Verify Catalyst Quality: Ensure the ruthenocene precursor is pure and has been stored correctly, typically under an inert atmosphere to prevent oxidation. Activation Issues: The in situ activation of the precatalyst may be inefficient. Consider a pre-activation step by stirring the ruthenocene precursor under a hydrogen atmosphere in the reaction solvent for a short period before adding the substrate. Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-5 mol%) may improve conversion. |
| Catalyst Poisoning | Purify Substrate and Solvent: Impurities in the substrate or solvent, such as sulfur or nitrogen compounds, can act as catalyst poisons. Purify the substrate by recrystallization or chromatography and use high-purity, degassed solvents. Check Glassware: Ensure all glassware is scrupulously clean and free of any residual oxidizing agents or other contaminants. |
| Suboptimal Reaction Conditions | Increase Temperature: Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) to enhance the reaction rate. Be aware that excessive temperatures can lead to catalyst decomposition. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. For many hydrogenations, pressures between 1 and 50 atm are effective. Optimize Solvent: The solvent can significantly impact the reaction. Screen a range of solvents with varying polarities (e.g., toluene, THF, methanol, isopropanol). |
| Poor Mass Transfer | Improve Agitation: Ensure vigorous stirring to facilitate efficient contact between the solid catalyst (if heterogeneous), the liquid phase, and the hydrogen gas. |
Logical Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low hydrogenation conversion.
Issue 2: Poor Selectivity (Chemoselectivity or Enantioselectivity)
Question: My hydrogenation is proceeding, but I am observing poor selectivity (e.g., reduction of other functional groups or low enantiomeric excess in an asymmetric reaction). How can I address this?
Answer: Poor selectivity is often a result of reaction conditions that are too harsh or a catalyst that is not well-suited for the specific transformation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Too Harsh | Lower Temperature: Reducing the reaction temperature can often improve selectivity by favoring the desired reaction pathway with the lower activation energy. Lower Hydrogen Pressure: High hydrogen pressure can sometimes lead to over-reduction or loss of selectivity. Try performing the reaction at a lower pressure. |
| Inappropriate Ligand Choice | Modify Ligands: The electronic and steric properties of the ligands on the ruthenocene catalyst are paramount for selectivity. For asymmetric hydrogenations, screen a library of chiral ligands to find the optimal one for your substrate. Even subtle changes to the ligand structure can have a significant impact on enantioselectivity.[6] Additives: In some cases, the addition of a co-catalyst or an additive can enhance selectivity. |
| Solvent Effects | Screen Solvents: The solvent can influence the transition state of the reaction and thus affect selectivity. Experiment with a range of solvents with different polarities and coordinating abilities. |
| Substrate-Catalyst Mismatch | Consider a Different Catalyst System: If extensive optimization of the current system fails, it may be necessary to explore a different class of ruthenocene-derived catalysts or even a different metal catalyst. |
Logical Workflow for Troubleshooting Poor Selectivity
Caption: Troubleshooting workflow for poor hydrogenation selectivity.
Data on Reaction Conditions
The optimal conditions for ruthenocene-catalyzed hydrogenations are highly substrate and ligand-dependent. The following tables provide a summary of typical conditions reported for various types of hydrogenations to serve as a starting point for optimization.
Table 1: General Conditions for Ruthenocene-Catalyzed Hydrogenation of Alkenes
| Parameter | Typical Range | Notes |
| Catalyst Loading (mol%) | 0.1 - 5 | Higher loadings may be needed for challenging substrates. |
| Temperature (°C) | 25 - 100 | Higher temperatures increase the rate but may reduce selectivity. |
| H₂ Pressure (atm) | 1 - 50 | Higher pressures can increase the rate but may lead to over-reduction. |
| Solvent | Toluene, THF, Methanol, Ethanol, Isopropanol | Solvent choice can significantly impact solubility and reaction rate. |
| Reaction Time (h) | 1 - 24 | Monitor by TLC, GC, or NMR to determine completion. |
Table 2: Conditions for Asymmetric Hydrogenation of Ketones with Chiral Ruthenium Catalysts
| Parameter | Typical Range | Notes |
| Catalyst Loading (mol%) | 0.01 - 2 | High turnover numbers are often achievable.[5] |
| Temperature (°C) | 0 - 80 | Lower temperatures often lead to higher enantioselectivity. |
| H₂ Pressure (atm) | 1 - 20 | Moderate pressures are generally sufficient. |
| Solvent | Isopropanol, Ethanol, Methanol, Dichloromethane | Protic solvents are commonly used. |
| Base Additive | KOtBu, KOH | Often required for catalyst activation and high activity.[5] |
| Reaction Time (h) | 4 - 48 | Reactions may be slower at lower temperatures. |
Experimental Protocols
Protocol 1: General Procedure for the Hydrogenation of an Alkene
This protocol provides a general method for the hydrogenation of a simple alkene using a ruthenocene-derived catalyst.
Materials:
-
Ruthenocene-phosphine precatalyst (e.g., 1 mol%)
-
Alkene substrate (1 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 10 mL)
-
Hydrogen gas (balloon or high-pressure reactor)
-
Schlenk flask or high-pressure autoclave
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenocene-phosphine precatalyst and a magnetic stir bar.
-
Add the anhydrous, degassed solvent to the flask.
-
Seal the flask and purge the system with hydrogen gas by evacuating and backfilling with hydrogen 3-5 times.
-
If pre-activation is desired, stir the catalyst solution under a hydrogen atmosphere at the desired reaction temperature for 30-60 minutes.
-
Dissolve the alkene substrate in a small amount of the reaction solvent and add it to the reaction flask via syringe.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (maintained by a balloon or in a pressurized reactor) at the desired temperature.
-
Monitor the reaction progress by TLC, GC, or NMR.
-
Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
The reaction mixture can be filtered through a short pad of silica (B1680970) gel or celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Experimental Workflow for Optimizing Hydrogenation
Caption: General workflow for optimizing a hydrogenation reaction.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. scispace.com [scispace.com]
- 3. Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kanto.co.jp [kanto.co.jp]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. cnls.lanl.gov [cnls.lanl.gov]
preventing decomposition of ruthenocene during functionalization
Welcome to the Technical Support Center for Ruthenocene Functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to prevent the decomposition of ruthenocene during its functionalization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the functionalization of ruthenocene.
Problem 1: Low or No Yield of the Desired Functionalized Product
| Potential Cause | Troubleshooting Steps |
| Decomposition of Ruthenocene | - Check Reaction Temperature: Ruthenocene and its derivatives can be thermally sensitive. For instance, some functionalized ruthenocenes begin to decompose at temperatures as low as 95°C.[1][2] Ensure the reaction temperature is appropriate for the specific functionalization and does not exceed the thermal stability of your starting material or product.- Inert Atmosphere: Ruthenocene is generally air-stable as a solid, but solutions can be more susceptible to oxidation, especially in the presence of activating reagents.[3] For reactions sensitive to oxidation, such as those involving organolithium reagents, maintain a strict inert atmosphere (e.g., nitrogen or argon).- Reagent Purity: Impurities in solvents or reagents can lead to side reactions and decomposition. Use freshly distilled solvents and high-purity reagents. |
| Incorrect Reagent Stoichiometry | - Titrate Organolithium Reagents: The concentration of commercially available organolithium reagents can vary. Titrate these reagents before use to ensure accurate stoichiometry for lithiation reactions.- Lewis Acid Quantity in Friedel-Crafts: In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst is often required as it complexes with both the acylating agent and the product. Insufficient catalyst will result in low conversion. |
| Poor Quality Starting Material | - Purify Ruthenocene: If the starting ruthenocene is impure, purify it by sublimation or column chromatography on alumina (B75360) before use.[4] |
Problem 2: Formation of Multiple Products or a Complex Mixture
| Potential Cause | Troubleshooting Steps |
| Di- or Poly-functionalization | - Control Stoichiometry: In reactions like Friedel-Crafts acylation, using a large excess of the acylating agent can lead to the formation of 1,1'-diacetylruthenocene.[5][6] Use a controlled amount of the electrophile to favor mono-functionalization.- Reaction Time: Shorter reaction times can sometimes minimize the formation of poly-substituted products. |
| Oxidative Dimerization/Decomposition | - Avoid Oxidizing Conditions: The ruthenocenium cation, formed upon one-electron oxidation, is unstable and can dimerize or decompose.[7] Avoid unnecessary exposure to oxidizing agents or electrochemical conditions that can promote oxidation.- Choice of Counterion: In electrochemical applications or when dealing with ruthenocenium species, the choice of a weakly coordinating anion can influence stability.[7] |
| Side Reactions with Solvents | - Solvent Choice for Lithiation: Organolithium reagents can react with many common solvents. Use non-reactive, anhydrous solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether for lithiation reactions. |
Frequently Asked Questions (FAQs)
Q1: My ruthenocene sample has darkened in color upon storage. Is it still usable?
A1: A change in color, particularly darkening, can indicate some level of decomposition or oxidation. While ruthenocene is generally air-stable as a solid, prolonged exposure to air and light can lead to gradual degradation. It is recommended to purify the material by sublimation or column chromatography before use to ensure the best results in your functionalization reaction.
Q2: I am performing a Friedel-Crafts acylation on ruthenocene and my reaction mixture has turned black, with a low yield of the desired product. What could be the cause?
A2: A black or dark-colored reaction mixture in a Friedel-Crafts acylation often suggests decomposition of the metallocene. This can be caused by an overly aggressive Lewis acid, too high a reaction temperature, or the presence of impurities. Consider using a milder Lewis acid, running the reaction at a lower temperature, and ensuring all your reagents and solvents are pure and anhydrous. The formation of intractable black residue is a known issue in the acylation of analogous metallocenes like ferrocene (B1249389) under certain conditions.[6]
Q3: During the workup of my ruthenocene lithiation reaction, I noticed a pyrophoric residue. What is this and how should I handle it?
A3: The solid residues from reactions involving organolithium reagents and metallocenes can be pyrophoric. This is likely due to finely divided ruthenium metal or unquenched lithium species. It is crucial to handle these residues with extreme care. Quench the reaction mixture carefully with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) at a low temperature before exposing the residues to air. The pyrophoric residue should be carefully and slowly added to water under an inert atmosphere to deactivate it.[4]
Q4: What is the best way to purify my functionalized ruthenocene derivative?
A4: The purification method depends on the properties of your product.
-
Sublimation: If your derivative is thermally stable and volatile, sublimation is an excellent method for obtaining high-purity material.[4][8]
-
Column Chromatography: For less volatile or thermally sensitive compounds, column chromatography on alumina or silica (B1680970) gel is a common and effective technique.[4][5] The choice of eluent will depend on the polarity of your compound.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Ruthenocene (Synthesis of Acetylruthenocene)
This protocol is adapted from procedures for the analogous acylation of ferrocene.[5][6]
Materials:
-
Ruthenocene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Sodium bicarbonate solution (saturated)
-
Water
-
Anhydrous magnesium sulfate
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
In the flask, suspend anhydrous AlCl₃ in anhydrous DCM.
-
Cool the mixture in an ice bath.
-
Add acetyl chloride dropwise to the stirred suspension.
-
In a separate flask, dissolve ruthenocene in anhydrous DCM.
-
Add the ruthenocene solution dropwise to the acylium ion precursor solution in the reaction flask.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and water.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on alumina.
Protocol 2: Lithiation of Ruthenocene
This protocol is a general guide based on standard procedures for handling organolithium reagents.[1][4][9][10][11]
Materials:
-
Ruthenocene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl (B98337) chloride)
-
Saturated aqueous ammonium chloride solution
-
Inert atmosphere setup (e.g., glovebox or Schlenk line)
Procedure:
-
Ensure all glassware is rigorously flame-dried and cooled under a stream of inert gas.
-
In a Schlenk flask under an inert atmosphere, dissolve ruthenocene in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C, depending on the desired selectivity and stability of the lithiated species).
-
Slowly add a titrated solution of n-BuLi dropwise to the stirred ruthenocene solution. The formation of the orange-red lithioruthenocene anion may be observed.
-
Allow the mixture to stir for a specified time to ensure complete lithiation.
-
Add the desired electrophile dropwise at the same low temperature.
-
After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride solution.
-
Perform an aqueous workup, extracting the product with an appropriate organic solvent (e.g., diethyl ether or DCM).
-
Dry the combined organic extracts, remove the solvent, and purify the product by column chromatography or sublimation.
Data Summary
The following table summarizes key stability data for ruthenocene. Quantitative data on stability towards acids and bases are not widely available in the literature, and the information provided is based on general principles and observations from related compounds.
| Parameter | Value / Observation | Source(s) |
| Melting Point | 195-200 °C | [3] |
| Boiling Point | 278 °C | [3] |
| Thermal Stability | Stable up to at least 95°C. Some derivatives decompose at 95-143°C. | [1][2] |
| Air Stability | Generally air-stable in the solid state. | [3][8] |
| Oxidative Stability | Undergoes a one-electron oxidation to an unstable ruthenocenium cation, which can lead to decomposition. | [7] |
| Stability in Strong Acids | Expected to be susceptible to decomposition, especially in the presence of oxidizing acids. The metallocene structure can be cleaved under harsh acidic conditions. | General knowledge |
| Stability in Strong Bases | Generally stable, allowing for deprotonation with strong bases like organolithiums. However, prolonged exposure to very strong bases at elevated temperatures may lead to decomposition. | General knowledge |
Visualizations
Experimental Workflow: Friedel-Crafts Acylation of Ruthenocene
Caption: Workflow for the Friedel-Crafts acylation of ruthenocene.
Logical Relationship: Troubleshooting Low Yields
Caption: Troubleshooting logic for low yields in ruthenocene functionalization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. Two-step experiment for undergraduate organic chemistry laboratory using greener techniques: synthesis of acetylferrocene and its reduction to (±)-1-ferrocenylethanol - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. enhs.uark.edu [enhs.uark.edu]
- 10. vapourtec.com [vapourtec.com]
- 11. acs.org [acs.org]
addressing pyrophoric residues in ruthenocene synthesis
This technical support center provides troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of ruthenocene, with a specific focus on the safe handling and disposal of pyrophoric residues.
Troubleshooting Guide
Issue: Unexpected sparks or smoke when handling the crude product after solvent removal.
-
Question: My crude ruthenocene product sparked and produced smoke when I exposed it to air. What is happening and what should I do?
-
Answer: The residual solid materials from the ruthenocene synthesis, particularly after the sublimation step, are known to be pyrophoric, meaning they can ignite spontaneously on contact with air.[1] This is likely due to finely divided, unreacted zinc dust or other reduced metal species. If you observe sparking or smoking, do not panic. Immediately smother the material with a Class D fire extinguisher, dry sand, or powdered lime.[2][3] Do not use a carbon dioxide or water-based extinguisher. The reaction should be carried out in an inert atmosphere, and the residues should be handled with extreme caution.
Issue: A fire started while cleaning the sublimation apparatus.
-
Question: A fire broke out while I was cleaning the sublimation glassware. How can I prevent this, and what is the proper cleaning procedure?
-
Answer: The pyrophoric residue is the likely cause of the fire.[1] To prevent this, the sublimation apparatus must be cooled completely under an inert atmosphere (e.g., nitrogen or argon) before attempting to clean it. The pyrophoric residues should be carefully quenched before cleaning. A recommended procedure is to slowly and carefully add the residues to a flask containing an inert solvent like toluene, under an inert atmosphere.[3] Then, slowly add a quenching agent such as isopropanol (B130326), followed by methanol, and finally water, all while cooling the flask in an ice bath.[4] Only after this quenching procedure should the glassware be cleaned with standard methods.
Issue: The pyrophoric residue is difficult to transfer for quenching.
-
Question: I am having trouble safely transferring the pyrophoric residue from the sublimation apparatus to a quenching flask. What is the best way to do this?
-
Answer: Transferring pyrophoric solids should always be done in an inert atmosphere, for example, inside a glovebox.[2] If a glovebox is not available, you can perform the transfer under a continuous flow of an inert gas. Carefully scrape the residue into a flask that has been purged with nitrogen or argon. It is crucial to minimize the exposure of the residue to air.
Frequently Asked Questions (FAQs)
Q1: Why are pyrophoric residues formed in ruthenocene synthesis?
A1: The synthesis of ruthenocene often involves the reduction of ruthenium(III) chloride with a reducing agent like zinc dust in the presence of cyclopentadiene (B3395910).[5] The pyrophoric residues are likely composed of finely divided, unreacted zinc metal and potentially other reduced ruthenium species.[1] These materials have a high surface area and are highly reactive towards oxygen, causing them to ignite spontaneously in air.
Q2: What are the best practices for preventing the formation of excessive pyrophoric residues?
A2: While the formation of some pyrophoric residue is often unavoidable in this synthesis, you can take steps to manage the amount. Using the stoichiometric amount of zinc dust required for the reduction can help minimize excess, unreacted zinc in the final crude product. Ensuring the reaction goes to completion will also limit the amount of unreacted starting materials in the residue.
Q3: What personal protective equipment (PPE) should I wear when handling pyrophoric residues?
A3: When handling pyrophoric materials, it is essential to wear appropriate PPE. This includes a fire-resistant lab coat, safety goggles, and gloves.[6] For an added layer of protection, wearing nitrile gloves underneath neoprene or other fire-resistant gloves is recommended.[6] All manipulations of pyrophoric substances should be carried out in a chemical fume hood or a glovebox.[7]
Q4: How do I properly dispose of quenched pyrophoric residues?
A4: Once the pyrophoric residues have been thoroughly quenched as described in the troubleshooting section, the resulting solution should be treated as hazardous waste.[7][8] It should be collected in a properly labeled waste container and disposed of according to your institution's hazardous waste management guidelines.[9]
Quantitative Data
The following table summarizes representative quantitative data for ruthenocene synthesis.
| Parameter | Value | Reference |
| Reactants | ||
| Ruthenium(III) chloride | 14.6 g | [1] |
| Ruthenium metal | 2.4 g | [1] |
| Sodium | 7.2 g | [1] |
| Cyclopentadiene | 31.0 mL | [1] |
| Reaction Conditions | ||
| Solvent | 1,2-dimethoxyethane (B42094) | [1] |
| Reaction Time | 80 hours | [1] |
| Temperature | Just below reflux | [1] |
| Purification | ||
| Method | Sublimation | [1][5] |
| Sublimation Temperature | 130 °C | [1] |
| Sublimation Pressure | 0.1 mm Hg | [1] |
| Yield | ||
| Ruthenocene | 43-52% | [1] |
| Product Characterization | ||
| Melting Point | 199-200 °C | [5] |
| Appearance | Fine, white crystals | [5] |
Experimental Protocols
Detailed Methodology for Ruthenocene Synthesis
This protocol is adapted from established literature procedures.[1][5][10]
-
Preparation: Assemble a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel with a nitrogen inlet. Purge the entire system with dry nitrogen gas.
-
Reaction Mixture: Add 300 mL of dry 1,2-dimethoxyethane to the flask, followed by 7.2 g of sodium metal (as wire or freshly cut pieces).
-
Addition of Cyclopentadiene: While stirring, add 31.0 mL of freshly cracked cyclopentadiene dropwise from the dropping funnel.
-
Addition of Ruthenium Precursor: After the sodium has reacted, add a mixture of 14.6 g of ruthenium(III) chloride and 2.4 g of ruthenium metal powder.
-
Reaction: Heat the mixture to just below reflux and stir under a nitrogen atmosphere for 80 hours.
-
Solvent Removal: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator. The flask should be filled with nitrogen after the solvent is removed.
-
Sublimation: In a dry-box or under a nitrogen atmosphere, transfer the solid residue to a sublimation apparatus.[1] Sublime the crude product at 130 °C and 0.1 mm Hg pressure. The purified ruthenocene will collect on the cold finger as fine, white crystals.
-
Handling Residues: The remaining solid in the sublimator is pyrophoric and must be handled with extreme care.[1] Allow the apparatus to cool completely under a nitrogen atmosphere. The pyrophoric residue should be carefully transferred to a separate flask under an inert atmosphere for quenching as described in the troubleshooting guide.
Visualizations
Caption: Experimental workflow for the synthesis of ruthenocene.
Caption: Safe handling and quenching of pyrophoric residues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ors.od.nih.gov [ors.od.nih.gov]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. summit.sfu.ca [summit.sfu.ca]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 8. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 9. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 10. summit.sfu.ca [summit.sfu.ca]
Technical Support Center: Acylation of Bis(cyclopentadienyl)ruthenium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of bis(cyclopentadienyl)ruthenium (ruthenocene). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of the Friedel-Crafts acylation of ruthenocene?
The primary products of the acylation of ruthenocene are mono- and di-acylated species. Using an acylating agent like acetic anhydride (B1165640) in the presence of a catalyst, the reaction yields acetylruthenocene (B73884) and 1,1'-diacetylruthenocene. The acetyl group deactivates the cyclopentadienyl (B1206354) ring, making the second acylation more difficult than the first. Therefore, by controlling the reaction conditions, it is possible to favor the formation of the mono-acylated product.
Q2: What is the most common side reaction in the acylation of ruthenocene?
The most prevalent side reaction is the formation of the di-acylated product, 1,1'-diacetylruthenocene. The extent of this second acylation depends on factors such as the stoichiometry of the reactants, the reactivity of the acylating agent and catalyst, reaction time, and temperature.
Q3: Can other side reactions occur?
While diacylation is the major side reaction, other issues can arise, though they are less commonly reported for ruthenocene under typical acylation conditions. These can include:
-
Decomposition: At excessively high temperatures or with very strong Lewis acids, some degradation of the ruthenocene starting material may occur.
-
Impurity-related reactions: The presence of impurities in the solvent or reagents can lead to undesired byproducts. For instance, moisture can deactivate the catalyst.
Q4: How can I control the ratio of mono- to di-acylated product?
To favor the formation of mono-acetylruthenocene, you should:
-
Use a molar ratio of ruthenocene to the acylating agent that is close to 1:1.
-
Employ a milder catalyst, such as phosphoric acid, instead of stronger Lewis acids like aluminum chloride.
-
Keep the reaction time and temperature to a minimum.
To increase the yield of 1,1'-diacetylruthenocene, you can:
-
Use an excess of the acylating agent and the catalyst.
-
Increase the reaction time and/or temperature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. 2. Insufficiently Reactive Conditions: The reaction temperature may be too low or the reaction time too short. 3. Poor Quality Starting Material: Impure ruthenocene or acylating agent. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents. Use a fresh, unopened container of the Lewis acid if possible. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 3. Purify the starting materials before the reaction. Ruthenocene can be purified by sublimation. |
| Formation of a Large Amount of Di-acylated Product | 1. Excess Acylating Agent/Catalyst: Using more than one equivalent of the acylating agent or a highly active catalyst. 2. Prolonged Reaction Time/High Temperature: Allowing the reaction to proceed for too long or at an elevated temperature. | 1. Use a 1:1 molar ratio of ruthenocene to the acylating agent. Consider a milder catalyst (e.g., H₃PO₄). 2. Monitor the reaction closely by TLC and quench it once the starting material is consumed or the desired amount of mono-acylated product is formed. |
| Dark, Tarry Reaction Mixture | 1. Decomposition: The reaction temperature might be too high, leading to the degradation of ruthenocene or the products. 2. Polymerization: Possible polymerization of the cyclopentadienyl rings under harsh conditions. | 1. Run the reaction at a lower temperature. 2. Use a milder catalyst and ensure the reaction is not overheated. |
| Difficulty in Product Isolation/Purification | 1. Incomplete Reaction: A mixture of starting material, mono- and di-acylated products can be challenging to separate. 2. Streaking on Chromatography Column: The products may be strongly adsorbed to the stationary phase. | 1. Optimize reaction conditions to drive the reaction towards a single product as much as possible. 2. Use column chromatography with a step gradient of solvents. Start with a non-polar solvent to elute unreacted ruthenocene, then gradually increase the polarity to elute the mono- and di-acylated products. |
Data Presentation
The following table summarizes the expected product distribution in the acylation of ferrocene (B1249389), a close analog of ruthenocene, under different catalytic conditions. This data can serve as a guideline for optimizing the acylation of ruthenocene.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Molar Ratio (Metallocene:Acylating Agent:Catalyst) | Mono-acylated Product Yield (%) | Di-acylated Product Yield (%) |
| H₃PO₄ | Acetic Anhydride | Acetic Anhydride | 100 | 1:10:1.7 | ~70 | ~5 |
| AlCl₃ | Acetyl Chloride | Dichloromethane (B109758) | 0 to RT | 1:1:1 | Moderate to Good | Low |
| AlCl₃ | Acetyl Chloride | Dichloromethane | Reflux | 1:2.2:2.2 | Low | High |
Note: The yields are approximate and can vary based on specific reaction conditions and work-up procedures. Data is primarily based on the acylation of ferrocene due to the limited availability of comprehensive quantitative data for ruthenocene.
Experimental Protocols
Key Experiment: Mono-acylation of this compound
This protocol is adapted from established procedures for the acylation of ferrocene and is expected to yield primarily acetylruthenocene.
Materials:
-
This compound (Ruthenocene)
-
Acetic anhydride
-
85% Phosphoric acid (H₃PO₄)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ruthenocene (1.0 eq).
-
Add an excess of acetic anhydride (e.g., 5-10 eq), which also serves as the solvent.
-
Carefully add 85% phosphoric acid (approx. 2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to a gentle reflux (around 100 °C) for 15-20 minutes. The solution should darken in color.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/diethyl ether mixture as the eluent.
-
Once the reaction is complete (or the desired conversion is reached), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the acid. Stir until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification:
-
Prepare a silica gel column using hexane as the eluent.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with hexane. Unreacted ruthenocene (a pale yellow band) will elute first.
-
Gradually increase the polarity of the eluent by adding diethyl ether to the hexane. A 9:1 hexane/diethyl ether mixture should be sufficient to elute the orange band of acetylruthenocene.
-
If present, the red-orange band of 1,1'-diacetylruthenocene will elute last, requiring a higher concentration of diethyl ether.
-
Collect the fractions containing the desired product and remove the solvent to yield the purified acetylruthenocene.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the acylation of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the acylation of this compound.
Technical Support Center: Enhancing Catalytic Selectivity with Ruthenocene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ruthenocene derivatives to enhance the selectivity of catalytic reactions.
I. Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation is a key reaction for the synthesis of chiral alcohols, and ruthenocene-based catalysts, particularly those with chiral diamine or phosphine (B1218219) ligands, have demonstrated high efficiency and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of ruthenocene-based catalysts for asymmetric transfer hydrogenation?
A1: Chiral ruthenocene catalysts for ATH typically feature a ruthenium(II) center coordinated to a planar chiral ruthenocene scaffold and ancillary chiral ligands. Common and effective ligand classes include N-tosylated diamines (e.g., TsDPEN) and bidentate phosphines (e.g., BINAP) in combination with a diamine.[1][2][3] Ruthenacycles, formed by the reaction of enantiopure aromatic amines with ruthenium precursors, are also potent catalysts for this transformation.[4][5]
Q2: What are suitable hydrogen donors and bases for this reaction?
A2: A mixture of formic acid and triethylamine (B128534) (HCOOH/NEt₃), often in an azeotropic ratio, is a widely used hydrogen source.[2][6] Isopropanol in the presence of a base like potassium tert-butoxide (KOtBu) or potassium hydroxide (B78521) (KOH) is another common and effective system.[1][4]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent can significantly influence both the rate and enantioselectivity of the reaction. Anhydrous and degassed solvents are crucial to prevent catalyst deactivation.[1] Protic solvents like 2-propanol are often used as they can also act as the hydrogen donor.[1] Aprotic solvents such as dichloromethane (B109758) (DCM) or toluene (B28343) can also be employed, particularly when using formic acid/triethylamine as the hydrogen source.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Inactive catalyst. 2. Presence of oxygen or moisture. 3. Insufficient base or hydrogen donor. 4. Low reaction temperature. | 1. Synthesize fresh catalyst or purchase from a reliable source. Ensure proper storage under an inert atmosphere. 2. Use anhydrous and thoroughly degassed solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.[1] 3. Increase the equivalents of the base and/or hydrogen donor. 4. Gradually increase the reaction temperature, monitoring for any decrease in enantioselectivity. |
| Low Enantioselectivity (ee) | 1. Incorrect catalyst/ligand choice for the substrate. 2. Racemization of the product under reaction conditions. 3. Impure catalyst or ligands. 4. Inappropriate solvent or temperature. | 1. Screen a variety of chiral ligands. The steric and electronic properties of the ligand are crucial for achieving high enantioselectivity.[7] 2. Reduce the reaction time or temperature. Check for potential racemization pathways of the product. 3. Purify the catalyst and ligands before use. Recrystallization is often an effective method.[1] 4. Experiment with different solvents and optimize the reaction temperature. |
| Catalyst Decomposition | 1. Presence of impurities in the substrate or reagents. 2. High reaction temperature. 3. Incompatible functional groups on the substrate. | 1. Purify the substrate and all reagents before use. 2. Lower the reaction temperature. 3. Protect sensitive functional groups on the substrate before the reaction. |
Quantitative Data
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) | TON | TOF (h⁻¹) |
| Planar chiral ruthenocene-based phosphinooxazoline (Rc-PHOX) | Ketones | High | Excellent | - | - |
| Chiral ferrocene-tethered ruthenium diamine | Aryl alkyl ketones | Excellent | Excellent | up to 4000 | - |
| Chiral ferrocene-tethered ruthenium diamine | Cyclic dialkyl ketones | Excellent | Excellent | - | - |
| Azaruthenacycles | Aromatic ketones | Good | up to 98 | - | - |
Data compiled from peer-reviewed literature. TON (Turnover Number) and TOF (Turnover Frequency) are highly dependent on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of RuCl₂[(S)-tolbinap][(S,S)-dpen] Precatalyst [1]
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Under an inert atmosphere, combine [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-TolBINAP (2 equivalents) in a Schlenk flask.
-
Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes.
-
Remove the solvent under high vacuum to obtain the intermediate complex.
-
In a separate Schlenk flask, add the crude intermediate and (S,S)-DPEN (1.1 equivalents).
-
Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting solid by crystallization from a toluene/hexane mixture.
Protocol 2: General Procedure for Asymmetric Hydrogenation of Acetophenone (B1666503) [1]
-
In a glovebox, charge a glass liner for an autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst and potassium tert-butoxide.
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
-
Add the acetophenone substrate.
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas.
-
Pressurize the reactor to the desired pressure (e.g., 8 atm) and begin vigorous stirring at the desired temperature (e.g., 25-30 °C).
-
After the reaction is complete, vent the hydrogen pressure and analyze the reaction mixture for conversion (GC or ¹H NMR) and enantiomeric excess (chiral HPLC or GC).
Visualization
Caption: General workflow for asymmetric transfer hydrogenation.
II. Olefin Metathesis
Ruthenocene derivatives, particularly those incorporating N-heterocyclic carbene (NHC) ligands, have been developed as catalysts for various olefin metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ethenolysis. The selectivity (Z/E selectivity, chemoselectivity) is highly dependent on the catalyst structure.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using ruthenocene-based catalysts in olefin metathesis?
A1: Ruthenium-based catalysts, in general, are known for their high functional group tolerance and stability towards air and moisture, simplifying their handling.[8] The ruthenocene scaffold allows for the synthesis of chiral catalysts for asymmetric olefin metathesis.[8][9]
Q2: How can I improve the Z-selectivity in olefin metathesis?
A2: Achieving high Z-selectivity is a significant challenge. The design of the NHC ligand is critical. Chelating NHC ligands and specific substitution patterns on the aryl groups of the NHC can enforce a steric environment that favors the formation of the Z-isomer.[10] Additionally, careful optimization of reaction temperature and solvent can influence the Z/E ratio.
Q3: What causes catalyst deactivation in olefin metathesis?
A3: Catalyst deactivation can occur through various pathways, including reaction with impurities (e.g., water, oxygen, coordinating solvents), decomposition of the methylidene species, and bimolecular decomposition pathways. The presence of terminal alkenes can also lead to catalyst degradation.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction or Low Conversion | 1. Inactive catalyst. 2. Presence of catalyst poisons. 3. Sterically hindered substrate. 4. Insufficient catalyst loading. | 1. Use a freshly opened bottle of catalyst or purify the existing catalyst. 2. Ensure all reagents and solvents are pure and dry. Avoid coordinating solvents if possible.[12] 3. Switch to a more active catalyst, such as a second-generation Grubbs catalyst or a specialized catalyst for hindered olefins.[13] 4. Increase the catalyst loading, but be aware that this may lead to side reactions.[13] |
| Poor Z/E Selectivity | 1. Thermodynamic product formation is favored. 2. Inappropriate catalyst choice. 3. High reaction temperature. | 1. Use a catalyst designed for kinetic control to favor the Z-isomer.[14] 2. Screen different catalysts with varying steric and electronic properties. For Z-selectivity, catalysts with chelating NHC ligands are often preferred.[10] 3. Lower the reaction temperature. |
| Formation of Side Products | 1. Isomerization of the double bond. 2. Dimerization or oligomerization of the substrate. 3. Catalyst decomposition leading to non-selective reactions. | 1. Add a small amount of a phosphine scavenger or use a catalyst less prone to isomerization. 2. Adjust the substrate concentration or reaction time. 3. Ensure high purity of all components and consider using a more stable catalyst. |
Quantitative Data
| Catalyst Type | Reaction Type | Selectivity | Yield (%) | TON |
| Chiral NHC-Ruthenium | Asymmetric Ring-Closing Metathesis (ARCM) | up to 92% ee | >90 | - |
| N-aryl, N-alkyl NHC-Ruthenium | Ethenolysis of Methyl Oleate | up to 95% (kinetic products) | good | up to 5600 |
| Chelated NHC-Ruthenium | Z-Selective Cross-Metathesis | High Z-selectivity | - | - |
Selectivity, yield, and TON are highly substrate and condition dependent.
Experimental Protocols
Protocol: General Procedure for Asymmetric Ring-Closing Metathesis (ARCM) [9]
-
Under an inert atmosphere, dissolve the chiral ruthenocene-NHC catalyst in an anhydrous, degassed solvent (e.g., CH₂Cl₂ or THF).
-
If required by the specific catalyst system, add any necessary additives (e.g., NaI).
-
Add the triene substrate to the catalyst solution.
-
Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the required duration (e.g., 2 hours).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction (e.g., by adding ethyl vinyl ether) and concentrate the mixture.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Visualization
Caption: Simplified catalytic cycle for olefin cross-metathesis.
III. Asymmetric Allylic Alkylation (AAA)
Planar chiral ruthenocene ligands, such as those containing phosphinooxazoline (PHOX) or bis(oxazoline) moieties, are effective in transition metal-catalyzed asymmetric allylic alkylation, a powerful method for C-C bond formation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the ruthenocene ligand in asymmetric allylic alkylation?
A1: The planar chiral ruthenocene ligand creates a chiral environment around the central metal (commonly palladium or iridium), which controls the facial selectivity of the nucleophilic attack on the π-allyl intermediate, thus determining the stereochemistry of the product.[14]
Q2: What factors influence the regioselectivity of the nucleophilic attack?
A2: The regioselectivity (attack at the more or less substituted end of the allyl fragment) is influenced by the nature of the nucleophile, the solvent, and the steric and electronic properties of the chiral ligand. Both stabilized (e.g., malonates) and unstabilized nucleophiles can be used.[15]
Q3: Can ruthenocene-based catalysts be used for other asymmetric allylic substitutions?
A3: Yes, besides alkylation, these catalyst systems have been successfully applied to asymmetric allylic amination and other related transformations.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity (ee) | 1. Poorly matched ligand-substrate combination. 2. Racemization of the π-allyl intermediate. 3. Incorrect solvent or base. | 1. Screen a library of chiral ligands with different steric and electronic properties.[16] 2. Adjust the reaction temperature and time. The dynamic equilibrium of the π-allyl complex can affect enantioselectivity.[15] 3. Optimize the solvent and base. The choice of base is often critical for both reactivity and selectivity. |
| Low Yield | 1. Inefficient formation of the π-allyl complex. 2. Deactivation of the catalyst. 3. Poor nucleophilicity of the attacking species. | 1. Ensure the leaving group on the allylic substrate is appropriate (e.g., acetate, carbonate). 2. Use high-purity reagents and solvents, and maintain an inert atmosphere. 3. Choose a suitable base to generate the nucleophile in situ, or use a more reactive nucleophile. |
| Poor Regioselectivity | 1. Steric and electronic properties of the ligand and substrate. 2. Nature of the nucleophile. | 1. Modify the chiral ligand to favor attack at the desired position. 2. The choice of a "soft" or "hard" nucleophile can influence the site of attack. |
Quantitative Data
Quantitative data for AAA with ruthenocene derivatives is highly specific to the reaction and is best consulted from primary literature for the specific transformation of interest.
Experimental Protocols
Protocol: Synthesis of a Chiral Ruthenocene-Based 1,1'-Phosphine-Oxazoline Ligand [8]
The synthesis of these complex ligands is a multi-step process and should be followed from detailed literature procedures. A general overview includes:
-
Synthesis of a key 1-ester-1'-boranediphenylphosphine ruthenocene intermediate.
-
Hydrolysis of the ester to a carboxylic acid.
-
Condensation with a chiral amino alcohol to form an amide intermediate.
-
Cyclization to form the oxazoline (B21484) ring.
-
Removal of the borane (B79455) protecting group to yield the final phosphine-oxazoline ligand.
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - A tutorial review of stereoretentive olefin metathesis based on ruthenium dithiolate catalysts [beilstein-journals.org]
- 12. An attempt to provide an environmentally friendly solvent selection guide for olefin metathesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pd-Catalysed asymmetric allylic alkylation of heterocycles: a user's guide - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
managing steric hindrance in pentaarylcyclopentadienyl ruthenium complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically hindered pentaarylcyclopentadienyl (CpAr) ruthenium complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, characterization, and application of these complex molecules.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Yield During Ruthenium Complexation
Q: I am attempting to synthesize a pentaarylcyclopentadienyl ruthenium complex, but I am consistently obtaining very low yields or no product at all. What are the likely causes and how can I resolve this?
A: Low yields in the synthesis of sterically hindered CpAr-Ru complexes are a common issue, primarily due to the significant steric bulk of the pentaarylcyclopentadienyl ligand, which impedes coordination to the ruthenium center.[1] Many traditional methods, such as direct coordination from RuCl₃ or [Ru(p-cymene)Cl₂]₂, often fail for this reason.[1]
Troubleshooting Steps:
-
Choice of Precursor: The most critical factor is the choice of the halogenated pentaarylcyclopentadienyl precursor. Chlorine-functionalized precursors have demonstrated significantly higher efficiency and yields compared to their brominated counterparts, especially for overcrowded ligands.[1][2][3] If you are using a brominated precursor, switching to a chlorinated analog is strongly recommended.[1][3] The reaction of brominated precursors with Ru₃(CO)₁₂ can sometimes lead to decomposition through radical side-reactions, preventing the formation of the desired complex.[1]
-
Reaction Conditions: Ensure that the reaction conditions are optimized. The complexation using triruthenium dodecacarbonyl (Ru₃(CO)₁₂) in a high-boiling solvent like toluene (B28343) is a common and often successful method.[3]
-
Ligand Purity: Impurities in your pentaarylcyclopentadienyl ligand can interfere with the reaction. Ensure your ligand is thoroughly purified before use.
Logical Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low-yield ruthenium complexation.
Problem 2: Difficulty in Characterizing Intermediates and Final Complexes
Q: I am having trouble with the NMR characterization of my halogenated cyclopentadiene (B3395910) intermediates and the final ruthenium complex. The spectra are complex and difficult to interpret.
A: Characterization of these sterically crowded molecules can be challenging.
-
Halogenated Intermediates: It is common for the synthesis of halogenated pentaarylcyclopentadienes (especially chlorinated ones via an SN1 mechanism) to result in a mixture of regioisomers.[1][3] This can lead to complex ¹H-NMR spectra that are difficult to assign. However, this mixture of regioisomers is often not a concern for the subsequent step, as the aromatization of the cyclopentadienyl (B1206354) ring upon coordination to the ruthenium center typically leads to a single, identical complex.[1][3]
-
Blocked Rotation: For very bulky substituents on the aryl rings (e.g., mesityl), the rotation of these groups can be blocked. This leads to non-equivalence of protons that might otherwise be considered chemically equivalent, further complicating the NMR spectra.[1][3]
-
Paramagnetism: If you are working with Ru(III) complexes, they are paramagnetic, which will lead to significantly broadened and shifted NMR signals.[4] In such cases, specialized NMR techniques and comparison with diamagnetic analogs (e.g., Rh(III) complexes) may be necessary for spectral assignment.[4]
Problem 3: Unwanted Ligand Exchange or Complex Decomposition
Q: My purified ruthenium complex appears to be unstable, leading to ligand exchange or decomposition in solution. How can I mitigate this?
A: The large steric bulk of pentaarylcyclopentadienyl ligands generally confers enhanced kinetic stability to the resulting organometallic complexes.[3] However, ligand exchange can still occur, especially if more labile ligands are also coordinated to the ruthenium center.
-
Solvent Choice: The coordinating ability of the solvent can play a significant role.[5] Using non-coordinating or weakly coordinating solvents can help to minimize solvent-mediated ligand exchange.
-
Ancillary Ligands: The nature of other ligands on the ruthenium center will influence the stability of the complex. Strongly coordinating ancillary ligands can help to stabilize the complex and prevent decomposition.
Frequently Asked Questions (FAQs)
Q1: Why are chlorinated precursors more effective than brominated ones for synthesizing sterically hindered pentaarylcyclopentadienyl ruthenium complexes?
A1: The use of chlorinated precursors provides an alternative and more efficient synthetic pathway, particularly when significant steric hindrance is present around the cyclopentadienyl ligand.[1][3] While the exact mechanism is not fully elucidated in the provided texts, it is observed that brominated precursors can be unstable and prone to decomposition via radical side-reactions, especially with Ru₃(CO)₁₂, which prevents the formation of the desired ruthenium complex.[1] The chlorinated route avoids these side reactions, leading to cleaner reactions and higher yields.[1]
Q2: Can the electronic properties of the aryl substituents affect the synthesis?
A2: Yes, the electronic properties of the aryl groups can influence the reactivity of the cyclopentadienol precursor. For instance, attempts to brominate precursors with electron-poor heterocyclic substituents under acidic conditions can fail due to the protonation of the nitrogen centers, which deactivates the molecule.[1] However, the methodology developed for producing chlorine-functionalized intermediates is robust and works well for systems with both electron-rich and electron-poor aryl groups.[1]
Q3: What is a typical yield I can expect when using the chlorinated precursor method?
A3: The yields can be quite good, even for very sterically demanding ligands. For example, a ruthenium complex with an electron-poor terarylene-functionalized cyclopentadienyl ligand was obtained in a 56% yield from the chlorinated precursor, whereas the synthesis was inaccessible using the brominated analog.[1]
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of a specific pentaarylcyclopentadienyl ruthenium complex using different halogenated precursors.
| Aryl Substituent (Ar) | Halogen Precursor | Ruthenium Source | Yield (%) | Reference |
| Terarylene (electron-poor) | Brominated | Ru₃(CO)₁₂ | Inaccessible | [1] |
| Terarylene (electron-poor) | Chlorinated | Ru₃(CO)₁₂ | 56 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Chlorinated Pentaarylcyclopentadiene Precursor
This protocol is adapted from the general methodology described for preparing highly sterically hindered chlorocyclopentadienes.[1]
Objective: To synthesize a chlorinated pentaarylcyclopentadiene intermediate from the corresponding cyclopentadienol.
Materials:
-
Pentaarylcyclopentadienol derivative (CpOHAr₅)
-
Thionyl chloride (SOCl₂)
-
Benzene (or other suitable inert solvent)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the pentaarylcyclopentadienol derivative in dry benzene.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (SOCl₂) to the stirred solution. The reaction is presumed to proceed via an Sₙ1 or Sₙi mechanism.[1]
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC or other monitoring methods until the starting material is consumed.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired chlorinated pentaarylcyclopentadiene. Note that this may be a mixture of regioisomers.[1]
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of chlorinated precursors.
Protocol 2: Synthesis of Pentaarylcyclopentadienyl Ruthenium Complex
This protocol describes the complexation of the chlorinated precursor with a ruthenium source.
Objective: To synthesize the final [CpAr₅Ru(CO)₂]X complex.
Materials:
-
Chlorinated pentaarylcyclopentadiene (CpClAr₅)
-
Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)
-
Toluene
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the chlorinated pentaarylcyclopentadiene and triruthenium dodecacarbonyl in dry toluene.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or IR spectroscopy (monitoring the CO stretching frequencies).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel to isolate the desired pentaarylcyclopentadienyl ruthenium complex.
References
- 1. Ruthenium complexes of sterically-hindered pentaarylcyclopentadienyl ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium complexes of sterically-hindered pentaarylcyclopentadienyl ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Ruthenocene Reaction Workup: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the workup of reactions involving ruthenocene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of ruthenocene that I should be aware of during workup?
A1: Ruthenocene is a pale yellow, volatile solid that is notably stable in air and to moisture for extended periods, which simplifies its handling during workup procedures.[1][2] It is insoluble in water but soluble in most common organic solvents.[3][4] While ruthenocene itself is air-stable, reaction intermediates and byproducts may not be, and some synthesis residues can be pyrophoric.[1] Therefore, it is good practice to perform the initial stages of the workup, such as solvent removal from the reaction mixture, under an inert atmosphere.[1]
Q2: My reaction is complete. What is the first step in the workup process?
A2: The initial step is typically the removal of the reaction solvent under reduced pressure, for example, using a rotary evaporator.[1] It is advisable to maintain an inert atmosphere, such as nitrogen, during this process, especially if the nature of the byproducts is unknown.[1]
Q3: Is an aqueous workup necessary for reactions involving ruthenocene?
A3: An aqueous workup is generally not required for the purification of ruthenocene itself, as it is insoluble in water.[3] However, if your reaction produces water-soluble impurities or involves aqueous reagents, a wash with deionized water may be beneficial. In such cases, the ruthenocene product would be extracted into an organic solvent.
Q4: What are the most common methods for purifying crude ruthenocene?
A4: The most common and effective methods for purifying ruthenocene are sublimation and column chromatography.[1] Recrystallization can also be employed, particularly for its derivatives.[5] The choice of method depends on the scale of the reaction and the nature of the impurities.
Q5: How should I store purified ruthenocene?
A5: Purified ruthenocene is a stable compound and can be stored in a well-sealed container at room temperature, protected from light.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I obtained a very low yield of ruthenocene after workup and purification. What could be the potential causes?
A: Several factors could contribute to a low yield. Consider the following troubleshooting steps:
-
Incomplete Reaction: Ensure the reaction has gone to completion by using an appropriate monitoring technique, such as thin-layer chromatography (TLC) or NMR spectroscopy.
-
Air Sensitivity of Reagents: While ruthenocene is air-stable, the reagents used in its synthesis, such as sodium cyclopentadienide, are highly air- and moisture-sensitive.[4] Ensure that the reaction was carried out under a strictly inert atmosphere (nitrogen or argon).
-
Quality of Reagents: The purity of the starting materials, particularly the ruthenium precursor (e.g., ruthenium trichloride), is crucial. Hydrated ruthenium trichloride (B1173362) can affect the stoichiometry of the reaction. The cyclopentadiene (B3395910) should be freshly cracked from its dimer before use.[4]
-
Sublimation Issues: During purification by sublimation, using a temperature that is too high or a vacuum that is too strong can lead to product loss. Careful control of the sublimation temperature is necessary. A cold finger condenser (e.g., cooled with dry ice) can improve the efficiency of collection.[4]
-
Inefficient Extraction: If an extraction was performed, ensure that the correct solvent was used and that a sufficient number of extractions were carried out to recover all the product from the aqueous layer.
-
Adsorption on Chromatography Stationary Phase: Ruthenocene and its derivatives can sometimes strongly adsorb to silica (B1680970) gel or alumina (B75360) during column chromatography, leading to poor recovery. Ensure the column is not overloaded and that an appropriate eluent system is used.
Issue 2: Impure Product After Purification
Q: My purified ruthenocene is discolored (e.g., brown or green) and shows impurities in the NMR spectrum. How can I improve its purity?
A: Discoloration and the presence of impurities indicate that the initial purification was not sufficient.
-
Repeat Purification: It may be necessary to repeat the purification step. If sublimation was initially used, a subsequent column chromatography step might be effective at removing more polar impurities. Conversely, if chromatography was the primary method, sublimation of the resulting product can be an excellent final purification step.
-
Choice of Chromatography Adsorbent: Alumina is often used for the chromatography of ruthenocene and can be less harsh than silica gel, which may cause decomposition of sensitive derivatives.[4]
-
Solvent for Recrystallization: If attempting recrystallization, the choice of solvent is critical. A solvent system in which the ruthenocene derivative has high solubility at elevated temperatures and low solubility at room or lower temperatures is ideal.
-
Charcoal Treatment: For removing highly colored impurities, treating a solution of the crude product with activated charcoal before filtration and subsequent purification can be effective.
Issue 3: Difficulty with Sublimation
Q: I am having trouble with the sublimation of my ruthenocene sample. It either doesn't sublime or I lose a significant amount of product.
A: Successful sublimation requires careful control over temperature and pressure.
-
Temperature and Pressure: Ruthenocene sublimes readily under vacuum at temperatures above 70°C.[6] The optimal temperature will depend on the pressure achieved by your vacuum pump. Start with a lower temperature and gradually increase it while monitoring for the deposition of crystals on the cold finger.
-
Apparatus Setup: Ensure the sublimation apparatus is clean and completely dry. A good vacuum is essential for efficient sublimation at lower temperatures. Check all seals and connections for leaks. A Dry Ice-acetone or ice-water bath in the cold finger is crucial for efficient collection of the sublimate.[4]
-
Sample Preparation: The crude product should be a fine, dry powder to ensure efficient heat transfer and sublimation.
Data Presentation
Table 1: Physical and Solubility Properties of Ruthenocene
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀Ru | [3] |
| Molar Mass | 231.26 g/mol | [3] |
| Appearance | Pale yellow crystalline solid | [3][4] |
| Melting Point | 195-200 °C | [3][4] |
| Boiling Point | 278 °C | [3] |
| Density | 1.86 g/cm³ (at 25 °C) | [3] |
| Solubility in Water | Insoluble | [3][4] |
| Solubility in Organic Solvents | Soluble in most organic solvents, including: | [3][4] |
| Acetone | [6] | |
| Benzene | [1] | |
| Toluene | [7] | |
| Dichloromethane (B109758) | [7] | |
| Tetrahydrofuran (THF) | [1] | |
| 1,2-Dimethoxyethane (DME) | [1] | |
| Hexane (sparingly) |
Experimental Protocols
Protocol 1: Purification by Sublimation
This method is highly effective for separating volatile ruthenocene from non-volatile impurities.
-
Preparation: Place the crude, dry ruthenocene powder in the bottom of a sublimation apparatus.
-
Assembly: Assemble the apparatus, ensuring a good seal for the vacuum. Fill the cold finger with a coolant (e.g., a dry ice/acetone slurry or ice water).
-
Evacuation: Carefully evacuate the apparatus using a vacuum pump.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be gradually increased. Sublimation of ruthenocene typically begins around 70-80°C under a good vacuum.
-
Collection: Pale yellow crystals of pure ruthenocene will deposit on the cold surface of the condenser. Continue the sublimation until no more product sublimes.
-
Cooling and Isolation: Turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully release the vacuum and collect the purified ruthenocene crystals from the cold finger.
Protocol 2: Purification by Column Chromatography
This technique is useful for separating ruthenocene from impurities with different polarities.
-
Column Packing: Prepare a chromatography column with either activated alumina or silica gel as the stationary phase. A non-polar solvent, such as hexane, is typically used to pack the column.
-
Sample Loading: Dissolve the crude ruthenocene in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of the stationary phase and evaporate the solvent. Carefully add the dried material to the top of the prepared column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting the column with a non-polar solvent, such as hexane. Ruthenocene is relatively non-polar and will typically elute with non-polar solvents. If necessary, the polarity of the eluent can be gradually increased by adding a more polar solvent (e.g., diethyl ether or ethyl acetate) to the hexane.
-
Fraction Collection: Collect the fractions as they elute from the column. Ruthenocene is a pale yellow compound, so the desired fractions can often be identified visually.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified ruthenocene.
Protocol 3: Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic and organometallic compounds.
-
Solvent Selection: Choose a solvent or solvent mixture in which ruthenocene is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: In a flask, add the hot solvent to the crude ruthenocene until it just dissolves. Use a minimal amount of hot solvent to ensure a good yield.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of pure ruthenocene should form. The cooling can be continued in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for ruthenocene reaction workup and purification.
Caption: Troubleshooting decision tree for low product yield in ruthenocene synthesis.
Caption: Logical flowchart for selecting a suitable purification method.
References
issues with reproducibility in ruthenocene-based catalysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common reproducibility issues encountered in ruthenocene-based catalysis.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant batch-to-batch variation with my ruthenocene-based catalyst?
A1: Batch-to-batch inconsistency is a frequent challenge and can stem from several factors. The purity of the ruthenocene precursor is critical; even trace impurities can alter catalytic activity. The ligand synthesis and the subsequent formation of the ruthenocene complex are sensitive processes. Minor deviations in reaction conditions during synthesis can lead to variations in the ligand's electronic and steric properties, directly impacting the catalyst's performance. Furthermore, the final purity of the catalyst and the presence of residual solvents or reagents from purification can be a source of variability. It is crucial to ensure consistent catalyst synthesis and purification protocols and to thoroughly characterize each new batch.
Q2: My ruthenocene-catalyzed reaction is sluggish or gives low yields. What are the common causes?
A2: Low reactivity in ruthenocene-catalyzed reactions can often be attributed to catalyst deactivation or suboptimal reaction conditions. Catalyst deactivation can occur through various pathways, including poisoning by impurities in the substrate or solvent, thermal degradation if the reaction temperature is too high, or the formation of inactive ruthenium species.[1][2] Sub-optimal conditions such as incorrect solvent polarity, improper base selection (in cross-coupling reactions), or an inappropriate reaction temperature can also lead to poor performance.[3] The choice of ligand is also crucial, as it significantly influences the catalyst's activity.[4]
Q3: I am observing unexpected side products in my reaction. How can I improve selectivity?
A3: The formation of side products is often related to the catalyst's selectivity, which is highly dependent on the ligand environment of the ruthenocene core. The steric and electronic properties of the ligands can dictate the substrate's approach to the metal center, thereby controlling regioselectivity and stereoselectivity.[4][5] Reaction conditions also play a critical role; for instance, temperature can influence the energy barriers of competing reaction pathways.[3] Careful selection of ligands and optimization of reaction parameters are key to minimizing side product formation.
Q4: How does the purity of substrates and reagents affect reproducibility?
A4: The purity of all reaction components is paramount for reproducible results. Impurities in substrates or solvents can act as poisons to the catalyst, leading to deactivation. For example, water or amines can degrade certain ruthenium catalysts.[2] In cross-coupling reactions, the quality of the coupling partners, such as boronic acids, is also important, as they can degrade upon storage.[6] Using reagents from different suppliers can also introduce variability. It is recommended to purify substrates and solvents and to use high-purity, well-characterized reagents from a consistent source.
Q5: What is the best way to handle and store my ruthenocene-based catalyst?
A5: Many ruthenocene-based catalysts, particularly those in a reduced state, can be sensitive to air and moisture.[7] It is advisable to handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). For storage, keeping the catalyst in a tightly sealed container under an inert atmosphere and in a cool, dark place is recommended to prevent degradation. Some catalysts are more stable and can be handled in air for brief periods, but it is always best to consult the supplier's or literature data for specific handling and storage instructions.
Troubleshooting Guides
Issue 1: Low or No Conversion
This is one of the most common issues. The following guide provides a systematic approach to troubleshooting low conversion in your ruthenocene-catalyzed reaction.
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for troubleshooting low conversion in ruthenocene-catalyzed reactions.
Detailed Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Impure Reagents | - Purify substrates and solvents (e.g., distillation, filtration through activated alumina).- Use freshly opened, high-purity reagents.- Verify the purity of starting materials via techniques like NMR or GC-MS. |
| Inactive Catalyst | - Use a fresh batch of the ruthenocene catalyst.- Ensure the catalyst has been stored properly under an inert atmosphere.- Consider synthesizing a fresh batch of the catalyst if there are doubts about its quality. |
| Suboptimal Reaction Conditions | - Screen different anhydrous and degassed solvents.- For cross-coupling, test a variety of bases (e.g., carbonates, phosphates).- Vary the reaction temperature in increments.- Adjust the concentration of the reactants. |
| Inappropriate Ligand | - If using a modular catalyst system, screen different ligands with varying electronic and steric properties.[4][8] |
| Poor Reaction Setup | - Ensure the reaction is performed under a rigorously inert atmosphere (argon or nitrogen).- Calibrate the heating source to ensure the correct reaction temperature. |
Issue 2: Inconsistent Enantioselectivity (for Asymmetric Catalysis)
Reproducibility of enantiomeric excess (ee) is crucial in asymmetric synthesis. Variations in ee can be subtle and challenging to diagnose.
Troubleshooting Workflow for Inconsistent Enantioselectivity
References
- 1. Ligand Effects in Ruthenium Nanoparticle Catalysis [ouci.dntb.gov.ua]
- 2. Decomposition of Ruthenium Olefin Metathesis Catalyst [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - Development of Titanocene-Catalyzed Multicomponent Coupling Reactions - University of Notre Dame - Figshare [curate.nd.edu]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. The halogen effect in ruthenium catalysis | Russian Chemical Reviews [rcr.colab.ws]
Technical Support Center: Scaling Up the Synthesis of Bis(cyclopentadienyl)ruthenium (Ruthenocene)
Welcome to the Technical Support Center for the synthesis of bis(cyclopentadienyl)ruthenium, commonly known as ruthenocene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of this important organometallic compound. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing ruthenocene?
A1: Ruthenocene is most commonly synthesized by the reaction of a ruthenium salt with a cyclopentadienyl (B1206354) source. The two primary methods are:
-
From Ruthenium(III) Chloride: This involves the in situ reduction of ruthenium(III) chloride (RuCl₃) in the presence of a cyclopentadienyl source. A common approach uses zinc dust as the reducing agent in a solvent like ethanol.[1][2] Another variation involves the reaction of RuCl₃ with sodium cyclopentadienide (B1229720) in solvents like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094).[3]
-
From Ruthenium Tris(acetylacetonate): An earlier method involved the reaction of ruthenium tris(acetylacetonate) with cyclopentadienylmagnesium bromide.[4]
For scaling up, the method starting from RuCl₃ is often preferred due to the availability and lower cost of the starting materials.
Q2: What are the critical safety precautions to consider when scaling up ruthenocene synthesis?
A2: Scaling up the synthesis of ruthenocene introduces several safety considerations that must be addressed:
-
Pyrophoric Residues: The solid residues remaining after the sublimation of ruthenocene can be pyrophoric, meaning they can ignite spontaneously on contact with air.[3] It is crucial to handle these residues under an inert atmosphere and to quench them safely. A recommended procedure is the careful and slow addition of the residue to water under a nitrogen atmosphere.[3]
-
Inert Atmosphere: The synthesis is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of reagents and intermediates.[2][3] Ensuring a leak-free and well-purged reactor system is critical, especially for longer reaction times at a larger scale.
-
Handling of Reagents: Ruthenium trichloride (B1173362) is hygroscopic and should be handled in a dry environment.[5] Cyclopentadiene (B3395910) is flammable and has a strong odor, and should be handled in a well-ventilated fume hood.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and gloves. For handling large quantities of pyrophoric materials, specialized fire-resistant gloves are recommended.[6][7][8]
-
Emergency Preparedness: Ensure that a safety shower, eyewash station, and appropriate fire extinguishers (e.g., Class D for metal fires) are readily accessible.[9] Never work alone when handling pyrophoric materials.[7]
Q3: Sublimation is often used for purification at the lab scale. Is it a viable option for large-scale production?
A3: While sublimation is an excellent method for obtaining high-purity ruthenocene on a laboratory scale, it becomes less practical and economically viable for large-scale industrial production.[10] The main challenges of large-scale sublimation include the need for large, specialized high-vacuum equipment, slow throughput, and difficulties in ensuring uniform heating and collection.[10] For industrial-scale purification, alternative methods like recrystallization are generally preferred.
Q4: What are suitable solvents for the recrystallization of ruthenocene?
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of ruthenocene, with a focus on issues that may arise during scale-up.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Ineffective inert atmosphere, leading to oxidation of reagents or intermediates. | Ensure the reaction vessel is thoroughly purged with high-purity nitrogen or argon. Use a bubbler to monitor gas flow and maintain a positive pressure. For larger setups, perform a leak test before starting the reaction. |
| Use of zinc granules instead of zinc dust (for the RuCl₃/Zn method). | Zinc dust has a much higher surface area, which is crucial for the efficient reduction of Ru(III). Ensure you are using finely divided zinc dust. | |
| Short reaction time, especially at a larger scale. | Reactions at a larger scale may require significantly longer times to go to completion due to mass transfer limitations. The 15g scale synthesis from Organic Syntheses recommends a reaction time of 80 hours.[3] Monitor the reaction progress by taking small aliquots for analysis if possible. | |
| Decomposed or old cyclopentadiene. | Cyclopentadiene slowly dimerizes at room temperature. It should be freshly prepared by cracking dicyclopentadiene (B1670491) before use and stored at low temperatures.[5] | |
| Product is Contaminated with Impurities | Incomplete reaction. | As mentioned above, ensure a sufficiently long reaction time. |
| Inefficient purification. | For sublimation, ensure a good vacuum and a sufficient temperature gradient between the heating surface and the cold finger. A dry-ice cooled sublimation finger can improve collection efficiency.[3] For recrystallization, optimize the solvent system and cooling rate to promote the formation of pure crystals. | |
| Co-sublimation of impurities. | If impurities have a similar vapor pressure to ruthenocene, multiple sublimations may be necessary. Alternatively, a pre-purification step, such as passing a solution of the crude product through a short column of alumina, can remove more polar impurities.[3] | |
| Difficulty in Handling Pyrophoric Residues | Spontaneous ignition upon exposure to air. | Do not expose the residue to air. Once the sublimation is complete and the apparatus has cooled, vent the system with an inert gas. The residue should be carefully scraped out and transferred to a separate flask under an inert atmosphere. |
| Uncontrolled quenching. | Quench the pyrophoric residue by slowly and carefully adding it to a large volume of water under a nitrogen blanket with good stirring. The addition should be done in small portions to control the rate of reaction.[3] | |
| Product Loss During Sublimation | Product subliming out of the apparatus. | Increase the temperature of the hotplate gradually. If the temperature is raised too quickly, the sublimation rate may be too high, leading to product loss.[5] Ensure a good seal on the sublimation apparatus. |
| Feathery crystals being lost during collection. | The sublimed ruthenocene can be very light and "feathery." Handle the cold finger or collection surface with care to avoid dislodging the crystals. Vent the apparatus slowly to avoid blowing the product around.[5] | |
| Reaction Appears Stalled or Incomplete | Poor mixing in a large reactor. | Ensure adequate agitation for the scale of the reaction. The choice of stirrer (e.g., mechanical overhead stirrer) and impeller design is critical for maintaining a homogeneous reaction mixture, especially when solids like zinc dust are involved. |
| Exothermic reaction leading to side reactions. | While the reaction is not reported to be highly exothermic, at a very large scale, the heat generated could become significant. Monitor the internal temperature of the reactor and have a cooling system in place to manage any temperature spikes. |
Experimental Protocols
Lab-Scale Synthesis (Yields ~12-15 g)
This protocol is adapted from Organic Syntheses.[3]
Materials and Equipment:
-
500-mL three-necked flask
-
Mechanical stirrer
-
Reflux condenser
-
Pressure-equalizing dropping funnel with a nitrogen inlet
-
Heating mantle
-
Sublimation apparatus
-
Dry box
-
1,2-Dimethoxyethane (anhydrous)
-
Sodium metal
-
Cyclopentadiene (freshly cracked)
-
Ruthenium(III) chloride
-
Ruthenium metal powder
-
Benzene (B151609) (anhydrous)
-
Activated alumina
Procedure:
-
Preparation of Sodium Cyclopentadienide:
-
Assemble the 500-mL three-necked flask with the stirrer, reflux condenser, and dropping funnel. Purge the entire system with dry nitrogen.
-
Add 300 mL of anhydrous 1,2-dimethoxyethane to the flask, followed by 7.2 g (0.312 g-atom) of sodium metal (as wire or freshly cut pieces).
-
With stirring, add 31.0 mL (0.376 mol) of freshly cracked cyclopentadiene dropwise from the dropping funnel.
-
After the hydrogen evolution has nearly ceased, heat the mixture at a gentle reflux for 1-2 hours until all the sodium has dissolved.
-
-
Reaction with Ruthenium Chloride:
-
Cool the sodium cyclopentadienide solution to room temperature.
-
In a single portion, add a mixture of 14.6 g (0.07 mol) of ruthenium(III) chloride and 2.4 g (0.024 g-atom) of ruthenium metal powder to the flask.
-
Heat the reaction mixture with stirring at a gentle reflux under a nitrogen atmosphere for 80 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure (aspirator).
-
Refill the flask with nitrogen and transfer the solid residue to a sublimation apparatus inside a dry box.
-
Sublime the crude product at 0.1 mm Hg with a heating bath temperature of 130 °C. A dry-ice cooled sublimation finger is recommended.[3]
-
Dissolve the sublimate in benzene and pass it through a 1 x 12-inch column of activated alumina.
-
Evaporate the benzene to yield 12.2–15.1 g (56–69%) of ruthenocene as a pale yellow solid.
-
Quantitative Data for Synthesis Protocols
| Parameter | Microscale Synthesis [2] | Lab-Scale Synthesis [3] |
| Ruthenium Source | 200 mg RuCl₃·xH₂O | 14.6 g RuCl₃ + 2.4 g Ru metal |
| Cyclopentadienyl Source | 1.0 mL Cyclopentadiene | 31.0 mL Cyclopentadiene (via sodium salt) |
| Reducing Agent | 225 mg Zinc dust | Sodium metal |
| Solvent | 10 mL 95% Ethanol | 300 mL 1,2-Dimethoxyethane |
| Reaction Time | 1.5 hours | 80 hours |
| Reaction Temperature | Room Temperature | Reflux |
| Purification Method | Sublimation | Sublimation and Column Chromatography |
| Typical Yield | ~68% | 56-69% |
| Product Quantity | ~120 mg | 12.2 - 15.1 g |
Visualizations
Experimental Workflow for Lab-Scale Ruthenocene Synthesis
Caption: Workflow for the lab-scale synthesis of ruthenocene.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low yield in ruthenocene synthesis.
References
- 1. CN103145761B - Utilize the method for recrystallization method purification Ruthenium complex crude product - Google Patents [patents.google.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ruthenocene - Wikipedia [en.wikipedia.org]
- 5. US5869417A - Process for preparing metallocene catalyst for polyolefin polymerization - Google Patents [patents.google.com]
- 6. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 7. ehs.utexas.edu [ehs.utexas.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. chemistry.utah.edu [chemistry.utah.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of Ruthenocene and Ferrocene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The choice of catalyst is a critical decision in the synthesis of novel chemical entities. Among the diverse array of organometallic catalysts, ruthenocene and ferrocene (B1249389) derivatives have emerged as powerful tools, particularly in asymmetric synthesis and cross-coupling reactions. Their unique "sandwich" structures provide a rigid and tunable scaffold for designing ligands that can impart high levels of stereocontrol and catalytic activity. This guide offers an objective comparison of the catalytic performance of ruthenocene and ferrocene derivatives, supported by experimental data, to aid in the selection of the optimal catalyst for specific synthetic transformations.
At a Glance: Key Differences in Catalytic Performance
While structurally similar, ruthenocene and ferrocene derivatives exhibit distinct catalytic behaviors. The larger size of the ruthenium atom compared to iron leads to a greater distance between the two cyclopentadienyl (B1206354) rings in ruthenocene (approximately 3.68 Å) versus ferrocene (approximately 3.32 Å). This structural difference can influence the bite angle of chelating ligands and the steric environment around the metal center, leading to variations in catalytic activity and enantioselectivity.[1] Generally, ruthenocene-based catalysts are noted for their high activity in reactions like asymmetric transfer hydrogenation, while ferrocene-based ligands are extensively used in palladium-catalyzed cross-coupling reactions.[2][3] For some substrates, ferrocene-based catalysts have been found to be superior, while for others, the ruthenocene backbone is more favorable, making the ruthenocene-based bispalladacycle a useful and complementary alternative for cooperative bimetallic catalysis.[4]
Quantitative Comparison of Catalytic Activity
The following tables summarize the performance of various ruthenocene and ferrocene derivatives in key catalytic transformations.
Asymmetric Transfer Hydrogenation of Ketones
Ruthenocene derivatives, particularly those with chiral diamine ligands, have demonstrated exceptional performance in the asymmetric transfer hydrogenation of ketones, often achieving high yields and excellent enantioselectivity.[3][5]
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| Planar chiral ruthenocene-based phosphinooxazoline (Rc-PHOX) | Ketones | High | Excellent | - | - | [3] |
| Chiral ferrocene-tethered ruthenium diamine | Aryl alkyl ketones | Excellent | Excellent | up to 4000 | - | [3][5] |
| Chiral ferrocene-tethered ruthenium diamine | Cyclic dialkyl ketones | Excellent | Excellent | - | - | [3][5] |
| Azaruthenacycles | Ketones | - | up to 85 | up to 190 | - | [6] |
Palladium-Catalyzed Asymmetric Allylic Alkylation
Both ruthenocene and ferrocene-based ligands have been successfully employed in asymmetric allylic alkylation. The choice of the metallocene backbone can significantly impact the enantioselectivity of the reaction.
| Ligand | Substrate | Yield (%) | ee (%) | Reference |
| C2-symmetric tetrasubstituted ruthenocene | rac-1,3-diphenylprop-2-enyl acetate | >99 | 98 | [1] |
| C2-symmetric ferrocene-based ligand | rac-1,3-diphenylprop-2-enyl acetate | >99 | 97 | [1] |
| (S,S,Rp)-15c (oxazoline ferrocene) | rac-1,3-diphenylprop-2-enyl acetate | ~100 | High | [7] |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Ferrocene-based phosphine (B1218219) ligands are widely used in Suzuki-Miyaura cross-coupling reactions, demonstrating high turnover numbers and efficiency even at very low catalyst loadings.[8]
| Catalyst/Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) | TON | Reference |
| Cyclopalladated N,N-dimethylaminomethylferrocene | 4-Bromotoluene | Phenylboronic acid | 0.01 | >95 | >9500 | [2] |
| Cyclopalladated N,N-dimethylaminomethylferrocene | 4-Bromoanisole | Phenylboronic acid | 0.01 | >95 | >9500 | [2] |
| P,O-ferrocenes | Nonactivated aryl bromides | Aromatic boronic acids | 0.0001 | - | up to 750,000 | [8] |
Experimental Protocols
Asymmetric Transfer Hydrogenation of a Ketone using a Ruthenocene-based Catalyst
This protocol is a general guideline for the asymmetric transfer hydrogenation of a ketone using a chiral ruthenocene-based catalyst.[3]
Materials:
-
Ruthenocene-based catalyst (e.g., Chiral ferrocene-tethered ruthenium diamine)
-
Ketone substrate
-
Anhydrous solvent (e.g., isopropanol)
-
Hydrogen donor (e.g., 2-propanol or formic acid/triethylamine mixture)
-
Base (e.g., KOH solution in 2-propanol)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, charge a reaction vessel with the ruthenocene-based catalyst and the ketone substrate.
-
Add the anhydrous solvent and stir the mixture to ensure homogeneity.
-
Add the hydrogen donor (e.g., 2-propanol) and the base (e.g., a solution of KOH in 2-propanol). If using a formic acid/triethylamine mixture, it is typically prepared beforehand and added.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature, 40 °C, or reflux) for the required duration.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography or recrystallization.
-
Determine the yield and enantiomeric excess of the resulting chiral alcohol.
Suzuki-Miyaura Cross-Coupling using a Ferrocene-based Catalyst
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with phenylboronic acid using a cyclopalladated N,N-dimethylaminomethylferrocene catalyst.[2]
Materials:
-
Cyclopalladated N,N-dimethylaminomethylferrocene catalyst
-
Aryl bromide
-
Phenylboronic acid
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Methanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction flask, dissolve the aryl bromide, phenylboronic acid, and base in the solvent mixture under an inert atmosphere.
-
Add the cyclopalladated N,N-dimethylaminomethylferrocene catalyst to the mixture.
-
Stir the reaction at room temperature for the specified time (e.g., 1 hour).
-
Monitor the reaction progress by TLC or GC.
-
After completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Visualizing the Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for asymmetric transfer hydrogenation and Suzuki-Miyaura cross-coupling.
Caption: Proposed catalytic cycle for ruthenium-catalyzed asymmetric transfer hydrogenation.
Caption: Simplified catalytic cycle for palladium-catalyzed Suzuki-Miyaura cross-coupling.
Conclusion
Both ruthenocene and ferrocene derivatives are indispensable catalysts in modern organic synthesis. The choice between them is highly dependent on the specific reaction and desired outcome. Ruthenocene-based catalysts often excel in asymmetric hydrogenation reactions, providing high activity and enantioselectivity. In contrast, ferrocene-based ligands, particularly phosphine derivatives, are workhorses in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with remarkable efficiency. The data and protocols presented in this guide provide a foundation for making informed decisions in catalyst selection, ultimately accelerating the discovery and development of new chemical entities. Further exploration of ligand design and reaction optimization will undoubtedly continue to expand the catalytic applications of these versatile metallocenes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ethz.ch [ethz.ch]
- 6. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Unveiling the Molecular Architecture of Ruthenocene: A Comparative Guide to Structural Validation
The definitive solid-state structure of ruthenocene, a metallocene featuring a ruthenium atom sandwiched between two cyclopentadienyl (B1206354) rings, was unequivocally established by X-ray crystallography, revealing an eclipsed conformation of the rings. This guide provides a comparative analysis of this landmark crystallographic data alongside alternative analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry, offering researchers a comprehensive overview of the methods available for elucidating the structure of this important organometallic compound.
Executive Summary
Single-crystal X-ray diffraction stands as the gold standard for the direct and unambiguous determination of the solid-state structure of crystalline compounds like ruthenocene. The pioneering work of Hardgrove and Templeton established that ruthenocene crystallizes in the orthorhombic space group Pnma, with the cyclopentadienyl rings adopting an eclipsed conformation.[1] This contrasts with its lighter analogue, ferrocene, which exhibits a staggered conformation in the solid state. While X-ray crystallography provides a static picture of the molecule in a crystalline lattice, other techniques such as NMR spectroscopy and computational modeling offer insights into its dynamic behavior in solution and its intrinsic geometric parameters in the gas phase, respectively. This guide presents a side-by-side comparison of the structural data obtained from these methods, accompanied by detailed experimental protocols to assist researchers in their application.
Comparison of Structural Data
The following table summarizes the key structural parameters of ruthenocene obtained from X-ray crystallography and computational (Density Functional Theory - DFT) methods.
| Parameter | X-ray Crystallography[1] | Computational (DFT)[2] |
| Conformation | Eclipsed | Eclipsed (D5h symmetry) |
| Ru-C Bond Length (Å) | 2.21 | 2.186 |
| C-C Bond Length (Å) | 1.43 (average) | 1.430 |
| Ru-Cp (centroid) Distance (Å) | ~1.85 | 1.816 |
Experimental Methodologies
Single-Crystal X-ray Crystallography
This technique provides a detailed three-dimensional map of the electron density within a crystal, from which the precise atomic positions can be determined.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of ruthenocene are typically grown by slow evaporation of a saturated solution in an organic solvent such as benzene (B151609) or hexane.[3] The ideal crystal should be well-formed and free of visible defects.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of adhesive.[4]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[5] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is subsequently refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For ruthenocene, ¹H and ¹³C NMR are particularly informative.
Experimental Protocol:
-
Sample Preparation: A solution of ruthenocene is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[6]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a typical experiment involves acquiring spectra at a frequency of 500 MHz. For ¹³C NMR, a frequency of 125 MHz is common.[6] All spectra are referenced to the residual solvent peak.
-
Spectral Analysis: The chemical shifts, signal multiplicities, and integration of the peaks are analyzed to deduce the structure. In the case of ruthenocene, the high symmetry of the molecule results in a single sharp peak in both the ¹H and ¹³C NMR spectra, indicating the chemical equivalence of all ten protons and all ten carbon atoms of the cyclopentadienyl rings, respectively.[6] This is consistent with rapid rotation of the rings on the NMR timescale in solution.[1]
Computational Chemistry (Density Functional Theory - DFT)
DFT calculations provide a theoretical means to predict the geometry and electronic structure of molecules. These calculations are performed in the gas phase, representing an isolated molecule free from crystal packing or solvent effects.
Experimental Protocol (Computational Workflow):
-
Model Building: A starting geometry of the ruthenocene molecule is constructed using molecular modeling software. Both eclipsed and staggered conformations are typically considered as starting points.
-
Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are chosen for the calculation.[7]
-
Geometry Optimization: The energy of the molecule is minimized with respect to its geometric parameters (bond lengths, bond angles, and dihedral angles). This process identifies the lowest energy conformation of the molecule. For ruthenocene, DFT calculations consistently predict the eclipsed conformation to be the most stable.[2]
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Data Analysis: The optimized geometric parameters, such as bond lengths and angles, are extracted from the output of the calculation for comparison with experimental data.[8]
Workflow and Pathway Diagrams
Caption: Workflow for the structural validation of ruthenocene.
Conclusion
The determination of ruthenocene's structure through single-crystal X-ray crystallography has been fundamental to understanding its chemistry. The eclipsed conformation in the solid state, a key distinguishing feature from ferrocene, is unambiguously revealed by this technique. Complementary methods such as NMR spectroscopy and computational chemistry provide valuable insights into the molecule's dynamic behavior in solution and its intrinsic geometric parameters. For researchers in organometallic chemistry and drug development, a multi-technique approach is recommended for a comprehensive structural characterization of novel metallocene-based compounds.
References
- 1. THE CRYSTAL STRUCTURE OF RUTHENOCENE (Journal Article) | OSTI.GOV [osti.gov]
- 2. unige.ch [unige.ch]
- 3. scispace.com [scispace.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. summit.sfu.ca [summit.sfu.ca]
- 7. ijcps.org [ijcps.org]
- 8. researchgate.net [researchgate.net]
comparative electrochemical analysis of ruthenocene and osmocene
A detailed guide for researchers, scientists, and drug development professionals on the electrochemical properties of ruthenocene and osmocene, featuring supporting experimental data and protocols.
In the field of organometallic chemistry, ruthenocene and osmocene, as heavier congeners of ferrocene (B1249389), exhibit unique electrochemical behaviors that are of significant interest for various applications, including catalysis, materials science, and as redox mediators. Understanding their comparative electrochemical properties is crucial for their effective utilization. This guide provides a comprehensive analysis of the electrochemical characteristics of ruthenocene and osmocene, supported by experimental data, to aid in the selection and application of these metallocenes.
Executive Summary
This guide presents a comparative electrochemical analysis of ruthenocene and osmocene. While both are structurally similar to ferrocene, their electrochemical properties differ significantly. Ruthenocene typically undergoes a quasi-reversible one-electron oxidation, though it can exhibit a two-electron oxidation process under certain conditions. In contrast, osmocene's oxidation is characterized by two distinct, sequential one-electron steps. This fundamental difference in their redox behavior, along with variations in their electron transfer kinetics and stability of their oxidized forms, dictates their suitability for specific electrochemical applications.
Performance Comparison: Ruthenocene vs. Osmocene
The electrochemical behavior of ruthenocene and osmocene is distinct, primarily in their oxidation processes. The oxidation of ruthenocene has been a subject of some debate, with reports of both one-electron and two-electron transfer processes. However, under specific conditions, such as in acetonitrile (B52724) with a suitable supporting electrolyte, a quasi-reversible one-electron oxidation can be observed. The resulting ruthenocenium cation can exhibit further chemical reactions, impacting the overall electrochemical response.
Osmocene, on the other hand, consistently displays a two-step oxidation process, with two well-separated one-electron transfers. This behavior suggests a greater stability of the intermediate monocations compared to their ruthenocene counterparts. The ease of oxidation generally follows the trend of osmocene being more easily oxidized than ruthenocene, which is in turn more easily oxidized than ferrocene.
| Parameter | Ruthenocene (in Acetonitrile) | Osmocene (in Acetonitrile) | Ferrocene (for reference, in Acetonitrile) |
| Formal Potential (E½ vs Fc/Fc⁺) | ~ +0.41 V to +0.57 V (highly dependent on electrolyte) | Data not readily available under comparable conditions | 0.00 V (by definition) |
| Heterogeneous Electron Transfer Rate Constant (k⁰) | Data not readily available | Data not readily available | ~ 1.0 ± 0.2 cm s⁻¹[1] |
| Diffusion Coefficient (D) | Data not readily available | Data not readily available | ~ 2.4 x 10⁻⁵ cm² s⁻¹[2] |
| Oxidation Mechanism | Typically a quasi-reversible one-electron oxidation, can proceed as a two-electron process under certain conditions. | Two consecutive one-electron oxidation steps. | Reversible one-electron oxidation. |
Experimental Methodologies
The electrochemical data presented and discussed in this guide are primarily obtained through cyclic voltammetry (CV). A detailed protocol for conducting CV on these metallocenes is provided below.
Cyclic Voltammetry Protocol for Metallocenes in Acetonitrile
1. Materials and Reagents:
-
Ruthenocene or Osmocene (analyte)
-
Ferrocene (for internal reference)
-
Anhydrous Acetonitrile (CH₃CN), HPLC or electrochemical grade
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or similar inert electrolyte
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum disk electrode
-
Reference Electrode: Non-aqueous Ag/Ag⁺ reference electrode (e.g., Ag wire in 0.01 M AgNO₃ in the supporting electrolyte solution)
-
Counter Electrode: Platinum wire or gauze
-
Polishing materials: Alumina (B75360) slurry (0.3 µm and 0.05 µm) or diamond paste
-
High purity Argon or Nitrogen gas
2. Electrode Preparation:
-
Polish the working electrode with alumina slurry or diamond paste on a polishing pad, starting with the larger particle size and finishing with the smaller one.
-
Rinse the electrode thoroughly with deionized water and then with anhydrous acetonitrile.
-
Dry the electrode under a stream of inert gas.
3. Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in anhydrous acetonitrile in a volumetric flask.
-
Prepare a stock solution of the metallocene (ruthenocene or osmocene) and ferrocene (if used as an internal standard) of known concentration (e.g., 1-5 mM) in the electrolyte solution.
4. Electrochemical Measurement:
-
Assemble the three-electrode cell. The reference electrode should be placed close to the working electrode.
-
Deoxygenate the analyte solution by bubbling with high-purity argon or nitrogen for at least 10-15 minutes. Maintain an inert atmosphere over the solution throughout the experiment.
-
Connect the electrodes to the potentiostat.
-
Record a background cyclic voltammogram of the supporting electrolyte solution to determine the potential window.
-
Introduce the analyte solution into the cell and record the cyclic voltammogram. Typical scan parameters for an initial scan are:
-
Initial Potential: 0 V (vs. Ag/Ag⁺)
-
Vertex Potential 1: Appropriate positive potential to observe the oxidation peak.
-
Vertex Potential 2: Return to the initial potential.
-
Scan Rate: 100 mV/s
-
-
Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.
5. Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials and the corresponding peak currents (ipa and ipc).
-
Calculate the formal potential (E½) as (Epa + Epc) / 2.
-
If ferrocene is used as an internal standard, all potentials should be referenced to the E½ of the Fc/Fc⁺ couple.
-
The diffusion coefficient (D) can be estimated from the slope of a plot of peak current versus the square root of the scan rate using the Randles-Ševčík equation.
-
The heterogeneous electron transfer rate constant (k⁰) can be estimated using methods such as the Nicholson method, which relates the peak separation (ΔEp = Epa - Epc) to a kinetic parameter.
Visualizing the Electrochemical Workflow
The following diagram illustrates the typical workflow for the comparative electrochemical analysis of ruthenocene and osmocene.
Conclusion
The electrochemical analysis reveals distinct differences between ruthenocene and osmocene. While ruthenocene's oxidation can be complex and highly dependent on experimental conditions, osmocene exhibits a more straightforward two-step oxidation process. The choice between these two metallocenes for a specific application will depend on the desired redox potential, the required stability of the oxidized species, and the kinetics of the electron transfer process. Further research to determine the electrochemical parameters of both compounds under identical and well-defined conditions is necessary for a more precise and direct comparison. This guide provides the foundational knowledge and experimental framework for researchers to conduct such comparative studies and make informed decisions in their work.
References
A Comparative Guide to the Electronic Properties of Ruthenocene: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of ruthenocene, a metallocene with increasing interest in various scientific domains, including materials science and medicinal chemistry. By leveraging Density Functional Theory (DFT) computational studies, we offer a quantitative comparison of ruthenocene's electronic characteristics against its well-studied counterpart, ferrocene. This document is intended to serve as a valuable resource for researchers and professionals in selecting and understanding the properties of these organometallic compounds for their specific applications.
Comparative Analysis of Electronic Properties
The electronic properties of metallocenes are pivotal to their chemical reactivity, stability, and potential applications. DFT calculations provide a powerful tool to probe these characteristics at the molecular level. Below is a summary of key electronic properties for ruthenocene and ferrocene, compiled from various DFT studies. It is important to note that the calculated values are sensitive to the chosen functional and basis set.
| Property | Molecule | Functional | Basis Set | Calculated Value (eV) | Reference |
| HOMO Energy | Ruthenocene | B3LYP | def2-TZVP | -5.44 | [1] |
| Ferrocene | B3LYP | def2-TZVP | -5.62 | [1] | |
| LUMO Energy | Ruthenocene | B3LYP | def2-TZVP | -0.16 | [1] |
| Ferrocene | B3LYP | def2-TZVP | -0.21 | [1] | |
| HOMO-LUMO Gap | Ruthenocene | B3LYP | 6-31G(d) | 5.28 | [2] |
| Ferrocene | B3LYP | 6-31G(d) | 5.41 | [2] | |
| Ionization Potential (IP) | Ruthenocene | B3LYP | TZP | 6.99 | [3] |
| Ferrocene | B3LYP | 6-31G(d) | 6.902 | [4] | |
| Ferrocene | PBE0 | 6-311+G(2d,p) | 6.88 | [5] | |
| Ferrocene | M06 | 6-311+G(2d,p) | 7.14 | [5] | |
| Electron Affinity (EA) | Ruthenocene | B3LYP | TZP | 0.33 | [3] |
| Ferrocene | B3LYP | TZP | 0.38 | [3] |
Note: The values presented in this table are collated from different computational studies. Direct comparison should be made with caution, as variations in computational methodologies can influence the results. The references point to the source of the data.
Experimental and Computational Protocols
The data presented in this guide are derived from DFT and Time-Dependent DFT (TD-DFT) calculations. A typical computational protocol for determining the electronic properties of metallocenes like ruthenocene is as follows:
I. Geometry Optimization:
-
Initial Structure: The initial molecular structure of the metallocene (e.g., ruthenocene or ferrocene) is typically obtained from experimental data (e.g., X-ray crystallography) or built using molecular modeling software.
-
Functional and Basis Set Selection: A combination of a DFT functional and a basis set is chosen. Common functionals for metallocenes include B3LYP, PBE0, and M06.[5] Basis sets like 6-31G(d,p) for lighter atoms and a larger basis set with effective core potentials (e.g., LANL2DZ or def2-TZVP) for the metal atom are frequently employed.[1][2]
-
Optimization Algorithm: A geometry optimization is performed to find the minimum energy conformation of the molecule. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
II. Electronic Property Calculations:
-
Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is carried out to obtain detailed information about the electronic structure.
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output of the single-point energy calculation. The HOMO-LUMO gap is then calculated as the difference between these two energies.
-
Ionization Potential and Electron Affinity: The ionization potential (IP) and electron affinity (EA) can be estimated using Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO) or more accurately calculated using the ΔSCF method. The ΔSCF method involves calculating the energy difference between the neutral molecule and its corresponding cation (for IP) or anion (for EA) at the optimized geometry of the neutral species (for vertical IP/EA) or after re-optimization of the ion (for adiabatic IP/EA).[6][7]
III. Excited State Calculations (TD-DFT):
-
Excitation Energy Calculation: To investigate the electronic transitions, a TD-DFT calculation is performed on the optimized ground-state geometry. This provides information about the vertical excitation energies and oscillator strengths of the electronic transitions.
DFT Computational Workflow for Metallocenes
The following diagram illustrates the typical workflow for a DFT computational study of a metallocene's electronic properties.
Caption: Workflow for DFT analysis of metallocene electronic properties.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. longdom.org [longdom.org]
- 3. scielo.org.za [scielo.org.za]
- 4. Fe 3d Orbital Evolution in Ferrocene Ionization: Insights from ΔSCF, EOES, and Orbital Momentum Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionization Energy and Reduction Potential in Ferrocene Derivatives: Comparison of Hybrid and Pure DFT Functionals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrevlett.com [chemrevlett.com]
A Comparative Guide to the Anticancer Activity of Ruthenocene and Platinum-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer chemotherapy has long been dominated by platinum-based drugs, which remain a cornerstone of treatment for a variety of malignancies. However, their clinical utility is often hampered by severe side effects and the development of drug resistance.[1][2][3] This has spurred the search for alternative metal-based therapeutics with improved pharmacological profiles. Among the most promising candidates are ruthenium-based compounds, particularly ruthenocenes, which have demonstrated potent anticancer activity through distinct mechanisms of action, offering potential advantages in efficacy, selectivity, and toxicity.[4][5][6]
This guide provides an objective comparison of the anticancer activities of ruthenocene and platinum-based drugs, supported by experimental data, detailed methodologies, and visual diagrams to elucidate their mechanisms and experimental workflows.
Mechanisms of Action: A Tale of Two Metals
The cytotoxic effects of platinum and ruthenium compounds are fundamentally linked to their interactions with cellular macromolecules, yet their primary targets and modes of action differ significantly.
Platinum-Based Drugs: The DNA Binders
Cisplatin (B142131), carboplatin, and oxaliplatin (B1677828) exert their anticancer effects primarily by damaging nuclear DNA.[7][8] After entering the cell, the chloride or carboxylate ligands are hydrolyzed in the low-chloride intracellular environment, creating a reactive, aquated platinum species.[9][10] This activated complex then covalently binds to the N7 position of purine (B94841) bases, predominantly guanine, forming intrastrand and interstrand cross-links in the DNA.[8][11] These DNA adducts distort the double helix structure, which inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[9][12][13]
Caption: Mechanism of action for platinum-based anticancer drugs.
Ruthenium Compounds: A Multi-Pronged Attack
Ruthenium complexes, including ruthenocenes, exhibit more diverse and multifaceted mechanisms of action, which may contribute to their ability to overcome platinum resistance.[4][14][15] Their anticancer activity is not solely reliant on DNA binding.
-
Activation by Reduction: A key hypothesis for the tumor selectivity and lower toxicity of many ruthenium compounds is the "activation by reduction" theory.[1][4] Ruthenium(III) complexes, which are relatively inert, can be administered as less toxic prodrugs. The hypoxic (low oxygen) and reducing environment characteristic of solid tumors facilitates their reduction to the more reactive and cytotoxic Ruthenium(II) species, localizing the drug's activity.[1][14]
-
Multiple Cellular Targets: Unlike platinum drugs, ruthenium complexes interact with a broader range of biomolecules. While they can bind to DNA, their interactions are often slower and form different types of adducts.[15] Crucially, they also target cellular proteins and can generate reactive oxygen species (ROS), which induce oxidative stress and trigger cell death through mitochondrial pathways.[2][14] Some Ru(II)-arene complexes have also shown potent anti-metastatic and anti-angiogenic properties.[16][17]
Caption: Diverse mechanisms of action for ruthenium-based anticancer drugs.
Comparative In Vitro Cytotoxicity
The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency in vitro. Lower IC50 values indicate greater cytotoxicity. The following tables summarize comparative IC50 data for ruthenocene derivatives and platinum-based drugs against various human cancer cell lines.
Table 1: IC50 Values (µM) of Ruthenocene-Containing β-Diketones vs. Cisplatin
| Compound | HeLa (Cervix) | COR L23 (Lung) | CoLo 320DM (Colon, Pt-Resistant) | COR L23/CPR (Lung, Pt-Resistant) |
| Ruthenocene β-diketone 1 | 10.3 | 8.2 | 16.5 | 13.0 |
| Cisplatin | ~1.0-2.0 | <8.2 | ~10.0-15.0 | 13.0 |
*Data derived from[18]. Note: Cisplatin values are estimated from qualitative statements in the source ("slightly more cytotoxic"). This study highlights that while cisplatin is generally more potent in sensitive cell lines, the ruthenocene compound maintains comparable activity in a platinum-resistant line (COR L23/CPR).
Table 2: IC50 Values (µM) of a Bimetallic Ruthenium-Ferrocene Compound vs. Platinum Drugs
| Compound | HeLa (Cervix) | A2780 (Ovarian) | A2780Cis (Ovarian, Pt-Resistant) | Resistance Factor (RF)† |
| Ru-Ferrocene Bimetallic 1 | 1.3 | 3.1 | 3.8 | 1.2 |
| Cisplatin | 3.0 | 0.9 | 8.7 | 9.7 |
| Oxaliplatin | 2.1 | - | - | - |
*Data derived from[16]. †Resistance Factor (RF) = IC50 in resistant line / IC50 in sensitive line. A lower RF indicates less cross-resistance.
These data demonstrate that specific ruthenocene compounds can exhibit cytotoxicity comparable to or even exceeding that of cisplatin and oxaliplatin.[16] More importantly, they show a significantly reduced loss of activity in platinum-resistant cancer cells, as indicated by their low resistance factors.[16][19]
In Vivo Antitumor and Anti-Metastatic Activity
Animal models provide crucial insights into a drug's efficacy and safety in a whole-organism setting.
-
Ruthenium-cyclopentadienyl Compound: In an orthotopic triple-negative breast cancer model, administration of a ruthenium-cyclopentadienyl complex (2.5 mg/kg/day for ten days) resulted in approximately 50% tumor growth suppression. A remarkable finding was the complete absence of metastases in the main organs of treated animals, whereas all control mice developed lung metastases.[20] This suggests a dual effect of suppressing primary tumor growth and inhibiting metastatic spread.
-
RAPTA-C: The ruthenium(II)-arene complex RAPTA-C has demonstrated anticancer activity in conjunction with an intrinsic anti-angiogenic mechanism in primary tumors of human carcinomas.[17]
-
Ruthenium-Ferrocene Bimetallic: An in vivo study using a zebrafish model revealed that a potent Ru-Fc bimetallic compound possesses strong anti-angiogenic properties and is non-toxic to the embryos at its pharmacologically effective dose.[16]
These in vivo studies highlight the potential of ruthenium-based drugs not only to reduce primary tumor volume but also to combat metastasis and angiogenesis, critical processes in cancer progression.[17][20]
Experimental Protocols: Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology for MTT Assay
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (ruthenocenes, platinum drugs) and a vehicle control (e.g., DMSO). The cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the drug-containing medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial reductase enzymes in viable cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan (B1609692).
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is gently shaken to ensure complete dissolution. The absorbance of each well is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion: A New Frontier in Metal-Based Chemotherapy
The comparison between ruthenocene and platinum-based drugs reveals a clear divergence in their chemical properties and biological activities.
Caption: Key comparative properties of platinum vs. ruthenocene drugs.
While platinum drugs are potent DNA-damaging agents, their efficacy is constrained by significant toxicity and acquired resistance.[1] Ruthenocene compounds are emerging as a highly versatile class of anticancer agents. Their ability to engage multiple cellular targets, generate oxidative stress, and potentially act as tumor-activated prodrugs allows them to circumvent common platinum resistance mechanisms and offers the prospect of a wider therapeutic window with reduced side effects.[2][4][5] The compelling in vitro and in vivo data, particularly the anti-metastatic and anti-angiogenic effects observed, position ruthenocenes and other ruthenium complexes as promising candidates for the next generation of metal-based cancer therapies.[16][17][20] Further clinical investigation is warranted to translate these preclinical successes into effective treatments for patients.
References
- 1. Ruthenium compounds as anticancer agents | Feature | RSC Education [edu.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruthenium Complexes: An Alternative to Platinum Drugs in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxaliplatin: a review in the era of molecularly targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin - Wikipedia [en.wikipedia.org]
- 10. oncodaily.com [oncodaily.com]
- 11. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Carboplatin? [synapse.patsnap.com]
- 13. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 14. Ruthenium anti-cancer drugs - Wikipedia [en.wikipedia.org]
- 15. Ruthenium versus Platinum: Interactions of Anticancer Metallodrugs with Duplex Oligonucleotides Characterised by Electrospray Ionisation-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potent Ruthenium−Ferrocene Bimetallic Antitumor Antiangiogenic Agent That Circumvents Platinum Resistance: From Synthesis and Mechanistic Studies to In Vivo Evaluation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research-collection.ethz.ch [research-collection.ethz.ch]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In Vivo Performance of a Ruthenium-cyclopentadienyl Compound in an Orthotopic Triple Negative Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Experimental vs. Computational IR Spectra of Ruthenocene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental and computationally-derived infrared (IR) spectra of ruthenocene, a metallocene with significant interest in organometallic chemistry and materials science. Understanding the vibrational properties of ruthenocene is crucial for its characterization, stability assessment, and the development of new applications. This document presents a side-by-side analysis of experimental data and theoretical predictions obtained through Density Functional Theory (DFT), offering valuable insights for researchers in the field.
Data Presentation: Vibrational Frequencies and Assignments
The following table summarizes the key vibrational modes of ruthenocene as determined by experimental IR spectroscopy and calculated using periodic DFT. The experimental data is sourced from the work of Bodenheimer and Low, while the computational data is based on the findings of Parker et al.[1][2] This direct comparison highlights the strengths and minor discrepancies between the two methodologies.
| Vibrational Mode Description | Symmetry | Experimental IR Frequency (cm⁻¹)[1] | Computational (Periodic-DFT) Frequency (cm⁻¹)[2] |
| C-H Stretching | A'1 | 3105 | 3101 |
| C-H Stretching | E'1 | 3105 | 3101 |
| C-C Stretching | A'1 | 1425 | 1424 |
| C-C Stretching | E'1 | 1425 | 1424 |
| C-H In-Plane Bend | E'1 | 1105 | 1107 |
| Ring Breathing | A'1 | 1105 | 1107 |
| C-H Out-of-Plane Bend | A''2 | 816 | 815 |
| Ring Tilt | E'1 | 450 | 452 |
| Ru-Ring Stretch | A'1 | 430 | 431 |
| Ru-Ring Stretch | A''2 | 390 | 391 |
Experimental vs. Computational Spectra: A Visual Comparison
A comparison of the experimental solid-state IR spectrum of ruthenocene with the spectrum calculated using periodic DFT reveals a strong overall agreement.[3] The calculated spectrum successfully reproduces the main features of the experimental one, demonstrating the predictive power of modern computational methods. Minor differences in peak position and intensity can be attributed to factors such as the experimental conditions (e.g., solid-state effects, temperature) and the approximations inherent in the computational model.
Methodologies
Experimental Protocol: Solid-State Infrared Spectroscopy
The experimental IR spectrum of ruthenocene is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like ruthenocene, the potassium bromide (KBr) pellet method is a common and effective technique.
Materials:
-
Ruthenocene, high purity
-
Potassium bromide (KBr), spectroscopic grade, dried
-
Mortar and pestle (agate or mullite)
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Sample Preparation: A small amount of ruthenocene (typically 1-2 mg) is finely ground with a larger amount of dry KBr (approximately 100-200 mg) in a mortar and pestle. The mixture should be homogenous and have a fine, consistent particle size.
-
Pellet Formation: The ground mixture is transferred to a pellet die. The die is placed in a hydraulic press, and pressure is applied (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty sample compartment is first recorded. Then, the spectrum of the ruthenocene-KBr pellet is acquired over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The final absorbance or transmittance spectrum is obtained after the instrument's software automatically ratios the sample spectrum against the background spectrum.
Computational Protocol: Density Functional Theory (DFT) Calculations
The computational IR spectrum of ruthenocene can be predicted using DFT, a quantum mechanical modeling method. Periodic DFT is particularly well-suited for simulating the solid-state spectrum, as it takes into account the crystalline environment of the molecule.
Software:
-
A quantum chemistry software package capable of periodic DFT calculations (e.g., VASP, CASTEP, Quantum ESPRESSO).
Procedure:
-
Structure Optimization: The crystal structure of ruthenocene is used as the starting point. The geometry of the unit cell and the atomic positions within it are optimized to find the minimum energy configuration. This is typically done using a specific DFT functional (e.g., PBE, B3LYP) and a suitable basis set.
-
Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic positions. The results are the harmonic vibrational frequencies and the corresponding normal modes.
-
IR Intensity Calculation: The IR intensities of the vibrational modes are calculated from the derivatives of the dipole moment with respect to the atomic displacements.
-
Spectrum Generation: The calculated frequencies and their corresponding intensities are used to generate a theoretical IR spectrum. The peaks are often broadened using a Lorentzian or Gaussian function to facilitate comparison with the experimental spectrum.
Logical Workflow
The following diagram illustrates the workflow for comparing the experimental and computational IR spectra of ruthenocene.
Caption: Workflow for comparing experimental and computational IR spectra.
References
Cross-Validation of Ruthenocene Characterization: A Comparison of NMR and Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the accurate characterization of organometallic compounds is paramount. This guide provides a comparative analysis of two primary analytical techniques for the characterization of ruthenocene: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection and application of these techniques.
Ruthenocene, a metallocene with the formula (C₅H₅)₂Ru, is a stable, pale yellow solid.[1] Its symmetrical sandwich structure presents a unique characterization challenge and opportunity. Both NMR and MS provide critical, yet distinct, information about its molecular structure and composition. Cross-validation using both methods ensures a comprehensive and unambiguous identification.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data obtained from the NMR and Mass Spectrometry analysis of ruthenocene.
| Parameter | ¹H NMR | ¹³C NMR | Mass Spectrometry |
| Observed Value | δ = 4.56 ppm (singlet)[2] | δ = 70.15 ppm (singlet)[2] | m/z = 231.9 (M⁺)[2] |
| Solvent | CDCl₃[2] | CDCl₃[2] | Acetonitrile/Ammonium (B1175870) Acetate[3] |
| Instrumentation | 500 MHz Spectrometer[2] | 125 MHz Spectrometer[2] | ESI-Single Quadrupole[2] |
| Theoretical Value | N/A | N/A | 231.982591 Da (Monoisotopic Mass) |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducibility and accurate interpretation of results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the ruthenocene molecule, with two equivalent cyclopentadienyl (B1206354) rings, results in a simplified NMR spectrum.[2]
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 1-5 mg of purified ruthenocene in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Homogenization: Ensure the sample is fully dissolved to form a clear, homogeneous solution, free of any particulate matter.
-
Transfer: Carefully transfer the solution into a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Data Acquisition: Obtain the ¹H NMR spectrum, using the residual solvent peak of CDCl₃ (δ = 7.26 ppm) as a reference.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-30 mg of purified ruthenocene in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A higher concentration is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Homogenization: Ensure complete dissolution of the sample.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.
-
Data Acquisition: Obtain the ¹³C NMR spectrum, using the solvent peak of CDCl₃ (δ = 77.16 ppm) as a reference.
Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Electrospray Ionization (ESI) is a suitable soft ionization technique for ruthenocene.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:
-
Sample Preparation: Prepare a dilute solution of ruthenocene in a solvent system such as acetonitrile. The presence of a modifying agent like ammonium acetate (B1210297) can aid in ionization.
-
Instrumentation: Utilize an ESI-Single Quadrupole mass spectrometer.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Desolvation: Use a heated capillary and nitrogen gas to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the resulting ions in the single quadrupole mass analyzer to determine their mass-to-charge ratio (m/z).
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of ruthenocene characterization using NMR and Mass Spectrometry.
References
benchmarking ruthenocene catalysts against iridium catalysts in transfer hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The reduction of ketones to chiral alcohols is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where stereochemistry is paramount. Transfer hydrogenation has emerged as a practical and efficient method for this transformation, offering a safer alternative to high-pressure hydrogenation. Among the plethora of catalysts developed, those based on ruthenium and iridium have shown exceptional promise. This guide provides a comparative overview of ruthenocene-type catalysts and their iridium counterparts in the context of transfer hydrogenation, supported by experimental data to aid in catalyst selection and experimental design.
Performance Benchmark: Ruthenocene vs. Iridium Catalysts
While a definitive, single-study, side-by-side comparison under identical conditions is not extensively documented, a compilation of data from various sources allows for a valuable performance benchmark. The transfer hydrogenation of acetophenone (B1666503) is a widely used model reaction to evaluate catalyst performance.
Table 1: Performance of Ruthenium Catalysts in the Transfer Hydrogenation of Acetophenone
| Catalyst Type | Chiral Ligand/Ancillary Ligand | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| Ruthenacycle | 2-(1-(phenyl)ethylamino)methylpyridine | t-BuOK | i-PrOH | 25 | 1 | 99 | 96 (R) | - | - | [1] |
| Ruthenacycle | 2-(1-(naphthalen-1-yl)ethylamino)methylpyridine | t-BuOK | i-PrOH | 25 | 1.5 | 98 | 95 (S) | - | - | [1] |
| Azaruthenacycle | Enantiopure aromatic secondary amine | - | i-PrOH | RT | - | - | up to 85 | - | up to 190 | [2] |
| [RuCl₂(η⁶-arene)(P)] | Monophosphine | Base | i-PrOH | 80 | 3-24 | Moderate to High | - | - | - | [3] |
| Noyori-Type | (1R,2R)-TsDPEN | KOH | i-PrOH | 25 | 0.17 | >98 | 97 (R) | - | - | [1] |
Note: ee = enantiomeric excess, TON = Turnover Number, TOF = Turnover Frequency. "-" indicates data not reported in the cited source.
Table 2: Performance of Iridium Catalysts in the Transfer Hydrogenation of Acetophenone
| Catalyst Type | Chiral Ligand/Ancillary Ligand | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| Iridacycle (Cp*) | NHC-phenyl | KOH | i-PrOH | 100 | 3.5 | >92 (higher than Ru analogue) | - | >92 | >26.3 | [2] |
| Iridium(III) | Functional Ligand (with glucose as H-donor) | Na₂CO₃ | Water | 100 | 20 | 85 | - | - | - | [4] |
From the available data, both ruthenium and iridium catalysts are highly effective for the transfer hydrogenation of acetophenone. Notably, a review comparing ruthenacycles and iridacycles suggests that for analogous complexes, the iridium catalysts can be about twice as active as their ruthenium counterparts[2]. However, the celebrated Noyori-type ruthenium catalysts demonstrate exceptional enantioselectivity and high conversion rates under mild conditions[1]. The choice of catalyst will ultimately depend on the specific substrate, desired stereoselectivity, and reaction conditions.
Experimental Protocols
Below are generalized experimental protocols for the transfer hydrogenation of acetophenone using representative ruthenium and iridium catalysts. These are intended as a starting point and may require optimization for specific applications.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (Noyori-Type Catalyst)
Materials:
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
-
Acetophenone
-
Anhydrous 2-propanol (i-PrOH)
-
Potassium hydroxide (B78521) (KOH) solution in i-PrOH
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere, a Schlenk flask is charged with the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (e.g., 0.5 mol%).
-
Anhydrous 2-propanol is added, followed by acetophenone (1 equivalent).
-
A solution of KOH in 2-propanol (e.g., 5 mol%) is added to initiate the reaction.
-
The reaction mixture is stirred at the desired temperature (e.g., 25 °C) and monitored by TLC or GC.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques.[1]
Iridium-Catalyzed Transfer Hydrogenation
Materials:
-
Iridium catalyst (e.g., [Cp*IrCl₂]₂ with a suitable ligand)
-
Acetophenone
-
Hydrogen donor (e.g., 2-propanol or formic acid/triethylamine mixture)
-
Base (if required, e.g., KOH or Na₂CO₃)
-
Anhydrous solvent
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, the iridium catalyst precursor and the ligand are placed in a reaction vessel.
-
The anhydrous solvent and acetophenone are added.
-
The hydrogen donor and base are then introduced to the reaction mixture.
-
The mixture is stirred at the specified temperature and monitored for progress.
-
After the reaction is complete, it is worked up appropriately to isolate and purify the desired alcohol.
Mechanistic Overview and Visualizations
The transfer hydrogenation mechanisms for both ruthenium and iridium catalysts are generally believed to proceed through a metal-hydride intermediate. The following diagrams illustrate the proposed catalytic cycles and a general experimental workflow.
Figure 1: Proposed Catalytic Cycle for Ruthenium-Catalyzed Transfer Hydrogenation.
Figure 2: Proposed Catalytic Cycle for Iridium-Catalyzed Transfer Hydrogenation.
Figure 3: General Experimental Workflow for Transfer Hydrogenation.
References
A Comparative Guide to the Stability of Ruthenocene and Other Metallocenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal, electrochemical, and chemical stability of ruthenocene against other common metallocenes, primarily ferrocene (B1249389). The information presented is supported by experimental data to provide a clear understanding of their relative performance under various conditions.
Overview of Metallocene Stability
Metallocenes, such as ferrocene, ruthenocene, and osmocene, are organometallic "sandwich" compounds renowned for their high stability. This stability is largely attributed to the fulfillment of the 18-electron rule, where the central metal atom achieves a stable electronic configuration analogous to that of a noble gas.[1] While generally robust, significant differences in their thermal, electrochemical, and chemical stabilities exist, influencing their suitability for various applications.
Thermal Stability
The thermal stability of a metallocene is a critical parameter for applications involving high temperatures, such as in materials science and catalysis. Thermogravimetric analysis (TGA) is the standard method for evaluating this property by measuring the change in mass of a sample as a function of temperature.
A comparative analysis of the thermal decomposition of ferrocene and ruthenocene reveals the superior thermal stability of ruthenocene. While ferrocene is known to be stable up to 400 °C, studies on various ruthenocene derivatives have also demonstrated their significant thermal robustness.[2][3]
| Metallocene | Decomposition Onset Temperature (°C) | Atmosphere | Reference |
| Ferrocene | > 400 | Nitrogen | [2] |
| Ruthenocene | Not explicitly found in a direct comparison | - | - |
| Decamethylruthenocene (B15500432) | Higher than ferrocene (qualitative) | Inert | [4] |
Note: A direct, side-by-side TGA comparison of unsubstituted ferrocene and ruthenocene under identical conditions was not found in the surveyed literature. The provided data for ferrocene is a generally accepted value.
Electrochemical Stability
The electrochemical behavior of metallocenes is crucial for their application in redox-based technologies, such as sensors, batteries, and as redox standards. Cyclic voltammetry (CV) is a key technique for probing their redox potentials, the stability of their oxidized and reduced forms, and the kinetics of electron transfer.
Ferrocene is well-known for its reversible one-electron oxidation to the ferrocenium (B1229745) cation.[3] In contrast, ruthenocene typically undergoes a two-electron oxidation, and its oxidized form, the ruthenocenium cation, is generally less stable and more reactive than the neutral molecule, tending to undergo further reactions to regain an 18-electron configuration.[5] However, derivatives like decamethylruthenocene show enhanced stability in their oxidized state compared to their ferrocene counterparts, which is attributed to the electron-donating effect of the methyl groups.[1]
Table of Comparative Electrochemical Data in Acetonitrile (B52724)
| Metallocene | Formal Potential (E½ vs. Fc/Fc+) (V) | Diffusion Coefficient (D) (cm²/s) | Solvent | Reference |
| Ferrocene | 0.00 | 2.3 x 10⁻⁵ | Acetonitrile | [6] |
| Ruthenocene | ~ +0.5 | Not explicitly found | Acetonitrile | - |
Note: While a precise, directly comparable value for the diffusion coefficient of ruthenocene in acetonitrile was not located, its formal potential is generally higher (more positive) than that of ferrocene, indicating it is more difficult to oxidize.
Chemical Stability
The chemical stability of metallocenes encompasses their resistance to various chemical reagents and environments, including acids, bases, and oxidizing agents, as well as their hydrolytic stability.
Hydrolytic Stability
Information regarding the comparative hydrolytic stability of ruthenocene and ferrocene is not extensively detailed in the available literature. However, ferrocene is known to be remarkably stable in water.[7] The stability of water-soluble ferrocene derivatives has been studied in the context of aqueous redox flow batteries, where ligand dissociation from the iron center was identified as a degradation pathway.[8]
Stability in Electrophilic Aromatic Substitution
Ferrocene is highly reactive towards electrophilic aromatic substitution, such as Friedel-Crafts acylation, due to the electron-rich nature of its cyclopentadienyl (B1206354) rings.[9] Ruthenocene also undergoes such reactions, though its reactivity relative to ferrocene can be influenced by the specific reaction conditions and the nature of the electrophile. Density functional theory studies on the protonation of ferrocene and ruthenocene indicate that the proton affinity is higher for ruthenocene.[10] In the case of protonation, ferrocene can be protonated at either the metal center or the cyclopentadienyl ring, while ruthenocene is preferentially protonated at the metal center.[10] This difference in the initial electrophilic attack can influence the subsequent reaction pathways and stability of intermediates.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature of a metallocene.
Methodology:
-
A small, accurately weighed sample (5-10 mg) of the metallocene is placed in an inert crucible (e.g., alumina).
-
The crucible is placed on a high-precision microbalance within the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate to prevent oxidation.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 800 °C).[4]
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. The first derivative of the thermogram (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.[4]
Cyclic Voltammetry (CV)
Objective: To determine the formal redox potential (E½) and diffusion coefficient (D) of a metallocene.
Methodology:
-
A solution of the metallocene (e.g., 1.0 mM) is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).[11]
-
The solution is placed in an electrochemical cell equipped with a three-electrode system: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a pseudo-reference like a silver wire), and a counter electrode (e.g., platinum wire).
-
The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for several minutes before the measurement and kept under an inert atmosphere during the experiment.[11]
-
The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential at a set scan rate (e.g., 100 mV/s).
-
The resulting voltammogram (current vs. potential) is recorded. The anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc) are determined.
-
The formal potential (E½) is calculated as the average of the anodic and cathodic peak potentials: E½ = (Epa + Epc) / 2.
-
To determine the diffusion coefficient, a series of cyclic voltammograms are recorded at different scan rates (ν).
-
The peak current (ip) is plotted against the square root of the scan rate (ν¹/²).
-
The diffusion coefficient (D) can be calculated from the slope of this plot using the Randles-Sevcik equation: ip = (2.69 x 10⁵) n³/² A D¹/² C ν¹/² where 'n' is the number of electrons transferred, 'A' is the electrode area, and 'C' is the bulk concentration of the analyte.[12][13]
Visualizations
Experimental Workflow for Comparative Thermal Stability Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ruthenocene - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic insights of cycling stability of ferrocene catholytes in aqueous redox flow batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. researchgate.net [researchgate.net]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 12. origalys.com [origalys.com]
- 13. chemijournal.com [chemijournal.com]
Validating Ruthenocene-Catalyzed Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ruthenocene-based catalysts against other alternatives, supported by experimental data. It delves into the mechanistic validation of these reactions through detailed protocols and visual representations of reaction pathways.
Ruthenocene, a metallocene analogous to ferrocene, has garnered significant interest as a versatile and robust scaffold in catalysis. Its unique electronic structure and the three-dimensional arrangement of its cyclopentadienyl (B1206354) rings allow for precise tuning of catalytic activity and selectivity. This guide explores the performance of ruthenocene derivatives in key organic transformations, offering insights into their efficiency and potential for broader application, particularly in the synthesis of complex molecules and pharmaceutical intermediates.
Comparative Performance of Ruthenocene Catalysts
The efficacy of ruthenocene-based catalysts is best illustrated through a direct comparison of their performance in various chemical transformations. The following tables summarize quantitative data for several key reactions, highlighting reaction yields, enantiomeric excess (ee), turnover numbers (TON), and turnover frequencies (TOF).
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation is a critical reaction in the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical industry. Ruthenocene-based catalysts, particularly those with chiral ligands, have demonstrated exceptional performance in this area.
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) | TON | TOF (h⁻¹) |
| Planar chiral ruthenocene-based phosphinooxazoline (Rc-PHOX) | Ketones | High | Excellent | - | - |
| Chiral ferrocene-tethered ruthenium diamine | Aryl alkyl ketones | Excellent | Excellent | up to 4000 | - |
| Chiral ferrocene-tethered ruthenium diamine | Cyclic dialkyl ketones | Excellent | Excellent | - | - |
| Azaruthenacycles | Various ketones | High | High | - | - |
Table 1: Performance of Ruthenocene and Related Catalysts in Asymmetric Transfer Hydrogenation. Data compiled from peer-reviewed literature.[1]
Olefin Metathesis
Olefin metathesis has become an indispensable tool in organic synthesis, and ruthenium-based catalysts, including derivatives of ruthenocene, are at the forefront of this field.
| Catalyst System | Reaction Type | Substrate | Yield (%) | Catalyst Loading (mol%) |
| Grubbs-type Ruthenium Catalyst (Generic) | Ring-Closing Metathesis | Diene | High | 1-5 |
| Ruthenium-NHC Complex | Cross-Metathesis | Olefin mixture | Good-High | 1-5 |
| Ruthenocene-based catalyst (Hypothetical) | Ring-Opening Metathesis Polymerization | Strained cycloolefin | High | 0.1-1 |
Table 2: Representative Performance in Olefin Metathesis Reactions. Note: Specific data for a ruthenocene-based olefin metathesis catalyst is less commonly reported than for Grubbs-type catalysts, but their potential is under investigation.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of catalytic mechanisms. Below are protocols for key ruthenocene-catalyzed reactions.
Asymmetric Transfer Hydrogenation of a Ketone
Materials:
-
Ruthenocene-based catalyst (e.g., Rc-PHOX derivative)
-
Ketone substrate
-
Anhydrous solvent (e.g., isopropanol, dichloromethane)
-
Hydrogen donor (e.g., isopropanol, formic acid/triethylamine (B128534) mixture)
-
Base (e.g., KOH, t-BuOK)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven.
Procedure:
-
Under an inert atmosphere, a reaction flask is charged with the ruthenocene-based catalyst (0.1-1 mol%).
-
The ketone substrate (1 equivalent) is added to the flask.
-
Anhydrous solvent is added to dissolve the reactants.
-
The hydrogen donor (e.g., a solution of formic acid and triethylamine in a 5:2 ratio) is added to the reaction mixture.
-
The reaction is stirred at the desired temperature (e.g., 25-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the chiral alcohol.
-
Enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).[1]
Ruthenocene-Catalyzed C-H Functionalization
Materials:
-
Ruthenium(II) catalyst (e.g., [Ru(p-cymene)Cl₂]₂)
-
Substrate with a directing group (e.g., benzamide)
-
Coupling partner (e.g., olefin, alkyne)
-
Oxidant (e.g., Cu(OAc)₂)
-
Solvent (e.g., 1,2-dichloroethane, t-AmylOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere, add the ruthenium catalyst (2.5-5 mol%), the substrate (1 equivalent), and the oxidant (2 equivalents).
-
Add the anhydrous solvent, followed by the coupling partner (2-3 equivalents).
-
The reaction mixture is heated to the desired temperature (e.g., 100-120 °C) and stirred for 12-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired functionalized product.
Mechanistic Pathways and Workflows
Visualizing the proposed catalytic cycles and experimental workflows is essential for understanding the underlying mechanisms of ruthenocene-catalyzed reactions.
Caption: Catalytic cycle for the transfer hydrogenation of ketones.
Caption: A typical experimental workflow for catalyst screening.
Caption: The Chauvin mechanism for ruthenium-catalyzed olefin metathesis.[2][3][4][5]
Conclusion
Ruthenocene-based catalysts present a powerful and versatile platform for a range of important organic transformations. Their high efficiency, selectivity, and tunability make them attractive alternatives to other catalytic systems. The detailed experimental protocols and mechanistic diagrams provided in this guide serve as a foundation for researchers to validate and explore the full potential of ruthenocene catalysis in their own work, from fundamental research to the development of novel pharmaceuticals. The continued development of new ruthenocene-derived ligands and catalysts promises to further expand the scope and utility of these remarkable organometallic compounds.
References
A Comparative Guide to C-H Activation: Ruthenium vs. Rhodium Complexes
For researchers, scientists, and drug development professionals, the direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in molecular synthesis, offering a more atom- and step-economical approach to complex molecules. Among the transition metals capable of catalyzing these transformations, ruthenium and rhodium complexes have emerged as powerful tools. This guide provides an objective comparison of their performance in C-H activation, supported by experimental data, detailed protocols, and mechanistic insights.
Introduction
The strategic activation of otherwise inert C-H bonds allows for the construction of intricate molecular architectures from simple, readily available starting materials. This approach circumvents the need for pre-functionalized substrates, which is often required in traditional cross-coupling reactions, thereby streamlining synthetic routes and reducing waste. Both ruthenium and rhodium complexes have demonstrated remarkable efficacy in catalyzing a wide array of C-H functionalization reactions, including arylations, alkenylations, and alkylations. However, their catalytic behavior, substrate scope, and reaction mechanisms often exhibit distinct characteristics. This comparison guide aims to delineate these differences to aid in the rational selection of a catalyst system for a desired transformation.
Mechanistic Overview
The mechanisms of C-H activation by ruthenium and rhodium complexes are fundamental to understanding their reactivity and selectivity. While both can operate through various pathways, some general trends can be observed.
Rhodium Complexes: Rhodium catalysts, particularly in their +1 and +3 oxidation states, are workhorses in C-H activation. Rh(I) complexes often initiate catalysis through oxidative addition into a C-H bond, forming a Rh(III) intermediate. In contrast, Rh(III) catalysts, such as the widely used [Cp*RhCl₂]₂, typically proceed via a concerted metalation-deprotonation (CMD) pathway.[1] This mechanism is often favored for its milder conditions and tolerance of a broad range of functional groups. The catalytic cycle for a generic Rh(III)-catalyzed C-H activation is depicted below.
Ruthenium Complexes: Ruthenium catalysts, such as the commonly employed [RuCl₂(p-cymene)]₂, are also highly versatile. Their C-H activation mechanisms can proceed through an oxidative addition pathway with low-valent ruthenium complexes or, more commonly for Ru(II) species, via a deprotonation pathway, which is mechanistically similar to the CMD mechanism of rhodium.[2] Ruthenium-catalyzed reactions often require an additive, such as a carboxylate, to facilitate the C-H cleavage step.
References
Assessing the Biocompatibility of Ruthenocene Derivatives for Medicinal Use: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of medicinal organometallic chemistry has identified ruthenocene derivatives as promising candidates for therapeutic applications, largely driven by their potential as anticancer agents. However, for any compound to transition from a laboratory curiosity to a clinical reality, a thorough assessment of its biocompatibility is paramount. This guide provides a comparative analysis of the biocompatibility of various ruthenocene derivatives, with contextual comparisons to their more extensively studied iron analogues, ferrocene (B1249389) derivatives, and the conventional platinum-based drug, cisplatin.
In Vitro Cytotoxicity: A Balancing Act
A critical initial step in biocompatibility assessment is determining a compound's cytotoxicity against both cancerous and healthy human cells. An ideal therapeutic agent would exhibit high toxicity towards malignant cells while sparing non-cancerous ones. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several ruthenocene and ferrocene derivatives against a panel of cancer and normal cell lines.
Table 1: Cytotoxicity (IC50, µM) of Ruthenocene Derivatives Against Cancer and Normal Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Ruthenocene-Ferrocenyl β-diketonate Complexes | ||||||
| Complex 4 (R = 2-furan) | MIA PaCa-2 (Pancreatic) | 8 ± 2 | ARPE-19 (Retinal Epithelium) | > 100 | > 12.5 | [1][2] |
| Complex 7 (R = CF3) | MIA PaCa-2 (Pancreatic) | 11 ± 1 | ARPE-19 (Retinal Epithelium) | > 100 | > 9.1 | [1][2] |
| Unfunctionalized Fc-acac Complex 1 | MIA PaCa-2 (Pancreatic) | 92 - 93 | ARPE-19 (Retinal Epithelium) | > 100 | ~1.1 | [1][2] |
| Ruthenium(II) Arene Complexes | ||||||
| Benzimidazole-based Ru(II) Complexes | Caco-2 (Colorectal) | Comparable to Cisplatin | L-929 (Fibroblast) | Non-cytotoxic | High | [3] |
| Ruthenium(II) Flavone (B191248) Complexes | ||||||
| 1Ru | MCF-7 (Breast) | 66.15 ± 5 | - | - | - | [4] |
| Comparison Platinum Drugs | ||||||
| Cisplatin | MIA PaCa-2 (Pancreatic) | 3.6 ± 0.7 | ARPE-19 (Retinal Epithelium) | 6 ± 1 | ~1.7 | [1][2] |
| Oxaliplatin | HCT116 p53+/+ (Colorectal) | 3.0 ± 0.3 | ARPE-19 (Retinal Epithelium) | 6 ± 3 | 2 | [1][2] |
Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line). A higher SI indicates greater selectivity for cancer cells.
Table 2: Comparative Cytotoxicity (IC50, µM) of Ferrocene Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Ferrocenyl Tetrasubstituted Olefins | MDA-MB-231 (Breast) | 0.65 - 1.1 | - | - | - | [5] |
| [2]Ferrocenophane Tetrasubstituted Olefins | MDA-MB-231 (Breast) | 0.21 - 0.47 | - | - | - | [5] |
| Ferrocene-Flavonoid Analog | CCRF-CEM, MCF-7, HepG2 | 23.0 - 35.0 | HEK 293 (Kidney) | Weakly cytotoxic | - | [6] |
| Ferrocifens | MCF-7 & MDA-MB-231 (Breast) | 0.5 - 0.8 | Normal Cells | Less cytotoxic | High | [6] |
Hemocompatibility: Interaction with Blood Components
Direct contact with blood necessitates an evaluation of a compound's hemolytic activity—its ability to rupture red blood cells (erythrocytes). Low hemolytic activity is crucial for intravenously administered drugs.
Table 3: Hemolytic Activity of Ruthenocene-Ferrocene Complexes
| Compound | Concentration (µg/mL) | Hemolysis (%) | Biocompatibility | Reference |
| RuTMFc | 115 | 1.8 | Well tolerated | [1] |
| RuTB | 115 | 4.6 | Well tolerated | [1] |
| RuTHFc | 58 | 5.8 | Borderline | [1] |
An acceptable level of hemolysis for a therapeutic agent is generally considered to be below 5%.
Genotoxicity and In Vivo Toxicity
Beyond cytotoxicity, the potential for a compound to induce genetic mutations (genotoxicity) and its overall toxicity in a living organism are critical safety parameters.
A study on a fisetin (B1672732) ruthenium-p-cymene complex provided valuable in vivo data. The acute oral toxicity study in Swiss albino mice established an LD50 of 500 mg/kg.[5][6] Subsequent sub-acute toxicity studies identified safe doses of 50, 100, and 200 mg/kg, which did not produce significant alterations in hematological and serum biochemical parameters.[5][6] Furthermore, this complex was found to be non-mutagenic and non-genotoxic in the Ames test, chromosomal aberration test, and micronucleus assay.[5][6]
Another study using a zebrafish model demonstrated that a potent ruthenium-ferrocene bimetallic agent was non-toxic to zebrafish embryos at its pharmacologically effective antiangiogenic dose of 40 μM.[7][8]
Experimental Protocols
1. MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the ruthenocene derivative (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
2. Hemolysis Assay
This assay quantifies the extent of red blood cell lysis caused by a test compound.
-
Erythrocyte Preparation: Obtain fresh human or animal blood and wash the erythrocytes multiple times with an isotonic phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other blood components. Resuspend the packed erythrocytes in PBS to a final concentration of 2% (v/v).
-
Sample Incubation: In a 96-well plate, mix the erythrocyte suspension with various concentrations of the test compound. Include a negative control (PBS, 0% hemolysis) and a positive control (a known lytic agent like Triton X-100, 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1-2 hours with gentle agitation.
-
Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.
-
Supernatant Analysis: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 415 nm or 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
3. Ames Test for Mutagenicity
This bacterial reverse mutation assay is used to assess the mutagenic potential of a chemical compound.
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth). These strains carry different mutations in the genes involved in histidine synthesis.
-
Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic the metabolic processes in mammals that can convert a non-mutagenic compound into a mutagenic one.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound in a minimal agar (B569324) medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Revertant Colony Counting: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize their own histidine).
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
Visualizing Biocompatibility Assessment and Cellular Interactions
To better illustrate the workflow and potential mechanisms, the following diagrams are provided.
Caption: A generalized workflow for assessing the biocompatibility of novel medicinal compounds.
Caption: A potential mechanism of action for some ruthenocene derivatives.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer evaluation of new organometallic ruthenium( ii ) flavone complexes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00304J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Ruthenium−Ferrocene Bimetallic Antitumor Antiangiogenic Agent That Circumvents Platinum Resistance: From Synthesis and Mechanistic Studies to In Vivo Evaluation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxicity, and COMPARE analysis of ferrocene and [3]ferrocenophane tetrasubstituted olefin derivatives against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ruthenocene and Ferrocene Proton Affinity: Unveiling their Gas-Phase Basicity
A detailed examination of the proton affinity of ruthenocene and ferrocene (B1249389) reveals distinct differences in their gas-phase basicity, primarily influenced by the nature of the central metal atom and the preferred site of protonation. While both are metallocenes with a "sandwich" structure, theoretical and experimental data indicate that ruthenocene exhibits a higher proton affinity than ferrocene.
This guide provides a comprehensive comparison of the proton affinity of these two foundational organometallic compounds, presenting key experimental and theoretical data, detailing the methodologies for their determination, and illustrating the underlying principles of their gas-phase reactivity. This information is crucial for researchers in organometallic chemistry, catalysis, and drug development where the basicity of metallocene moieties can significantly influence reaction mechanisms and biological interactions.
Quantitative Comparison of Proton Affinities
The proton affinity (PA) of a molecule is a measure of its gas-phase basicity, defined as the negative of the enthalpy change for the protonation reaction. A higher proton affinity indicates a stronger base. The table below summarizes the available theoretical and experimental proton affinity values for ruthenocene and ferrocene.
| Metallocene | Theoretical Proton Affinity (kcal/mol) | Experimental Proton Affinity (kcal/mol) |
| Ruthenocene | 220.3[1] | Not available in searched literature |
| Ferrocene | 214.2[1] | 207.0 ± 1.0 |
The Decisive Role of the Protonation Site
The difference in proton affinity between ruthenocene and ferrocene is intrinsically linked to the preferred site of protonation on the molecule.
For ferrocene , a dynamic equilibrium exists between two primary protonation sites: the iron center (metal-protonated) and the cyclopentadienyl (B1206354) ring (ring-protonated). While some studies suggest the involvement of the central metal core in the initial protonation process, a rapid equilibrium between the two forms is widely accepted.
In contrast, ruthenocene is believed to be protonated exclusively at the ruthenium metal center.[1] This direct protonation of the more electron-rich and larger 4d metal center of ruthenium is energetically more favorable than protonation of the cyclopentadienyl ring. The absence of a ring-protonated species in ruthenocene simplifies its protonation behavior compared to ferrocene.
This fundamental difference in protonation sites is a key factor contributing to the higher basicity of ruthenocene.
Experimental Determination of Proton Affinity
The gas-phase proton affinities of organometallic compounds like ruthenocene and ferrocene are typically determined using mass spectrometry techniques, most notably Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry. The "bracketing method" is a common experimental approach employed in these studies.
Experimental Protocol: Bracketing Method using FT-ICR Mass Spectrometry
The bracketing method involves reacting the protonated form of a series of reference compounds with known proton affinities with the neutral metallocene of interest in the gas phase. By observing the direction of proton transfer, the proton affinity of the metallocene can be "bracketed" between the known values of the reference compounds.
Instrumentation:
-
Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometer equipped with an external ion source.
Reagents:
-
High-purity samples of ruthenocene and ferrocene.
-
A series of reference bases with well-established proton affinities that span a range around the expected proton affinity of the metallocenes.
-
A protonating agent, such as methane (B114726) (for chemical ionization) or a suitable acid.
Procedure:
-
Sample Introduction: The metallocene and a reference base are introduced into the high-vacuum chamber of the FT-ICR mass spectrometer. The samples are typically volatilized by gentle heating.
-
Ionization and Ion Trapping: A protonating agent is introduced to generate protonated reference bases or protonated metallocene. The ions of interest are then selectively trapped within the ICR cell by static electric and magnetic fields.
-
Ion-Molecule Reaction: The trapped protonated ions are allowed to react with the neutral molecules present in the cell for a controlled period.
-
Detection: The identities and relative abundances of the ions present in the cell after the reaction period are determined by exciting their cyclotron motion and detecting the resulting image current.
-
Data Analysis:
-
If the protonated reference base transfers a proton to the metallocene, the proton affinity of the metallocene is higher than that of the reference base.
-
If no proton transfer occurs, the proton affinity of the metallocene is lower than that of the reference base.
-
By systematically using a series of reference bases with increasing proton affinities, the proton affinity of the metallocene can be bracketed between two known values.
-
Experimental Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining proton affinity and the logical relationship of the bracketing method.
Caption: Experimental workflow for determining proton affinity using FT-ICR mass spectrometry.
Caption: Logical diagram of the bracketing method for proton affinity determination.
References
A Comparative Guide to the Performance of Ruthenocene-Based Catalyst Precursors
For Researchers, Scientists, and Drug Development Professionals
Ruthenium-based complexes, including those derived from ruthenocene, are a cornerstone of modern organic synthesis due to their remarkable versatility and broad catalytic applications.[1] These catalysts play a pivotal role in constructing complex molecular architectures, a critical task in drug development and materials science. Their efficacy stems from ruthenium's diverse oxidation states (from -2 to +8) and its ability to coordinate with a wide array of ligands, allowing for fine-tuning of steric and electronic properties.[1][2] This guide provides an objective comparison of various ruthenocene and related half-sandwich ruthenium catalyst precursors across key reaction classes, supported by experimental data and detailed protocols.
Performance in Transfer Hydrogenation (TH)
Transfer hydrogenation is a vital reaction for the reduction of ketones, aldehydes, and imines, offering a safer alternative to using high-pressure hydrogen gas.[3] Ruthenacycles and half-sandwich complexes are particularly effective in this transformation. The general mechanism involves the formation of a ruthenium-hydride intermediate from a hydrogen donor, typically isopropanol (B130326).[3]
Table 1: Comparison of Ruthenium Precursors in Transfer Hydrogenation of Ketones
| Catalyst Precursor | Substrate | H-Donor / Base | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion/Yield (%) | TOF (h⁻¹) | Reference |
| [(p-cymene)RuCl₂]₂ / 2,2′-bibenzimidazole | Acetophenone (B1666503) | Isopropanol / KOH | 1.0 | 130 | - | 95% Yield | - | [4] |
| [(η⁶-C₆Me₆)Ru(dhbp)Cl]Cl | Acetophenone | HCOOH / HCOONa | 1.0 | - | 6 | High Conversion | - | [5] |
| CN-Ruthenacycle 1 | Acetophenone | Isopropanol / KOH | 0.1 | Reflux | - | - | up to 30,000 | [6] |
| (Ttz)Ru(NCMe)(P(OCH₂)₃CEt)Ph | Benzene/Ethylene | - | Low | 120 | 15 | ~150 TONs | 1.6 x 10⁻³ s⁻¹ | [7] |
Note: dhbp = 6,6′-dihydroxy-2,2′-bipyridyl; Ttz = hydridotris(1,2,4-triazol-1-yl)borate. TOF and TON values are highly dependent on specific reaction conditions.
Performance in Olefin Metathesis
Olefin metathesis is a powerful tool for C=C bond formation, with applications ranging from small molecule synthesis to polymer chemistry.[8][9] The development of N-Heterocyclic Carbene (NHC) ligands marked a significant breakthrough, leading to more stable and active ruthenium catalysts (e.g., Grubbs II and III generations).[9][10]
Table 2: Comparison of Ruthenium Precursors in Olefin Metathesis
| Catalyst Precursor | Reaction Type | Substrate(s) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Selectivity | Reference |
| MNP-supported Grubbs-II 10 | RCM | Diethyl diallylmalonate | 2.5 | CH₂Cl₂ | 40 | Excellent | - | [2] |
| Imidazole Ligand Catalyst 6b | CM | Styrene, (Allyloxy)benzene | 2.5 | Toluene | 80 | Good | - | [10] |
| N-vinylsulfonamide Catalyst | ROMP | Cyclopentadiene (B3395910) | - | - | -60 | - | - | [11] |
| Chelated Ru-catalyst 9 | Homodimerization | 1-octene | - | - | - | High | >95% Z | [12] |
Note: RCM = Ring-Closing Metathesis; CM = Cross-Metathesis; ROMP = Ring-Opening Metathesis Polymerization; MNP = Magnetic Nanoparticle.
Performance in Cross-Coupling Reactions
While palladium has historically dominated cross-coupling reactions, ruthenium catalysts are emerging as powerful alternatives, particularly for activating challenging C-O bonds.[13][14] This offers an orthogonal strategy to traditional methods that rely on aryl halides.[13][15]
Table 3: Comparison of Ruthenium Precursors in Cross-Coupling Reactions
| Catalyst Precursor | Reaction Type | Substrates | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| Ru₃(CO)₁₂ / Imine Auxiliary | C-OMe Cross-Coupling | 2,6-dimethoxybenzaldehyde derivative, Neopentyl phenyl boronate | - | Toluene | 140 | 73 | [13][14] |
| Ruthenium(II) Complex | Reductive Carbonyl Cross-Coupling | Unsymmetrical ketones | - | - | Mild | Moderate to Good | [16] |
Experimental Protocols & Methodologies
General Experimental Workflow for Catalyst Evaluation
The following diagram illustrates a typical workflow for screening and evaluating the performance of new catalyst precursors.
Caption: A typical workflow for evaluating catalyst performance.
Protocol 1: Transfer Hydrogenation of Acetophenone
This protocol is adapted from studies using cymene-ruthenium precursors.[4]
-
Materials: [(p-cymene)RuCl₂]₂ (catalyst precursor), 2,2′-bibenzimidazole (ligand), acetophenone (substrate), anhydrous isopropanol (hydrogen donor/solvent), potassium hydroxide (B78521) (KOH, base), argon or nitrogen gas.
-
Apparatus: A flame-dried Schlenk tube equipped with a magnetic stir bar and a reflux condenser.
-
Procedure:
-
To the Schlenk tube under an inert atmosphere, add [(p-cymene)RuCl₂]₂ (0.005 mmol, 1.0 mol%) and 2,2′-bibenzimidazole (0.01 mmol, 2.0 mol%).
-
Add acetophenone (1.0 mmol) and anhydrous isopropanol (5 mL).
-
Finally, add a solution of KOH in isopropanol (e.g., 0.1 mmol).
-
The reaction mixture is heated to reflux (approx. 82 °C) or a specified higher temperature (e.g., 130 °C) with vigorous stirring.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Analysis:
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a small amount of water or saturated NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-phenylethanol.
-
Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity, and calculate the yield.
-
Catalytic Cycle Visualization
Understanding the catalytic cycle is crucial for optimizing reaction conditions and designing new catalysts.
Simplified Catalytic Cycle for Transfer Hydrogenation
This diagram illustrates a plausible monohydride pathway for the transfer hydrogenation of a ketone.[3]
Caption: A simplified monohydride catalytic cycle for TH.
This guide highlights the diverse applications and high performance of ruthenocene-based and related ruthenium catalysts. The choice of precursor is highly dependent on the desired transformation, with specific ligand architectures dictating activity, stability, and selectivity.[17] The provided data and protocols serve as a valuable starting point for researchers aiming to leverage these powerful catalytic systems in their synthetic endeavors.
References
- 1. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webofproceedings.org [webofproceedings.org]
- 5. Transfer Hydrogenation in Water via a Ruthenium Catalyst with OH Groups near the Metal Center on a bipy Scaffold | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Highly active ruthenium metathesis catalysts enabling ring-opening metathesis polymerization of cyclopentadiene at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly Active Ruthenium Metathesis Catalysts Exhibiting Unprecedented Activity and Z-Selectivity [organic-chemistry.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Ruthenium(0)-catalyzed cross-coupling of aryl methyl ethers with organoboranes by selective C–O cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. blogs.rsc.org [blogs.rsc.org]
cross-referencing spectroscopic data of ruthenocene from different literature sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for ruthenocene (Ru(C₅H₅)₂), a metallocene with increasing importance in materials science and as a potential pharmacophore. Objective cross-referencing of data from various literature sources is crucial for accurate characterization and quality control. This document summarizes key spectroscopic data, details common experimental protocols, and presents a logical workflow for data verification.
Spectroscopic Data Comparison
The following tables summarize quantitative spectroscopic data for ruthenocene from various literature sources. This allows for a direct comparison of reported values and helps in identifying potential discrepancies.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of ruthenocene. Due to the molecule's high symmetry, with all ten protons and ten carbons of the cyclopentadienyl (B1206354) (Cp) rings being chemically equivalent, simple spectra are expected.
| Parameter | ¹H NMR | ¹³C NMR | Reference Solvent |
| Chemical Shift (δ) | ~4.56 ppm (singlet) | ~70.15 ppm (singlet) | CDCl₃ |
Note: The exact chemical shift can vary slightly depending on the solvent, concentration, and instrument calibration.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of the ruthenocene molecule, offering a fingerprint for its structural integrity.
| Technique | Key Vibrational Modes (cm⁻¹) | Reference |
| IR | 3083 (C-H stretch), 1404, 1099, 1001, 863, 805, 444 | [1] |
| Raman | Ring–Ru–ring torsion (~131 at 10 K, ~106 at 300 K), other lattice modes (40 – 100) |
UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy reveals electronic transitions within the molecule. For ruthenocene, these transitions are typically associated with the metal-ligand charge transfer and d-d transitions of the ruthenium center.
| Solvent | λmax (nm) | **Molar Absorptivity (ε, M⁻¹cm⁻¹) ** | Assignment |
| Dichloromethane (DCM) | ~325 | Not consistently reported | d-d transitions / MLCT |
| Ethanol (EtOH) | ~323 | Not consistently reported | d-d transitions / MLCT |
| Tetrahydrofuran (THF) | ~324 | Not consistently reported | d-d transitions / MLCT |
Note: Molar absorptivity values for ruthenocene are not widely reported in the literature, which can be a source of discrepancy. The position of λmax can be influenced by the solvent polarity.
Mass Spectrometry
Mass spectrometry (MS) confirms the molecular weight and provides information about the fragmentation pattern of ruthenocene. The high stability of the ruthenocene cation often leads to a prominent molecular ion peak.
| Ionization Method | m/z | Assignment | Relative Intensity |
| Electron Impact (EI) | 232 | [Ru(C₅H₅)₂]⁺ (Molecular Ion) | High |
| 167 | [Ru(C₅H₅)]⁺ | Moderate | |
| 102 | [Ru]⁺ | Low | |
| 65 | [C₅H₅]⁺ | Moderate |
Note: The isotopic pattern of Ruthenium should be clearly visible for all ruthenium-containing fragments.
Experimental Protocols
Detailed and consistent experimental protocols are paramount for reproducible spectroscopic data. Below are generalized yet detailed methodologies for the key experiments cited.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of ruthenocene in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃). The use of a high-purity solvent is crucial to avoid interfering signals.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is usually adequate.
-
Referencing: The residual solvent peak of CDCl₃ (δ ~7.26 ppm) is commonly used as a secondary reference.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a singlet for the equivalent carbons.
-
Acquisition Parameters: A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Referencing: The solvent peak of CDCl₃ (δ ~77.16 ppm) is used for referencing.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of ruthenocene (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of ruthenocene in a UV-grade solvent (e.g., dichloromethane, ethanol, or THF).
-
Prepare a dilute solution from the stock solution in a quartz cuvette to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 absorbance units).
-
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Record the spectrum over a range of approximately 200-800 nm.
-
The spectrum should be baseline-corrected using the solvent blank.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe for solid samples or dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI).
-
Ionization: Electron Impact (EI) is a common method for volatile and thermally stable compounds like ruthenocene.
-
Instrumentation: A mass spectrometer with sufficient resolution to resolve the isotopic pattern of ruthenium is required.
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
The fragmentation pattern can be analyzed by observing the daughter ions produced from the molecular ion.
-
Workflow for Cross-Referencing Spectroscopic Data
The following diagram illustrates a logical workflow for the cross-referencing and verification of spectroscopic data for ruthenocene obtained from different literature sources or experimental batches.
Caption: Workflow for Ruthenocene Spectroscopic Data Cross-Referencing.
Conclusion
The accurate characterization of ruthenocene relies on the careful acquisition and critical cross-referencing of data from multiple spectroscopic techniques. This guide provides a foundational dataset and standardized protocols to aid researchers in this process. By systematically comparing experimental results with literature values and understanding the potential sources of variation, scientists can ensure the identity, purity, and quality of their ruthenocene samples, which is essential for reliable downstream applications in research and development.
References
Safety Operating Guide
Proper Disposal of Bis(cyclopentadienyl)ruthenium: A Guide for Laboratory Professionals
Bis(cyclopentadienyl)ruthenium, a metallocene compound used in various research applications, is classified as a hazardous chemical. Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides essential safety information and a step-by-step procedure for the appropriate disposal of this compound.
Hazard and Safety Information
This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation.[1][2] |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear approved safety glasses or goggles.[3]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: Handle the material in an efficient fume hood. If ventilation is inadequate, a NIOSH-approved respirator should be used.[3]
Experimental Protocol: Spill and Disposal Procedure
In the event of a spill or for the disposal of waste this compound, follow these steps:
1. Spill Containment and Cleanup:
- For small spills, use a non-combustible absorbent material such as vermiculite (B1170534) or sodium carbonate to mix with the spilled chemical.[3][4]
- Carefully sweep up the mixture and place it into a suitable, sealed container for disposal.[2][3]
- Ensure the cleanup area is well-ventilated.[4]
- Avoid generating dust.[4]
2. Waste Collection and Storage:
- Collect all waste this compound, including contaminated absorbents and disposable PPE, in a clearly labeled, tightly sealed container.[3]
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials like oxidizing agents.[1]
3. Disposal:
- This compound is considered hazardous waste and must be disposed of in accordance with all local, state, and federal regulations.[3]
- Do not discharge the chemical or its containers into sewer systems or water sources.[5]
- The primary disposal method is through an approved waste disposal plant or a licensed chemical destruction facility.[2][5] Controlled incineration with flue gas scrubbing is a potential disposal method.[5]
- Contact a licensed professional waste disposal service to arrange for the removal and disposal of the hazardous waste.[6]
- Contaminated packaging should be treated with the same precautions and disposed of as hazardous waste.[5][6]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Guide for Bis(cyclopentadienyl)ruthenium (Ruthenocene)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Bis(cyclopentadienyl)ruthenium, also known as ruthenocene. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.
Hazard Identification and Safety Data
This compound is a pale yellow, volatile solid that can cause skin, eye, and respiratory irritation.[1][2] To date, no official occupational exposure limits have been established by regulatory bodies such as OSHA or ACGIH.[3][4]
Hazard Summary Table
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2][3] | P264, P280, P302+P352, P332+P317, P362+P364 |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1][2][3] | P280, P305+P351+P338 |
| Specific target organ toxicity — single exposure (Category 3) | May cause respiratory irritation.[1][2][3] | P261, P271, P304+P340, P319 |
Operational and Disposal Plan
This section outlines the step-by-step procedures for the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure. The required equipment includes:
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are required. While specific breakthrough data for ruthenocene is not available, nitrile or neoprene gloves are generally recommended for handling organometallic compounds. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Protective Clothing : A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of potential splashing, impervious clothing is recommended.[1]
-
-
Respiratory Protection : If working outside a fume hood, or if dust formation is likely, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4] In case of exceeding exposure limits or experiencing irritation, a full-face respirator is advised.[1]
Safe Handling and Storage
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoiding Contamination : Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[1][5]
-
Hygiene : Wash hands and any exposed skin thoroughly after handling.[5]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
First Aid Measures
Immediate first aid is crucial in case of exposure:
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact : In case of skin contact, immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, get medical help.[1][5]
-
Eye Contact : If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion : If swallowed, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2]
Spill and Leak Procedures
In the event of a spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as described in section 1.
-
Avoid generating dust.
-
Carefully sweep or vacuum up the spilled solid and place it into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly.
Disposal Plan
-
Waste Container : Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.
-
Disposal Method : Dispose of the waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[6] Do not dispose of it in drains or with regular trash.[6]
-
Contaminated Packaging : Triple rinse empty containers and offer for recycling or reconditioning if possible. Otherwise, puncture the container to prevent reuse and dispose of it in a sanitary landfill or through controlled incineration.[6]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
